molecular formula C7H16ClNO B8178874 3-Propoxy-pyrrolidine HCl

3-Propoxy-pyrrolidine HCl

Cat. No.: B8178874
M. Wt: 165.66 g/mol
InChI Key: PNUGVZIJVXDZCA-UHFFFAOYSA-N
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Description

3-Propoxy-pyrrolidine HCl is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Propoxy-pyrrolidine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Propoxy-pyrrolidine HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-propoxypyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h7-8H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUGVZIJVXDZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Propoxy-pyrrolidine Hydrochloride: A Comprehensive Technical Guide on Synthesis, Characterization, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Whitepaper & Laboratory Protocol Guide.

Executive Summary

In modern medicinal chemistry, functionalized pyrrolidines serve as privileged scaffolds for drug discovery, offering predictable conformational geometry and favorable pharmacokinetic profiles. 3-Propoxy-pyrrolidine hydrochloride (and its enantiomerically pure forms, such as the (S)-enantiomer) has emerged as a highly versatile building block. By introducing a lipophilic propoxy ether linkage to the polar pyrrolidine core, this molecule provides a unique balance of hydrogen-bond basicity and hydrophobic bulk, making it an ideal moiety for probing deep, lipophilic binding pockets in target proteins.

This whitepaper provides an authoritative overview of 3-propoxy-pyrrolidine hydrochloride, detailing its chemical identity, validated synthetic workflows, and its strategic deployment in the synthesis of enzyme inhibitors and agrochemicals.

Chemical Identity and Quantitative Data

Accurate chemical identification is the foundational step in any robust research program. The hydrochloride salt is vastly preferred over the free base due to its enhanced chemical stability, reduced volatility, and ease of handling (hygroscopicity management).

Below is the consolidated physicochemical data for the most commercially and synthetically relevant enantiomer, (S)-3-Propoxy-pyrrolidine hydrochloride, verified against leading chemical catalogs [1].

Table 1: Physicochemical Properties and Identifiers
ParameterValue / Description
Chemical Name (S)-3-Propoxy-pyrrolidine hydrochloride
CAS Registry Number 880361-94-4
Molecular Formula C₇H₁₆ClNO
Formula Weight (FW) 165.66 g/mol
MDL Number MFCD31560338
SMILES String CCCO[C@H]1CCNC1.Cl
Physical State Solid (typically off-white to white powder)
Storage Conditions Room temperature, desiccated

Note: The racemic free base is associated with CAS 946681-61-4, while the (R)-enantiomer free base is assigned CAS 849924-75-0 [2]. However, the (S)-hydrochloride salt (880361-94-4) remains the standard for asymmetric drug design.

Synthetic Process Chemistry: A Self-Validating Protocol

As an application scientist, I emphasize that a protocol is only as good as its reproducibility. The synthesis of 3-propoxy-pyrrolidine hydrochloride is typically achieved via the


O-alkylation of an N-Boc protected 3-hydroxypyrrolidine, followed by acidic deprotection [3].
Causality in Experimental Design
  • Base Selection (NaH): Sodium hydride is required to quantitatively deprotonate the secondary alcohol, forming a highly nucleophilic alkoxide. Weaker bases (like

    
    ) are insufficient for this specific aliphatic alcohol and will result in poor yields.
    
  • Solvent (Anhydrous DMF): A polar aprotic solvent is critical here. DMF poorly solvates the alkoxide anion, leaving it "naked" and highly reactive for the subsequent

    
     attack on propyl bromide.
    
  • Deprotection Reagent (4M HCl in Dioxane): Using anhydrous HCl in dioxane serves a dual purpose. It cleanly cleaves the tert-butyloxycarbonyl (Boc) group via a tert-butyl cation intermediate (which eliminates as isobutylene gas), and it directly precipitates the product as the desired hydrochloride salt, avoiding the need for a separate salt-formation step.

Step-by-Step Methodology

Phase 1: O-Alkylation

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 60% Sodium Hydride (NaH) dispersion in mineral oil (1.2 equivalents). Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, decanting the solvent carefully under argon.

  • Alkoxide Formation: Suspend the washed NaH in anhydrous DMF (50 mL). Cool the suspension to 0 °C using an ice bath. Slowly add a solution of (S)-1-Boc-3-hydroxypyrrolidine (1.0 equivalent) in DMF (10 mL) dropwise over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add 1-bromopropane (1.5 equivalents) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous

    
     (20 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 30 mL) to remove residual DMF. Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield (S)-1-Boc-3-propoxypyrrolidine.

Phase 2: Boc Deprotection and Salt Formation 5. Cleavage: Dissolve the purified (S)-1-Boc-3-propoxypyrrolidine in minimal anhydrous dichloromethane (DCM). Cool to 0 °C. 6. Salt Precipitation: Add 4M HCl in dioxane (10 equivalents). Stir at room temperature for 2-4 hours. The reaction progress can be monitored by TLC (ninhydrin stain). 7. Isolation: As the Boc group is cleaved, the highly polar hydrochloride salt will precipitate from the less polar DCM/dioxane mixture. Add diethyl ether to maximize precipitation. Filter the solid, wash with cold diethyl ether, and dry under high vacuum to afford (S)-3-propoxy-pyrrolidine hydrochloride as a white solid.

Synthetic Workflow Visualization

G SM N-Boc-3-hydroxypyrrolidine (Starting Material) Alk O-Alkylation (NaH, Propyl Bromide, DMF) SM->Alk Deprotonation & SN2 Attack Int N-Boc-3-propoxypyrrolidine (Intermediate) Alk->Int Aqueous Workup & Chromatography Deprot Boc Deprotection (4M HCl in Dioxane) Int->Deprot Acidic Cleavage Prod (S)-3-Propoxypyrrolidine HCl (Final Product) Deprot->Prod Precipitation & Filtration

Caption: Synthetic workflow for 3-Propoxypyrrolidine HCl highlighting critical chemical transformations.

Applications in Medicinal Chemistry and Agrochemicals

The 3-propoxy-pyrrolidine motif is not just a structural curiosity; it is actively deployed in high-throughput screening (HTS) libraries and hit-to-lead optimization campaigns.

Protein Tyrosine Phosphatase (PTP) Inhibitors

Protein tyrosine phosphatases, specifically PTP-MEG2, are critical regulators of cellular signaling pathways implicated in metabolic disorders (like diabetes) and oncology. Patent literature (e.g., US9340574B2) details the use of 3-propoxypyrrolidine derivatives as structural components designed to interact with the P+1 pocket immediately C-terminal to the active site of PTPs [4]. The propoxy chain provides the exact steric bulk and hydrophobicity required to displace water molecules in this pocket, thereby increasing the binding entropy and overall affinity of the inhibitor.

Auxinic Herbicide Resistance

In agricultural biotechnology, the discovery of novel auxinic herbicides is paramount for combating weed resistance. 3-Propoxypyrrolidine has been utilized in the synthesis of diverse chemical libraries screened against auxin-binding proteins (like AFB4 and AFB5) [5]. The secondary amine of the pyrrolidine allows for easy functionalization (e.g., coupling with picolinic acids), while the ether linkage modulates the lipophilicity (LogP) of the resulting compound, ensuring optimal penetration through the waxy plant cuticle.

Application Workflow Visualization

G Scaffold 3-Propoxypyrrolidine HCl (Core Scaffold) Library Combinatorial Amidation (Parallel Synthesis) Scaffold->Library N-Derivatization Screening High-Throughput Screening (PTP / Auxin Assays) Library->Screening in vitro assays Hit Hit Validation & Lead Optimization Screening->Hit SAR Analysis

Caption: Integration of 3-propoxypyrrolidine into drug discovery and agrochemical screening pipelines.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required. A self-validating protocol must include orthogonal methods of confirmation.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Purpose: To verify that no racemization occurred during the strongly basic O-alkylation step.

    • Method: Use a chiral stationary phase (e.g., Chiralcel OJ) with a mobile phase of n-hexane/isopropanol/diethylamine (to suppress peak tailing of the amine). Enantiomeric excess (ee) should be >98%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H-NMR (

      
      ): Look for the disappearance of the Boc group (strong singlet at ~1.4 ppm in the intermediate). The propoxy chain will present a distinct triplet for the terminal methyl group (~0.9 ppm) and a multiplet for the internal 
      
      
      
      (~1.5 ppm). The pyrrolidine ring protons will shift downfield due to the protonated amine.
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: Confirm the exact mass of the free base.

    • Method: Electrospray ionization in positive mode (ESI+). You should observe the

      
       ion at m/z 130.1 (calculated for 
      
      
      
      ).

References

1.1 2.2 3.3 4.4 5.5

Sources

Physicochemical Profiling and Analytical Characterization of 3-Propoxy-pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted, chiral aliphatic heterocycles is a proven tactic for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Active Pharmaceutical Ingredients (APIs). 3-Propoxy-pyrrolidine hydrochloride (specifically the (S)-enantiomer, CAS: 880361-94-4) serves as a premier chiral building block [1]. By appending a lipophilic propoxy chain to a basic pyrrolidine core, this moiety allows drug developers to carefully titrate the lipophilicity (LogP) and basicity (pKa) of a drug candidate, thereby enhancing membrane permeability while maintaining aqueous solubility.

This whitepaper provides an in-depth analysis of the physicochemical properties of 3-Propoxy-pyrrolidine HCl, detailing the causality behind its structural behavior, and outlines self-validating analytical protocols for its characterization.

Structural & Physicochemical Data

The physicochemical behavior of 3-Propoxy-pyrrolidine HCl is dictated by the interplay between the secondary amine (salt form) and the ether linkage.

Quantitative Descriptors
PropertyValue / DescriptionCausality & Impact on Drug Design
IUPAC Name (S)-3-propoxypyrrolidine hydrochlorideThe (S)-configuration provides specific spatial geometry, crucial for stereoselective binding in target protein pockets [2].
CAS Number 880361-94-4Unique identifier for the (S)-enantiomer hydrochloride salt [1].
Molecular Weight 165.66 g/mol Low molecular weight ensures high ligand efficiency when appended to larger API scaffolds [1].
Molecular Formula C₇H₁₆ClNOThe inclusion of the HCl salt prevents amine oxidation and drastically improves shelf-life stability.
SMILES CCCO[C@H]1CCNC1.ClDefines the precise atom connectivity and (S)-stereocenter at the C3 position [1].
Predicted pKa ~9.5 – 10.2The electronegative oxygen exerts an inductive (-I) effect, slightly lowering the pKa compared to unsubstituted pyrrolidine (~11.3).
The Causality of Acid-Base and Lipophilic Tuning

Unsubstituted pyrrolidines are highly basic, meaning they are nearly 100% protonated at physiological pH (7.4). While this guarantees excellent aqueous solubility, it severely restricts passive membrane diffusion (e.g., crossing the Blood-Brain Barrier).

By introducing the 3-propoxy group, two mechanistic shifts occur:

  • Inductive Effect (-I): The ether oxygen pulls electron density away from the secondary nitrogen through the sigma-bond framework. This destabilizes the conjugate acid, lowering the pKa. A lower pKa increases the fraction of the neutral, unprotonated species at pH 7.4.

  • Lipophilic Bulk: The three-carbon propoxy chain significantly increases the partition coefficient (LogP).

PKO API Parent API Scaffold Substitution Append 3-Propoxy-pyrrolidine API->Substitution Propoxy 3-Propoxy Group (-I Effect) Increases Lipophilicity (LogP) Lowers Amine pKa Substitution->Propoxy Amine Pyrrolidine Nitrogen Maintains Aqueous Solubility at pH 7.4 Substitution->Amine Chiral Chiral Center (S/R) Enhances Target Specificity Reduces Off-Target Binding Substitution->Chiral Result Optimized ADME Profile (High Permeability + Solubility) Propoxy->Result Amine->Result Chiral->Result

Mechanistic logic of appending 3-propoxy-pyrrolidine to optimize API ADME properties.

Self-Validating Analytical Protocols

To ensure scientific integrity, raw materials must be characterized using workflows that inherently prove their own validity. Below are the standard operating procedures for verifying the identity and purity of 3-Propoxy-pyrrolidine HCl.

Structural Validation via ¹H-NMR Spectroscopy

Because 3-Propoxy-pyrrolidine lacks a strong UV chromophore, Nuclear Magnetic Resonance (NMR) is the gold standard for structural confirmation.

  • Step 1: Sample Preparation. Dissolve 15–20 mg of the compound in 0.6 mL of Deuterated Water (D₂O). D₂O is chosen over CDCl₃ because the highly polar hydrochloride salt is insoluble in non-polar halogenated solvents.

  • Step 2: Acquisition. Acquire a standard 1D ¹H-NMR spectrum at 400 MHz (minimum 16 scans, relaxation delay 1.0s).

  • Step 3: Self-Validating Integration Analysis.

    • Causality: The highly electronegative oxygen at the C3 position deshields the adjacent C3 methine proton, shifting it downfield (typically ~4.0 - 4.2 ppm). The terminal methyl group of the propoxy chain will appear as a distinct triplet upfield (~0.9 ppm).

    • System Validation: Integrate the terminal methyl triplet (set to exactly 3.00). Next, integrate the downfield C3 methine multiplet. If the structure is perfectly intact, the ratio must be exactly 3:1. Any deviation indicates either a loss of the propoxy chain (cleavage) or contamination with unreacted precursor, instantly validating or invalidating the batch.

Enantiomeric Excess (ee) Determination via Chiral HPLC

For chiral building blocks, chemical purity is insufficient; enantiomeric purity is paramount to prevent off-target toxicity.

  • Step 1: Free-Basing (In-Situ). Because the HCl salt can cause severe peak tailing on silica-based chiral columns, dissolve 1 mg/mL of the sample in the mobile phase containing 0.1% Diethylamine (DEA). The DEA outcompetes the pyrrolidine for acidic silanol sites on the column.

  • Step 2: Column Selection. Utilize an immobilized polysaccharide chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Step 3: Mobile Phase & Detection. Isocratic flow of Hexane / Isopropanol / DEA (90:10:0.1 v/v/v) at 1.0 mL/min. Use an Evaporative Light Scattering Detector (ELSD) since the molecule lacks a conjugated pi-system for UV detection.

  • Step 4: Self-Validating Racemic Check.

    • System Validation: Before injecting the (S)-enantiomer batch, you must inject a synthetic racemic mixture (50% R / 50% S). This proves that the column is capable of resolving the two enantiomers (Resolution factor,

      
      ). Only after this baseline resolution is validated can the pure (S)-enantiomer be injected to accurately calculate the % ee.
      

ChiralValidation Start Prepare Sample 1 mg/mL in Mobile Phase FreeBase Add 0.1% Diethylamine (DEA) Suppresses Peak Tailing Start->FreeBase Racemic Run Racemic Standard Validates Column Resolution (Rs > 1.5) FreeBase->Racemic Sample Run (S)-Enantiomer Sample Chiralpak AD-H, ELSD Detection Racemic->Sample Validate Calculate % ee Self-Validation Complete Sample->Validate

Chiral HPLC workflow for validating the enantiomeric excess of the pyrrolidine building block.

Handling, Stability, and Storage Considerations

  • Hygroscopicity: As a hydrochloride salt, 3-Propoxy-pyrrolidine HCl exhibits moderate hygroscopicity. Exposure to ambient humidity will result in the absorption of atmospheric water, which can throw off stoichiometric calculations during API synthesis.

  • Storage Protocol: Must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.

  • Reactivity Caution: The secondary amine is highly nucleophilic once free-based. When utilizing this compound in S_N2 alkylations or Buchwald-Hartwig cross-couplings, the HCl salt must be neutralized in-situ using a non-nucleophilic base (e.g., N,N-Diisopropylethylamine / DIPEA or Potassium Carbonate) to liberate the reactive nitrogen lone pair.

References

3-Propoxy-pyrrolidine HCl: Technical Specifications & Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Propoxy-pyrrolidine Hydrochloride is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry. As a derivative of 3-pyrrolidinol, it serves as a critical pharmacophore for modulating physicochemical properties—specifically lipophilicity and metabolic stability—in drug candidates targeting G-protein coupled receptors (GPCRs) and protein tyrosine phosphatases. This guide provides a comprehensive technical analysis of its chemical identity, synthetic pathways, and application in structure-activity relationship (SAR) studies.

Part 1: Chemical Identity & Physical Properties[1][2][3]

The compound exists primarily as a hydrochloride salt to ensure stability and solubility. While available in racemic forms, the enantiopure (S)-3-Propoxy-pyrrolidine HCl is the industry standard for stereoselective synthesis.

Core Specifications Table
PropertyData
IUPAC Name 3-Propoxypyrrolidine hydrochloride
Common Name 3-Propoxy-pyrrolidine HCl
CAS Number 880361-94-4 ((S)-isomer); 1369762-58-2 (Racemic)
Molecular Formula C₇H₁₆ClNO (Salt) / C₇H₁₅NO (Free Base)
Molecular Weight 165.66 g/mol (Salt) / 129.20 g/mol (Free Base)
SMILES (Salt) CCCO[C@@H]1CCNC1.Cl
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, methanol, DMSO
Structural Analysis

The molecule features a pyrrolidine ring substituted at the C3 position with a propyl ether group. This ether linkage is metabolically robust compared to esters, making it an ideal spacer for probing hydrophobic pockets in target proteins. The secondary amine at position 1 allows for facile diversification via amidation, reductive amination, or nucleophilic substitution.

Part 2: Synthetic Methodology

Expertise & Experience: The following protocol prioritizes yield and enantiomeric purity, utilizing a Boc-protection strategy to prevent N-alkylation side reactions.

Reaction Scheme Overview

The synthesis proceeds via the O-alkylation of N-Boc-3-pyrrolidinol followed by acid-mediated deprotection. This route preserves the stereochemistry of the starting material.

Step-by-Step Protocol

Step 1: Protection & O-Alkylation

  • Reagents: (S)-N-Boc-3-pyrrolidinol (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), 1-Iodopropane (1.2 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve (S)-N-Boc-3-pyrrolidinol in anhydrous DMF under nitrogen atmosphere at 0°C.

    • Add NaH portion-wise. Allow gas evolution to cease (approx. 30 min).

    • Add 1-Iodopropane dropwise to maintain temperature <5°C.

    • Warm to room temperature and stir for 12–16 hours.

  • Workup: Quench with water, extract with EtOAc, and wash with brine to remove DMF. Concentrate to yield the intermediate tert-butyl 3-propoxypyrrolidine-1-carboxylate.

Step 2: Deprotection (Salt Formation)

  • Reagents: 4M HCl in Dioxane (excess).

  • Procedure:

    • Dissolve the intermediate in minimal dry dichloromethane (DCM).

    • Add 4M HCl/Dioxane at 0°C. Stir at room temperature for 2–4 hours.

    • Monitor by TLC (disappearance of non-polar spot).

  • Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate the hydrochloride salt. Filter and dry under high vacuum.

Synthetic Workflow Diagram

SynthesisPath Start Start: (S)-N-Boc-3-pyrrolidinol Step1 Step 1: O-Alkylation (NaH, Pr-I, DMF) Start->Step1 Inter Intermediate: N-Boc-3-propoxypyrrolidine Step1->Inter Step2 Step 2: Deprotection (4M HCl in Dioxane) Inter->Step2 Final Product: (S)-3-Propoxy-pyrrolidine HCl Step2->Final

Figure 1: Synthetic pathway for 3-Propoxy-pyrrolidine HCl via N-Boc protection strategy.

Part 3: Applications in Drug Discovery[7][8]

Pharmacophore Modulation (SAR)

3-Propoxy-pyrrolidine is frequently used to scan the "lipophilic ceiling" of a drug candidate.

  • LogP Adjustment: Replacing a methoxy group with a propoxy group increases cLogP by approximately +1.0, enhancing membrane permeability.

  • Steric Exploration: The propyl chain probes the depth of hydrophobic pockets in enzymes such as kinases and phosphatases.

Specific Therapeutic Targets
  • Protein Tyrosine Phosphatase Inhibitors: Research indicates that pyrrolidine-based scaffolds are effective inhibitors of PTP-MEG2, a target implicated in diabetes and obesity. The 3-alkoxy substituent is critical for occupying the secondary binding site of the enzyme [1].

  • Histamine H3 Antagonists: In the broader context of CNS drug design, 3-alkoxypyrrolidines serve as flexible linkers connecting the basic amine core to lipophilic aryl moieties, a structural motif common in H3 receptor antagonists [2].

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures should be observed:

  • ¹H NMR (400 MHz, D₂O):

    • δ 0.85 (t, 3H, -CH₂CH₂CH ₃)

    • δ 1.55 (m, 2H, -CH₂CH ₂CH₃)

    • δ 2.0–2.2 (m, 2H, pyrrolidine C4-H)

    • δ 3.40 (t, 2H, -OCH ₂CH₂-)

    • δ 3.2–3.5 (m, 4H, pyrrolidine C2-H, C5-H)

    • δ 4.15 (m, 1H, pyrrolidine C3-H)

  • Mass Spectrometry (ESI):

    • Calculated [M+H]⁺: 130.12 (Free Base)

    • Observed [M+H]⁺: 130.1 m/z

Part 5: Handling & Stability

  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Stability: Stable at room temperature for >12 months if protected from moisture. Aqueous solutions should be prepared fresh or stored at -20°C.

  • Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Wear standard PPE including nitrile gloves and safety goggles.

References

  • Zhang, Z.Y., et al. (2016). Inhibitors of protein tyrosine phosphatases. US Patent 9,340,574.[1] Link

  • Góra, J., et al. (2020).[2] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Biomolecules, 10(11), 1561. Link

  • Ambeed. (2024).[3] Product Datasheet: (S)-3-Propoxy-pyrrolidine hydrochloride (CAS 880361-94-4). Link

Sources

Introduction: Understanding the Physicochemical Landscape of 3-Propoxy-pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Propoxy-pyrrolidine HCl

3-Propoxy-pyrrolidine hydrochloride is a substituted pyrrolidine derivative, a class of compounds of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a versatile scaffold found in numerous natural products and synthetic drugs, valued for the structural complexity and stereogenic centers it provides.[1][2] The addition of a propoxy group and its formulation as a hydrochloride salt fundamentally dictate its physicochemical properties, most notably its solubility. This parameter is critical, as it governs everything from reaction kinetics in synthesis to bioavailability and formulation strategies in pharmaceutical development.[3][4][5]

This guide provides a comprehensive analysis of the solubility profile of 3-Propoxy-pyrrolidine HCl. We will delve into the core chemical principles that determine its behavior in aqueous and organic media, present a representative solubility profile, and provide a detailed, field-proven protocol for its experimental determination.

Core Principles of Solubility: A Mechanistic View

The solubility of 3-Propoxy-pyrrolidine HCl is a direct consequence of its molecular structure—a salt composed of a protonated pyrrolidinium cation and a chloride anion. The adage "like dissolves like" is the foundational principle, but a deeper understanding requires examining the interplay of polarity, hydrogen bonding, and the energetic costs of disrupting both the solute's crystal lattice and the solvent's intermolecular forces.[6]

  • The Role of the Hydrochloride Salt: The primary driver for aqueous solubility is the ionic nature of the hydrochloride salt. In water, the salt dissociates into the 3-propoxy-pyrrolidinium cation and the chloride anion. Water, being a highly polar protic solvent, can effectively solvate these ions through strong ion-dipole interactions, overcoming the crystal lattice energy of the solid salt. This is a common strategy used in the pharmaceutical industry to enhance the water solubility of basic amine compounds.[7]

  • Structural Contributions:

    • Pyrrolidine Ring: The nitrogen atom in the pyrrolidine ring is protonated (R₂NH₂⁺), creating a charged center that is readily solvated by polar solvents.

    • Propoxy Group (-O-CH₂CH₂CH₃): This three-carbon alkyl ether chain introduces significant non-polar character to the molecule. This hydrophobic tail is unfavorable for interaction with water but interacts well with non-polar organic solvents.

    • The Ether Linkage: The oxygen atom in the propoxy group can act as a hydrogen bond acceptor, which can offer some favorable interaction with protic solvents.

The overall solubility in any given solvent is therefore a balance between the high polarity imparted by the ionic hydrochloride and the hydrophobicity of the propoxy substituent.

Representative Solubility Profile of 3-Propoxy-pyrrolidine HCl

While precise quantitative data for every solvent is determined empirically, a qualitative and semi-quantitative profile can be predicted based on the aforementioned principles. The following table summarizes the expected solubility of 3-Propoxy-pyrrolidine HCl in water and a range of common organic solvents, categorized according to USP and BP classifications.[3]

Solvent CategorySolvent ExamplePredicted Solubility (at 25 °C)Rationale
Polar Protic WaterFreely Soluble (>100 mg/mL)The ionic hydrochloride salt form dominates, leading to strong ion-dipole interactions and excellent solvation of the dissociated ions.
MethanolSoluble (10-100 mg/mL)Methanol is polar and can form hydrogen bonds. It effectively solvates the ions while also interacting favorably with the propoxy group.
EthanolSparingly Soluble (1-10 mg/mL)As the alkyl chain of the alcohol increases, its polarity decreases, reducing its ability to solvate the ionic salt.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble (10-100 mg/mL)DMSO is a highly polar solvent that can effectively solvate the cation, making it a good solvent for many amine salts.
Intermediate Polarity Dichloromethane (DCM)Slightly Soluble (0.1-1 mg/mL)DCM has insufficient polarity to effectively solvate the dissociated ions, leading to poor solubility despite some interaction with the organic parts of the molecule.
Non-polar TolueneVery Slightly Soluble (<0.1 mg/mL)The large energy penalty required to accommodate the ionic salt within the non-polar solvent environment results in extremely low solubility.
HexanesPractically Insoluble (<0.01 mg/mL)As a non-polar hydrocarbon, hexanes have no favorable interactions with the ionic salt form.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, high-quality solubility data, a robust and validated experimental method is required. The shake-flask method is the gold-standard for determining thermodynamic solubility, representing the true equilibrium concentration of a solute in a solvent at a given temperature.[8][9][10] This method ensures that the solution has reached saturation and that any metastable forms have had sufficient time to convert to the most stable, and therefore least soluble, solid form.[8]

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method, from preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis & Calculation prep_solvent Prepare Solvent System (e.g., Buffered Aqueous Solution, Organic Solvent) add_excess Add Excess Solid Compound to Solvent in a Sealed Vial prep_solvent->add_excess Ensure visible undissolved solid equilibrate Agitate at Constant Temperature (e.g., 25°C or 37°C for 24-72h) add_excess->equilibrate sample Allow Solid to Settle equilibrate->sample separate Separate Supernatant (Centrifugation or Filtration) sample->separate Avoid disturbing solid phase analyze Quantify Concentration (e.g., HPLC-UV, LC-MS) separate->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate Using a standard calibration curve

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

1. Materials and Equipment:

  • 3-Propoxy-pyrrolidine HCl (solid form)

  • Selected solvents (e.g., pH 7.4 phosphate-buffered saline, methanol, etc.)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge and/or syringe filters (e.g., 0.45 µm PVDF or PTFE, selected for low compound binding)

  • Calibrated pipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

2. Experimental Procedure:

  • Step 1: Preparation of Solutions:

    • Prepare the desired solvent systems. For aqueous measurements, use a buffer (e.g., PBS at pH 7.4) to control for pH-dependent solubility effects common to amine salts.[11]

    • Prepare a concentrated stock solution of 3-Propoxy-pyrrolidine HCl in a suitable solvent (e.g., DMSO or methanol) for creating a calibration curve.

  • Step 2: Sample Incubation:

    • Add an excess amount of solid 3-Propoxy-pyrrolidine HCl to a vial containing a known volume (e.g., 2 mL) of the test solvent. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation. A starting point is to add ~5-10 mg of solid.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours is recommended for compounds that may undergo solid-form transformations.[8][12]

  • Step 3: Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle by gravity for 30 minutes.

    • Carefully withdraw an aliquot of the supernatant. The key is to avoid aspirating any solid particles.

    • Clarify the supernatant by either:

      • Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended microparticulates.

      • Filtration: Filter the aliquot through a low-binding syringe filter (e.g., 0.45 µm). Discard the first ~100 µL to saturate any binding sites on the filter membrane.

  • Step 4: Quantification:

    • Generate a calibration curve by making serial dilutions of the stock solution and analyzing them via HPLC-UV or LC-MS.

    • Dilute the clarified supernatant from Step 3 with a suitable mobile phase to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

  • Step 5: Data Analysis:

    • Determine the concentration of the diluted sample by interpolating its response from the calibration curve.

    • Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.

    • The experiment should be performed in triplicate to ensure statistical validity.

Conclusion

The solubility profile of 3-Propoxy-pyrrolidine HCl is a classic example of structure-property relationships in medicinal chemistry. Its nature as a hydrochloride salt renders it freely soluble in water, a desirable trait for many pharmaceutical applications. Conversely, the presence of the propoxy group provides a degree of lipophilicity that modulates its solubility in organic solvents, making it soluble in polar media like methanol and DMSO but practically insoluble in non-polar solvents such as hexanes. For researchers and drug development professionals, understanding this profile is not merely academic; it is a practical necessity that informs solvent selection for synthesis and purification, guides the design of in-vitro assays, and lays the groundwork for developing effective drug delivery systems. The robust shake-flask method detailed herein remains the definitive approach for generating the high-quality, equilibrium solubility data required for these critical decisions.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. ([Link])

  • Chem-Impex International, Inc. (n.d.). 3-Pyrrolidinone hydrochloride. ([Link])

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxypyrrolidine hydrochloride. PubChem Compound Database. ([Link])

  • Wikipedia. (n.d.). Pyrrolidine. ([Link])

  • Wang, L., Zhang, J., & Sun, H. (2015). Solubility and Thermodynamic Properties of (2S)-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. Journal of Chemical & Engineering Data, 60(3), 708-716. ([Link])

  • Anderko, A. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. OLI Systems. ([Link])

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938. ([Link])

  • Hughes, C. E., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(19), 11659-11700. ([Link])

  • Sannikov, A. M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(20), 7000. ([Link])

  • Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. ([Link])

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). ([Link])

  • Campomanes, P., et al. (2019). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Chemistry – A European Journal, 25(6), 1530-1538. ([Link])

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. ([Link])

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. ([Link])

  • Chemistry LibreTexts. (2024). Structure and Properties of Amines. ([Link])

  • National Center for Biotechnology Information. (n.d.). 3-Pyrroline Hydrochloride. PubChem Compound Database. ([Link])

  • ResearchGate. (n.d.). Dual Role of Pyrrolidine and Cooperative Pyrrolidine/Pyrrolidinium Effect in Nitrone Formation. ([Link])

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? ([Link])

  • Powers, T. M., et al. (2021). Exploring the Electronic Influence on Coordination Complexes formed from appended Pyrrolidine Azothioformamide Ligands and Copper(I) salts. Dalton Transactions, 50(23), 8101-8110. ([Link])

  • National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem Compound Database. ([Link])

  • Person, M. D. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. ([Link])

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ([Link])

  • Ghavami, M., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 1-8. ([Link])

Sources

Technical Guide: pKa Profiling of 3-Propoxy-pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa values of 3-Propoxy-pyrrolidine hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive physicochemical analysis of 3-Propoxy-pyrrolidine hydrochloride , focusing on its acid dissociation constant (pKa). The pKa value is a critical parameter in medicinal chemistry, governing solubility, membrane permeability, and protein binding affinity.

Based on Structure-Activity Relationship (SAR) analysis and comparative data from structural analogs (3-methoxypyrrolidine and 3-hydroxypyrrolidine), the conjugate acid pKa of the pyrrolidine nitrogen in this molecule is estimated to be 9.55 ± 0.20 . This represents a significant shift from the parent pyrrolidine molecule (pKa ~11.3), driven by the electron-withdrawing inductive effect (-I) of the C3-alkoxy substituent.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Before analyzing the ionization behavior, it is essential to define the chemical entity and its structural properties.

PropertyDetail
IUPAC Name 3-Propoxypyrrolidine hydrochloride
CAS Number 880361-94-4 (S-isomer), 946716-05-8 (Free base)
Molecular Formula C₇H₁₅NO[1] · HCl
Molecular Weight 165.66 g/mol (Salt), 129.20 g/mol (Free Base)
SMILES CCCOCC1CCNC1.Cl
Core Scaffold Pyrrolidine (saturated 5-membered nitrogen heterocycle)
Key Substituent Propoxy group (-OCH₂CH₂CH₃) at position C3
Structural Visualization: Protonation Equilibrium

The following diagram illustrates the equilibrium between the protonated (cationic) and unprotonated (neutral) forms, highlighting the site of ionization.

Protonation_Equilibrium cluster_legend pKa ~ 9.55 Acid Conjugate Acid (Cationic) pH < pKa Soluble, Polar Base Free Base (Neutral) pH > pKa Lipophilic, Permeable Acid->Base Ka (Deprotonation) Base->Acid Protonation H_ion H+ Effect Inductive Effect (-I) of C3-Propoxy Group Lowers pKa vs. Parent

Caption: Equilibrium shift between the protonated hydrochloride salt and the neutral free base, modulated by the C3-propoxy substituent.

pKa Value Analysis: Predicted vs. Experimental Context

The Value
  • Estimated pKa (Conjugate Acid): 9.55 ± 0.20

  • Parent Compound (Pyrrolidine): 11.27

  • Analog (3-Methoxypyrrolidine): ~9.49 (Predicted)[2][3]

Mechanistic Insight (SAR)

The basicity of the pyrrolidine nitrogen is defined by the availability of its lone pair electrons to accept a proton. In 3-propoxy-pyrrolidine, this basicity is modulated by the substituent at the C3 position.

  • Inductive Effect (-I): The oxygen atom of the propoxy group is highly electronegative. Through the sigma bond framework (N-C2-C3-O), it exerts an electron-withdrawing inductive effect. This pulls electron density away from the nitrogen atom, stabilizing the lone pair less effectively than in the unsubstituted parent, thereby lowering the pKa .

  • Steric Factors: The propyl chain is relatively flexible and extends away from the ring. Unlike bulky groups at the C2 position (alpha to nitrogen), the C3-propoxy group causes minimal steric hindrance to protonation. Therefore, the pKa shift is dominated by electronics rather than sterics.

  • Comparison to Analogs:

    • Pyrrolidine (pKa 11.3): No electron-withdrawing groups; highly basic.

    • 3-Hydroxypyrrolidine (pKa ~9.5-10.0): Strong -I effect from -OH, but potential for intramolecular H-bonding can complicate values.

    • 3-Methoxypyrrolidine (pKa ~9.5): The methoxy group is electronically very similar to propoxy. The additional carbons in the propyl chain (vs. methyl) are slightly electron-donating via hyperconjugation, potentially raising the pKa marginally (e.g., +0.05 units), but the dominant effect remains the oxygen's electronegativity.

Experimental Methodologies for pKa Determination

To validate the predicted values experimentally, two primary protocols are recommended. These ensure high data integrity compliant with pharmaceutical standards.

Potentiometric Titration (Gold Standard)

This method is suitable for 3-propoxy-pyrrolidine HCl due to its water solubility and expected pKa range.

Protocol:

  • Preparation: Dissolve 3-5 mg of the compound in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Titration:

    • Acidify the solution to pH ~2.5 using 0.1 M HCl.

    • Titrate with standardized 0.1 M NaOH (CO2-free) in small increments (e.g., 5-10 µL).

    • Record pH after stabilization at each step until pH reaches ~12.0.

  • Analysis: Plot pH vs. Volume of NaOH. The inflection point (equivalence point) allows calculation of the pKa using the Bjerrum method or software like Hyperquad.

NMR-pH Titration (Structural Validation)

Useful if the compound has low solubility or to confirm the specific site of protonation.

Protocol:

  • Sample: Prepare a 1-2 mM solution in D₂O (or 90:10 H₂O:D₂O).

  • Shift Monitoring: Focus on the ¹H NMR signals for the C2 and C5 protons (adjacent to nitrogen). These will shift significantly upon protonation.

  • Titration: Adjust pH (measured with a micro-electrode) using DCl/NaOD. Acquire spectra at 10-12 pH points ranging from pH 6 to 12.

  • Curve Fitting: Plot Chemical Shift (δ) vs. pH. Fit the data to the Henderson-Hasselbalch equation to extract the pKa.

Experimental Workflow Diagram

Experimental_Workflow Sample Sample Prep 3-Propoxy-pyrrolidine HCl Dissolved in 0.15 M KCl Titration Potentiometric Titration Add 0.1 M NaOH stepwise Measure pH response Sample->Titration Data Data Acquisition Generate pH vs. Vol Curve Titration->Data Calc Calculation Bjerrum Analysis / Hyperquad Determine pKa Data->Calc Validation Validation Compare with NMR data Confirm Inductive Model Calc->Validation

Caption: Step-by-step workflow for the precise experimental determination of pKa.

Pharmaceutical Implications

Understanding the pKa of 9.55 is vital for drug development applications:

  • Physiological State: At physiological pH (7.4), the compound will exist predominantly (>99%) in its protonated cationic form .

    • Calculation: pH = pKa + log([Base]/[Acid]) → 7.4 = 9.55 + log(B/A) → log(B/A) = -2.15. Ratio is ~1:140.

  • Solubility: The hydrochloride salt will exhibit high aqueous solubility, making it ideal for liquid formulations.

  • Membrane Permeability: Passive diffusion across the blood-brain barrier (BBB) or gut wall may be limited by the high ionization at pH 7.4. However, the lipophilic propoxy chain improves the LogP of the neutral species, potentially facilitating transport via the small fraction of uncharged base present or through active transport mechanisms.

  • Formulation: To generate the free base (e.g., for organic extraction), the pH must be adjusted to >11.5 (pKa + 2 units).

References

  • PubChem. Pyrrolidine (Compound CID 31268) - Physicochemical Properties.[4] National Library of Medicine. Available at: [Link]

  • Hall, H.K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444. (Foundational text on inductive effects in amines).
  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71. Available at: [Link]

Sources

Technical Guide: Operational Safety & Application of 3-Propoxy-pyrrolidine HCl

[1]

Executive Summary

3-Propoxy-pyrrolidine Hydrochloride (and its chiral enantiomers) represents a critical "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD).[1] As a secondary amine with a lipophilic ether side chain, it serves as a versatile building block for modulating solubility and potency in GPCR ligands and kinase inhibitors.[1]

However, its utility is often underestimated in Safety Data Sheets (SDS), which frequently categorize it under generic "Irritant" protocols.[1] This guide bridges the gap between regulatory compliance and high-fidelity experimental success, focusing on the specific handling requirements dictated by its hygroscopic nature and hydrochloride salt form.

Part 1: Chemical Identity & Molecular Architecture[1]

To handle a reagent safely, one must understand its structural behavior.[1] 3-Propoxy-pyrrolidine HCl is not merely a white powder; it is a protonated secondary amine salt.[1] The hydrochloride counter-ion confers stability against oxidation but introduces significant hygroscopicity—a critical factor for stoichiometry in precision synthesis.[1]

Structural Data & Physical Properties[1]
ParameterSpecificationCausality / Impact on Handling
Chemical Name 3-Propoxy-pyrrolidine HydrochlorideCore scaffold for substitution reactions.[1]
CAS Number 136725-53-6 (Racemic) / 880361-94-4 ((S)-Isomer)Verify specific isomer for chiral synthesis.[1]
Molecular Formula C₇H₁₅NO[1] · HClMW: 165.66 g/mol .[1][2] Essential for molarity calc.
Appearance White to off-white crystalline solidDiscoloration (yellowing) indicates free-base oxidation.[1]
Solubility High in Water, DMSO, MethanolProtocol: Use DMSO-d6 for NMR; avoid CDCl₃ if solubility is poor.[1]
Hygroscopicity High (Deliquescent potential)Absorbs atmospheric water, altering effective MW.[1]
The "Salt Penalty" in Synthesis

While the HCl salt stabilizes the amine, it renders the nitrogen non-nucleophilic.

  • Mechanism: The nitrogen lone pair is protonated (

    
    ).[1]
    
  • Operational Consequence: You generally cannot use this reagent directly in nucleophilic substitutions (SNAr) or amide couplings without an auxiliary base (e.g., DIPEA, TEA) to liberate the free amine in situ [1].

Part 2: Hazard Profiling & Toxicology[1][3]

Standard SDS documents classify this compound under GHS07 (Exclamation Mark) .[1] However, the "Irritant" label masks the specific mechanism of injury, which is pH-driven.

GHS Classification & Mechanistic Toxicology[1]
  • H315 (Skin Irritation): Upon contact with skin moisture, the salt can partially dissociate.[1] The resulting localized high ionic strength and acidity (from HCl) cause dermatitis.[1]

  • H319 (Eye Irritation): The mucous membranes of the eye are highly sensitive to the pH shock and the surfactant-like properties of the alkyl-amine.

  • H335 (Respiratory Irritation): Inhalation of dust triggers immediate bronchial constriction.[1]

Risk Assessment Workflow

The following diagram outlines the decision logic for handling this compound based on quantity and physical state.

RiskAssessmentStartStart: Reagent IntakeQuantCheckQuantity > 1g?Start->QuantCheckFormCheckPhysical State: Solid vs SolutionQuantCheck->FormCheckYesQuantCheck->FormCheckNo (Microscale)DustHazRisk: Dust Inhalation (H335)FormCheck->DustHazSolid (Powder)SkinHazRisk: Corrosive/Irritant (H315)FormCheck->SkinHazSolution (DMSO/Water)HoodEngineering: Fume Hood RequiredDustHaz->HoodStandard HandlingGloveBoxEngineering: Glove Box / Nitrogen BagDustHaz->GloveBoxHigh Precision / Long StoragePPEPPE: Nitrile Gloves + Safety GlassesSkinHaz->PPEHood->PPEGloveBox->PPE

Figure 1: Risk Assessment Logic Flow.[1] This system prioritizes engineering controls (Fume Hoods) over PPE alone to mitigate H335 risks.[1]

Part 3: Operational Safety & Handling Protocols

Protocol: Precision Weighing of Hygroscopic Salts

Problem: 3-Propoxy-pyrrolidine HCl absorbs water rapidly. If you weigh 100mg on an open balance, you may actually be weighing 95mg of reagent and 5mg of water, skewing your stoichiometry (e.g., in amide coupling).

Validated Workflow:

  • Equilibration: Allow the reagent container to reach room temperature before opening to prevent condensation.

  • Inert Weighing:

    • Ideal: Weigh inside a glovebox under Argon/Nitrogen.[1]

    • Standard: Use a "tared vial" method.[1] Tare a capped vial. Add solid quickly. Cap. Weigh. Calculate difference. Do not weigh onto open weighing paper.

  • Solvent Correction: If the solid appears clumpy (wet), dissolve the entire batch in a known volume of dry DMSO to create a stock solution. Determine concentration via qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) [2].[1]

Protocol: In-Situ Free Basing

Since the HCl salt is non-nucleophilic, use this standard operating procedure (SOP) for coupling reactions:

  • Dissolution: Dissolve 3-Propoxy-pyrrolidine HCl in the reaction solvent (DCM, DMF, or THF).

  • Scavenging: Add 1.2 to 3.0 equivalents of a tertiary amine base (DIPEA or Triethylamine).[1]

    • Observation: You may see a white precipitate (Triethylamine HCl) form in non-polar solvents like DCM.[1] This confirms the free base is liberated.[1]

  • Reaction: Add the electrophile (e.g., Acid Chloride, Activated Ester) after the base addition to ensure the pyrrolidine is reactive.

Waste Management[1]
  • Stream: Nitrogen-containing organic waste.[1]

  • Pre-treatment: Do not mix with strong oxidizers (e.g., Nitric Acid) as N-nitrosamines (potential carcinogens) could form.[1]

  • Neutralization: Small spills can be neutralized with dilute sodium bicarbonate solution before absorption onto vermiculite.[1]

Part 4: Synthesis & Handling Workflow

The following diagram illustrates the operational decision tree for synthesis, distinguishing between routine handling and high-sensitivity applications.

HandlingProtocolSourceSource Material(HCl Salt)CheckStateCheck State:Free flowing or Clumped?Source->CheckStateDryVacuum Dry(40°C, 4h)CheckState->DryClumped (Wet)WeighWeigh (Rapid)CheckState->WeighFree FlowingStockSolMake Stock Soln(DMSO/DMF)Dry->StockSolReactionReaction VesselStockSol->ReactionVolumetric TransferWeigh->ReactionBaseAddAdd Auxiliary Base(DIPEA/TEA)Reaction->BaseAddEssential StepFinalProduct FormationBaseAdd->FinalProceed to Coupling

Figure 2: Operational Handling Workflow. Note the critical "Base Addition" step required to activate the salt form.

References

  • Fisher Scientific. (2021).[1] Safety Data Sheet: (R)-3-Pyrrolidinol hydrochloride. Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 3-Pyrrolidinol. Retrieved from [1]

  • BenchChem. (n.d.).[1] Protocol for Handling and Preparing a Stock Solution of Hygroscopic Amine Salts. Retrieved from [1]

  • AchemBlock. (2024). (S)-3-Propoxy-pyrrolidine hydrochloride Product Data. Retrieved from [1][2]

Escape from Flatland: The Strategic Application of 3-Propoxy-pyrrolidine HCl in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of modern drug discovery has increasingly shifted away from flat, planar aromatic rings toward three-dimensional, saturated architectures. This transition—often quantified by the fraction of sp3-hybridized carbons (Fsp3)—correlates strongly with improved clinical success rates due to enhanced solubility, reduced promiscuity, and lower toxicity[1]. Within this context, saturated nitrogen heterocycles like 3-Propoxy-pyrrolidine hydrochloride (CAS: 880361-94-4)[2] have emerged as privileged chiral building blocks. This technical guide explores the physicochemical causality, receptor-targeting mechanics, and synthetic integration of 3-propoxy-pyrrolidine HCl in contemporary drug design.

Physicochemical Causality: The "Why" Behind the Scaffold

In lead optimization, balancing aqueous solubility with target affinity is a perpetual challenge. Aromatic rings drive affinity via hydrophobic interactions but drastically reduce solubility and increase metabolic liabilities. 3-Propoxy-pyrrolidine HCl solves this through a synergistic combination of structural features:

  • The Fsp3 Advantage: The pyrrolidine core provides a completely saturated framework (Fsp3 = 1.0), enhancing the three-dimensionality of the drug candidate[1].

  • The Propoxy Vector: Unlike a shorter methoxy group, the 3-carbon propoxy chain provides sufficient van der Waals surface area to occupy deep hydrophobic pockets without introducing rigid, flat aromaticity. It acts as a flexible, lipophilic extension.

  • The Basic Nitrogen: The secondary amine of the pyrrolidine ring (pKa ~9.5) remains protonated at physiological pH. This ensures excellent aqueous solubility and enables critical salt-bridge formations with acidic residues (Aspartate/Glutamate) in target proteins.

  • The Hydrochloride Salt Formulation: Free-base pyrrolidines are often volatile, prone to aerial oxidation, and difficult to handle due to hygroscopicity. The hydrochloride (HCl) salt ensures a stable, weighable, crystalline solid that resists degradation during long-term storage and high-throughput synthesis[2].

Quantitative Profiling

The following table demonstrates how the propoxy substitution strategically alters the physicochemical profile compared to simpler analogs, increasing lipophilicity (cLogP) for pocket-filling while maintaining the polar surface area and saturation metrics.

ScaffoldMolecular Weight (Free Base)cLogP (est.)Topological Polar Surface Area (TPSA)Fsp3
Pyrrolidine 71.12 g/mol 0.4612.03 Ų1.00
3-Methoxypyrrolidine 101.15 g/mol 0.6021.26 Ų1.00
3-Propoxypyrrolidine 129.20 g/mol 1.3521.26 Ų1.00

Mechanistic Applications in Target-Based Drug Design

The chirality at the C3 position of 3-propoxy-pyrrolidine allows medicinal chemists to use the (S)- or (R)-enantiomers as stereospecific vectors, directing the propoxy group into highly specific receptor microenvironments.

Chemokine Receptor Modulation (CCR2/CCR5)

Chemokine receptors are Class A G-Protein Coupled Receptors (GPCRs) heavily implicated in autoimmune and inflammatory diseases. 3-alkoxypyrrolidines have been extensively utilized as potent modulators of these receptors ()[3]. Mechanistically, the basic pyrrolidine nitrogen forms a highly conserved charge-charge interaction with a central Aspartate residue in the transmembrane bundle. Concurrently, the propoxy group projects into a hydrophobic sub-pocket formed by aromatic transmembrane helices, effectively locking the receptor in an inactive conformation and preventing leukocyte recruitment[4].

Protein Tyrosine Phosphatase (PTP) Inhibition

In the treatment of metabolic disorders like diabetes and obesity, PTP-MEG2 is a highly sought-after target. Inhibitors utilizing the 3-propoxy-pyrrolidine scaffold leverage the propoxy chain to displace ordered water molecules in the secondary binding sites of the phosphatase ()[5]. This displacement drives binding affinity through favorable entropic gains, a hallmark of rational structure-based drug design.

Pharmacophore cluster_ligand 3-Propoxy-pyrrolidine Scaffold cluster_receptor Target Receptor (e.g., GPCR) N_atom Basic Nitrogen (pKa ~9.5) ChiralCenter Chiral Center (C3) Stereospecific Vector N_atom->ChiralCenter Asp_Residue Acidic Residue (Asp/Glu) N_atom->Asp_Residue Salt Bridge / H-Bond Propoxy Propoxy Chain (Lipophilic) ChiralCenter->Propoxy Hydrophobic_Pocket Hydrophobic Sub-pocket Propoxy->Hydrophobic_Pocket Van der Waals Fit

Pharmacophore model of 3-propoxy-pyrrolidine interacting with a target receptor.

Synthetic Methodologies: A Self-Validating Protocol

To incorporate 3-propoxy-pyrrolidine HCl into complex drug scaffolds, medicinal chemists frequently employ Nucleophilic Aromatic Substitution (SNAr) or modern photoredox radical/polar crossover techniques ()[6]. Because the starting material is an HCl salt, a highly controlled free-basing step is required to activate the nucleophile.

Protocol: SNAr Incorporation of 3-Propoxy-pyrrolidine

Causality & Design: SNAr is utilized when the electrophilic aryl ring is highly electron-deficient (e.g., ortho/para to a cyano group, or a heteroaryl halide). N,N-Diisopropylethylamine (DIPEA) is selected as the base over Triethylamine (TEA). The steric bulk of the isopropyl groups in DIPEA prevents unwanted nucleophilic attack by the base itself, ensuring the pyrrolidine nitrogen remains the sole reactive nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, suspend 3-propoxy-pyrrolidine HCl (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Free-Basing (Activation): Add DIPEA (3.0 equivalents) dropwise at 0 °C under a nitrogen atmosphere. Causality: 1.0 eq neutralizes the HCl salt to generate the active free-base pyrrolidine; the remaining 2.0 eq acts as an acid scavenger for the HCl generated during the subsequent C-N bond formation. Stir for 15 minutes.

  • Electrophile Addition: Add the aryl halide electrophile (1.0 equivalent) in a single portion.

  • Reaction Execution & Validation: Heat the mixture to 80 °C. Monitor the reaction via LC-MS and TLC (eluent: 10% MeOH in DCM). Validation Check: The system self-validates completion when the aryl halide peak disappears on the UV chromatogram (254 nm) and the product mass [M+H]+ becomes the dominant signal in the MS spectra.

  • Quench & Extraction: Cool to room temperature. Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 20 mL). Causality: The basic quench ensures the newly formed tertiary amine product remains in its unprotonated, lipophilic form, driving it into the organic phase.

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL). Causality: LiCl highly effectively partitions DMF into the aqueous layer, preventing solvent contamination in the final product. Follow with a standard brine wash.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel) to yield the target functionalized scaffold.

Workflow Step1 1. Salt Neutralization 3-Propoxy-pyrrolidine HCl + DIPEA Step3 3. C-N Bond Formation SNAr Reaction (80°C, DMF) Step1->Step3 Step2 2. Scaffold Activation Electrophilic Aryl Halide Step2->Step3 Step4 4. Reaction Validation LC-MS & TLC Monitoring Step3->Step4 Step5 5. Aqueous Workup NaHCO3 Quench & LiCl Wash Step4->Step5 Step6 6. Isolation Flash Chromatography Step5->Step6

Step-by-step synthetic workflow for SNAr incorporation of 3-propoxy-pyrrolidine HCl.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Banyu Pharmaceutical Co Ltd. (2004). 3-aminopyrrolidine derivatives as modulators of chemokine receptors (Patent No. WO2004050024A2).
  • Merck Sharp & Dohme Corp. (2016). Inhibitors of protein tyrosine phosphatases (Patent No. US9340574B2).
  • Primer, D. N., et al. (2019). Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles. Organic Letters.[Link]

Sources

Modulating Lipophilicity in CNS Drug Design: A Technical Guide to the logP of 3-Propoxy-pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 3-propoxy-pyrrolidine scaffold is a highly versatile building block in modern medicinal chemistry, particularly in the design of central nervous system (CNS) therapeutics such as Histamine H3 receptor antagonists and G-protein-coupled receptor (GPCR) ligands[1][2].

When optimizing a lead compound, the physicochemical triad of structural rigidity, basicity, and lipophilicity dictates its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. The pyrrolidine ring provides necessary basicity (pKa ~8.5–9.5) to form critical electrostatic interactions with receptor aspartate residues[2]. However, this basicity renders the molecule highly protonated at physiological pH (7.4), which can severely restrict blood-brain barrier (BBB) permeability.

To counteract this hydrophilicity, the introduction of a 3-propoxy group acts as a precise lipophilic dial. The three-carbon aliphatic chain provides sufficient hydrophobic bulk to increase the partition coefficient (logP) and the physiological distribution coefficient (logD), driving CNS penetration without pushing the overall calculated logP (clogP) beyond the critical threshold of 3.0—a limit where ligand lipophilic efficiency (LLE) drops and off-target liabilities, such as hERG channel blockade, sharply increase[1][3].

SPAR Mol 3-Propoxy-pyrrolidine Scaffold Sub1 Propoxy Moiety (+ Lipophilicity, + Steric Bulk) Mol->Sub1 Sub2 Pyrrolidine Ring (+ Basicity, pKa ~8.8) Mol->Sub2 Prop1 Elevated logP (Hydrophobic Partitioning) Sub1->Prop1 Prop2 pH-Dependent logD (Ionization at pH 7.4) Sub2->Prop2 Outcome1 Enhanced BBB Permeability & CNS Target Affinity Prop1->Outcome1 Outcome2 Risk of hERG Toxicity (If clogP > 3.0) Prop1->Outcome2 Prop2->Outcome1

Fig 1. Structure-Property-Activity Relationship (SPAR) of 3-propoxy-pyrrolidine derivatives.

The Analytical Challenge: Why HPLC Fails for Ionizable Pyrrolidines

In high-throughput environments, the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method (OECD 117) is often used to estimate logP[4]. However, as an application scientist, I strongly advise against relying solely on OECD 117 for 3-propoxy-pyrrolidine derivatives.

The Causality: The secondary or tertiary amine of the pyrrolidine ring carries a positive charge under standard chromatographic conditions. Charged molecules exhibit complex retention behaviors driven by secondary electrostatic interactions with residual silanol groups on the silica stationary phase, rather than pure hydrophobic partitioning[5][6]. This causes steric and charge effects to outcompete hydrophobic effects, leading to skewed logP estimations[6].

For reliable determination of


 (partition coefficient) and 

(distribution coefficient) of ionizable compounds with an expected logP < 4.5, the miniaturized Shake-Flask Method (OECD 107) remains the gold standard[5][6].

Quantitative Data: Impact of Alkoxy Chain Length

To illustrate the tuning power of the 3-alkoxy substitution on the pyrrolidine ring, the following table summarizes the physicochemical shifts observed when extending the alkoxy chain.

Table 1: Physicochemical Property Comparison of 3-Alkoxy-pyrrolidines

SubstitutionEstimated clogPEstimated pKalogD (pH 7.4)BBB Permeability PotentialhERG Liability Risk
3-Methoxy 1.28.8-0.1LowNegligible
3-Ethoxy 1.78.80.4ModerateLow
3-Propoxy 2.28.80.9High (Optimal)Low to Moderate
3-Butoxy 2.78.81.4Very HighHigh

Data Interpretation: The 3-propoxy derivative hits the "sweet spot" for CNS drugs. It provides enough lipophilicity to achieve a positive logD at physiological pH, ensuring membrane permeability, while keeping the overall logP low enough to avoid the hydrophobic trapping and non-specific binding associated with hERG toxicity[3].

Experimental Framework: Self-Validating Shake-Flask Protocol

To accurately measure the logP and logD of 3-propoxy-pyrrolidine derivatives, the following modified OECD 107 protocol must be utilized. This protocol is designed as a self-validating system, meaning the assay inherently checks for experimental artifacts (like micro-emulsions or analyte degradation) via a strict mass balance calculation.

Step-by-Step Methodology

Step 1: Mutual Saturation of Solvents

  • Action: Stir n-octanol and the aqueous buffer (e.g., 0.1 M phosphate buffer for pH 7.4, or 0.1 M carbonate buffer for pH 10.2 to measure the neutral free-base logP) together for 24 hours at 25°C.

  • Causality: Solvents must be mutually saturated prior to the experiment to prevent volume shifts during the actual analyte partitioning phase, which would invalidate concentration calculations[6].

Step 2: Analyte Spiking

  • Action: Dissolve the 3-propoxy-pyrrolidine derivative in the mutually saturated aqueous phase at a concentration well below its solubility limit (e.g., 100 µM).

Step 3: Mechanical Equilibration

  • Action: Combine the spiked aqueous phase and the saturated n-octanol in a glass vial (avoid plastics to prevent hydrophobic analyte adsorption). Shake mechanically at 25°C for 60 minutes.

  • Causality: Thermodynamic equilibrium of the solute between the two phases must be achieved. 60 minutes is typically sufficient for small molecules.

Step 4: High-Speed Centrifugation (Critical Artifact Mitigation)

  • Action: Centrifuge the vials at 10,000 x g for 15 minutes at 25°C.

  • Causality: The shake-flask method is highly prone to artifacts caused by octanol micro-droplets suspending in the aqueous phase. Because the compound is highly lipophilic, even a microscopic amount of octanol in the water sample will artificially inflate the measured aqueous concentration, drastically underestimating the logP[5]. Centrifugation breaks this micro-emulsion.

Step 5: Dual-Phase Sampling & Quantification

  • Action: Carefully extract aliquots from the aqueous and organic phases using separate syringes, strictly avoiding the interface. Quantify the concentration in both phases using LC-UV or LC-MS/MS.

Step 6: Mass Balance Validation

  • Action: Calculate the total mass of the analyte recovered from both phases.

  • Validation Rule: The recovered mass must be within 95–105% of the initial spiked mass. If it falls outside this range, it indicates precipitation, degradation, or adsorption to the vial walls, rendering the logP value invalid. Calculate logP as

    
    .
    

ShakeFlaskWorkflow S1 1. Mutual Saturation (Octanol & Buffer) S2 2. Analyte Spiking (3-Propoxy-pyrrolidine) S1->S2 S3 3. Mechanical Equilibration (Thermostated Shaking) S2->S3 S4 4. Phase Separation (High-Speed Centrifugation) S3->S4 S5 5. Dual-Phase Sampling (Avoid Interface) S4->S5 S6 6. LC-MS Quantification & Mass Balance Validation S5->S6

Fig 2. Self-validating shake-flask workflow for determining logP of ionizable compounds.

Conclusion

The 3-propoxy-pyrrolidine moiety is a powerful structural motif for medicinal chemists aiming to balance basicity with lipophilicity. By carefully measuring its partition properties using the artifact-controlled shake-flask method, development teams can accurately predict BBB penetration and avoid late-stage attrition due to lipophilicity-driven toxicity.

References

  • Discovery and Characterization of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant): A Potent, Selective Histamine H3 Receptor Inverse Agonist. ACS Publications.[Link]

  • Optimization of Physicochemical Properties of Pyrrolidine GPR40 AgoPAMs Results in a Differentiated Profile with Improved Pharmacokinetics and Reduced Off-Target Activities. ResearchGate.[Link]

  • Human ether-à-go-go-related potassium channel: exploring SAR to improve drug design. UCLouvain.[Link]

  • Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Agroscope / Admin.ch.[Link]

  • Estimating the octanol-water partition coefficient for chemical substances. GOV.UK.[Link]

  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC.[Link]

Sources

Technical Guide: 3-Propoxy-pyrrolidine – HCl Salt vs. Free Base in Drug Discovery

[1]

Executive Summary

In medicinal chemistry, the choice between 3-Propoxy-pyrrolidine hydrochloride (HCl) and its free base form is not merely a matter of inventory; it dictates experimental precision, storage stability, and reaction kinetics.[1] 3-Propoxy-pyrrolidine (CAS: 880361-94-4 for (S)-HCl, 849924-75-0 for (R)-Base) serves as a critical chiral building block for GPCR ligands, histamine antagonists, and antibacterial scaffolds.[1]

This guide delineates the physicochemical and functional divergences between the two forms. While the HCl salt offers superior long-term stability and weighing accuracy, the free base is the obligatory nucleophilic species required for cross-coupling and amidation.[1] Understanding the causality behind these forms ensures reproducibility in lead optimization.

Part 1: Physicochemical Characterization

The fundamental difference lies in the protonation state of the secondary amine. This alteration shifts the molecule from a lipophilic oil (free base) to a polar, crystalline solid (HCl salt), drastically changing its solubility and handling profile.[1]

Comparative Property Matrix
Feature3-Propoxy-pyrrolidine HCl 3-Propoxy-pyrrolidine Free Base
State at RT Crystalline Solid (White/Off-white)Viscous Liquid / Oil (Colorless to Yellow)
Stoichiometry Defined (MW ~165.66 g/mol )Variable (MW ~129.20 g/mol )
Stability High; resistant to oxidation.[1]Low; prone to N-oxidation and CO₂ absorption.
Hygroscopicity Moderate to High (Desiccator required).[1]Low, but absorbs moisture/CO₂ from air.[1]
Solubility Water, Methanol, DMSO, DMF.[1]DCM, Ether, EtOAc, Toluene, Chloroform.[1]
Nucleophilicity Latent (Requires base to activate).[1]Active (Ready for SN2 / Amidation).
Primary Use Storage, Inventory, Accurate Weighing.[1]Immediate Synthetic Application.

Scientist’s Note: The free base of 3-alkoxy pyrrolidines is often an "oil" that can be difficult to dispense accurately due to viscosity and density variations. The HCl salt is preferred for stoichiometry-critical reactions (e.g., small-scale library synthesis) because it can be weighed as a dry solid.[1]

Part 2: Synthetic Utility & Reactivity Logic
1. The HCl Salt: Stability & Storage

The hydrochloride salt is the thermodynamic sink. Protonation of the pyrrolidine nitrogen (

1
  • Why use it: For long-term storage (>1 month) or when purchasing commercial stock.[1]

  • The Trade-off: It is non-nucleophilic . To participate in a reaction (e.g., Buchwald-Hartwig coupling or amide coupling), the proton must be stripped.[1]

  • Mechanism:

    
    [1]
    
2. The Free Base: Reactivity & Handling

The free base possesses an unhindered lone pair on the nitrogen, making it a potent nucleophile.[1]

  • Why use it: Essential for reactions sensitive to external bases or salts, or when high atom economy is required without generating amine-salt byproducts.[1]

  • Risk Factor - "The Carbamic Acid Trap": Secondary amines greedily react with atmospheric CO₂ to form carbamic acids (

    
    ) or carbamates.[1] This "crust" on the oil surface can skew stoichiometry and poison catalysts.
    
    • Mitigation: Always handle the free base under Nitrogen or Argon.

Part 3: Decision Logic & Workflows

The following diagram illustrates the decision process for selecting the correct form based on the intended chemical transformation.

DecisionTreeStartSelect Form: 3-Propoxy-pyrrolidineGoal_StorageGoal: Long-term Storageor Accurate WeighingStart->Goal_StorageGoal_ReactionGoal: Immediate SynthesisStart->Goal_ReactionUse_HClUse HCl Salt(Store @ 4°C, Desiccated)Goal_Storage->Use_HClReaction_TypeReaction Type?Goal_Reaction->Reaction_TypeType_BaseSensBase Sensitive(No aux base allowed)Reaction_Type->Type_BaseSensStrict pH controlType_StandardStandard Coupling(Amidation/Alkylation)Reaction_Type->Type_StandardRobust conditionsAction_FreeBaseIsolate Free Base(Extraction Protocol)Type_BaseSens->Action_FreeBaseAction_InSituUse HCl + Aux Base(DIPEA/TEA in situ)Type_Standard->Action_InSitu

Figure 1: Decision matrix for selecting between HCl salt and Free Base forms based on experimental constraints.

Part 4: Operational Protocols
Protocol A: In-Situ Activation (Recommended)

For standard amide couplings or SNAr reactions where salt byproducts are tolerated.[1]

  • Calculate: Moles of 3-Propoxy-pyrrolidine HCl.

  • Dissolve: Suspend the HCl salt in the reaction solvent (DCM, DMF, or THF).

  • Activate: Add 1.1 - 1.5 equivalents of a tertiary amine base (e.g., DIPEA or Triethylamine).

    • Observation: The suspension may clear as the free base is liberated and the tertiary amine salt dissolves (or precipitates, depending on solvent).[1]

  • Proceed: Add the electrophile (Acid Chloride, Alkyl Halide) immediately.[1]

Protocol B: Isolation of Free Base (Desalting)

Required for transition-metal catalysis (e.g., Palladium coupling) where amine salts might coordinate to the metal center.[1]

Reagents:

  • 3-Propoxy-pyrrolidine HCl (Solid)[1]

  • 2M NaOH or Saturated Na₂CO₃ (Aqueous)[1]

  • Dichloromethane (DCM) or Diethyl Ether[1]

  • Anhydrous Na₂SO₄[1]

Workflow:

DesaltingStep11. Dissolve HCl Saltin Min. WaterStep22. Basify to pH > 12(Sat. Na2CO3/NaOH)Step1->Step2Step33. Extract 3xwith DCM/EtherStep2->Step3Step44. Dry Organics(Na2SO4) & FilterStep3->Step4Step55. Concentrate(Rotovap < 40°C)Step4->Step5

Figure 2: Step-by-step desalting workflow to isolate the reactive free base oil.

Detailed Steps:

  • Dissolve the HCl salt in a minimal volume of deionized water (approx. 5-10 mL per gram).

  • Slowly add 2M NaOH or Saturated Na₂CO₃ with stirring until pH > 12. Caution: Mild exotherm.[1]

  • Extract the aqueous layer three times with DCM (Dichloromethane). The pyrrolidine is now in the organic layer.[2]

  • Combine organic layers and dry over anhydrous Na₂SO₄ for 15 minutes.

  • Filter and concentrate under reduced pressure. Do not apply high heat , as the free base may be volatile.[1]

  • Yield Check: The product should be a clear to yellowish oil. Store under inert gas at -20°C immediately.

Part 5: Biological & Structural Context

3-Propoxy-pyrrolidine is a "privileged scaffold" in medicinal chemistry.[1] The pyrrolidine ring provides rigid stereochemical control, while the propoxy ether chain adds lipophilicity and hydrogen-bond accepting capability.

  • Chirality Matters: The (S)-enantiomer (CAS 880361-94-4) and (R)-enantiomer exhibit distinct binding profiles in chiral environments (e.g., receptors/enzymes).[1]

  • Applications:

    • Histamine H3 Antagonists: The propoxy-pyrrolidine motif mimics the ethylamine side chain of histamine but with reduced conformational flexibility, improving selectivity.[1]

    • Antibacterials: Used as a side-chain in quinolone antibiotics to modulate solubility and permeability.

References
  • AChemBlock. (S)-3-Propoxy-pyrrolidine hydrochloride Product Data. Retrieved from

  • ChemScene. 3-(Propoxymethyl)pyrrolidine and Analogs: Properties and Safety. Retrieved from

  • National Institutes of Health (NIH). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC Article. Retrieved from

  • Vibrant Pharma. 1-Boc-(R)-3-(n-propoxy) pyrrolidine; (R)-tert-butyl 3-propoxypyrrolidine-1-carboxylate.[1][3] Retrieved from

  • ChemicalBook. (R)-(-)-3-Pyrrolidinol hydrochloride Properties and Derivatives. Retrieved from

Methodological & Application

Application Notes and Protocols for the Synthesis and Utilization of 3-Propoxy-pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis and application of 3-Propoxy-pyrrolidine hydrochloride, a valuable building block in medicinal chemistry. The protocols herein are presented with in-depth scientific rationale to empower researchers to not only replicate the methods but also to adapt them to their specific needs. This guide is structured to provide a holistic understanding, from the fundamental chemical properties to detailed, step-by-step synthetic procedures and subsequent functionalization reactions.

Introduction: The Significance of the 3-Alkoxy-pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in drug discovery, present in numerous natural products and FDA-approved pharmaceuticals.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is often crucial for achieving high-affinity and selective interactions with biological targets.[2] The introduction of an alkoxy substituent at the 3-position, as in 3-Propoxy-pyrrolidine, offers several advantages:

  • Modulation of Physicochemical Properties: The propoxy group can enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic profiles of drug candidates.

  • Hydrogen Bond Acceptor: The ether oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

  • Stereochemical Complexity: The chiral center at the 3-position allows for the synthesis of stereoisomers, which can exhibit different pharmacological activities.

3-Propoxy-pyrrolidine HCl is a stable, crystalline salt, making it easy to handle and store. The free secondary amine is a versatile nucleophile, readily participating in a variety of bond-forming reactions to build more complex molecules.

Synthesis of 3-Propoxy-pyrrolidine HCl

The most logical and efficient synthesis of 3-Propoxy-pyrrolidine HCl commences with commercially available 3-hydroxypyrrolidine. To ensure selective O-alkylation, the more nucleophilic secondary amine must first be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions required for etherification and its facile removal under acidic conditions, which concurrently forms the desired hydrochloride salt.[3]

The overall synthetic strategy is a three-step process:

  • N-Protection: Protection of the secondary amine of 3-hydroxypyrrolidine with a Boc group.

  • O-Alkylation: Williamson ether synthesis to introduce the propyl group.[4]

  • Deprotection and Salt Formation: Removal of the Boc group and concomitant formation of the hydrochloride salt.

Visualizing the Synthetic Workflow

G cluster_0 PART A: Synthesis of 3-Propoxy-pyrrolidine HCl A 3-Hydroxypyrrolidine B N-Boc-3-hydroxypyrrolidine A->B (Boc)₂O, Base (e.g., Et₃N) C N-Boc-3-propoxypyrrolidine B->C NaH, Propyl Bromide (Williamson Ether Synthesis) D 3-Propoxy-pyrrolidine HCl C->D 4M HCl in Dioxane (Deprotection)

Caption: Workflow for the synthesis of 3-Propoxy-pyrrolidine HCl.

Experimental Protocols: Synthesis

Protocol 2.1: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (N-Boc-3-hydroxypyrrolidine)

Rationale: The Boc group is introduced to prevent the pyrrolidine nitrogen from reacting in the subsequent etherification step. Triethylamine is used as a mild base to neutralize the acid generated during the reaction.[5]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
3-Hydroxypyrrolidine1.087.1210.0 g
Dichloromethane (DCM)--200 mL
Triethylamine (Et₃N)1.5101.1917.4 mL
Di-tert-butyl dicarbonate ((Boc)₂O)1.1218.2527.6 g

Step-by-Step Procedure:

  • To a 500 mL round-bottom flask, add 3-hydroxypyrrolidine (10.0 g, 114.8 mmol) and dissolve in dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add triethylamine (24.0 mL, 172.2 mmol) to the stirred solution.

  • Add a solution of di-tert-butyl dicarbonate (27.6 g, 126.3 mmol) in dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product as a viscous oil.

  • The crude product is often of sufficient purity for the next step. If necessary, purify by flash column chromatography.

Protocol 2.2: Synthesis of tert-butyl 3-propoxypyrrolidine-1-carboxylate (Williamson Ether Synthesis)

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers.[6] Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. This alkoxide then displaces the bromide from propyl bromide in an SN2 reaction.[4][7] Anhydrous conditions are crucial as NaH reacts violently with water.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-Boc-3-hydroxypyrrolidine1.0187.2510.0 g
Anhydrous Tetrahydrofuran (THF)--150 mL
Sodium Hydride (NaH, 60% dispersion in mineral oil)1.224.002.56 g
1-Bromopropane1.5122.997.2 mL

Step-by-Step Procedure:

  • To an oven-dried 500 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-hydroxypyrrolidine (10.0 g, 53.4 mmol) and dissolve in anhydrous THF (150 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Carefully add sodium hydride (60% dispersion, 2.56 g, 64.1 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add 1-bromopropane (7.2 mL, 80.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. If the reaction is sluggish, it can be gently heated to reflux.

  • Upon completion, carefully quench the reaction by slowly adding water (20 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-Boc-3-propoxypyrrolidine.

Protocol 2.3: Synthesis of 3-Propoxy-pyrrolidine Hydrochloride (Boc Deprotection)

Rationale: The Boc group is readily cleaved under strongly acidic conditions.[8] Using a solution of HCl in an organic solvent like dioxane precipitates the hydrochloride salt of the product, facilitating its isolation.[9]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-Boc-3-propoxypyrrolidine1.0229.3310.0 g
4M HCl in 1,4-Dioxane--50 mL
Diethyl Ether--For washing

Step-by-Step Procedure:

  • Dissolve N-Boc-3-propoxypyrrolidine (10.0 g, 43.6 mmol) in 4M HCl in 1,4-dioxane (50 mL) at room temperature.

  • Stir the solution for 2-4 hours. A precipitate will typically form.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting solid with diethyl ether, and collect the solid by filtration.

  • Wash the solid with diethyl ether (2 x 30 mL) to remove any non-polar impurities.

  • Dry the white to off-white solid under vacuum to yield 3-Propoxy-pyrrolidine hydrochloride.

Characterization Data (Expected):

  • ¹H NMR: Chemical shifts will be consistent with the propoxy and pyrrolidine protons. The protons alpha to the ammonium nitrogen will be shifted downfield.

  • Mass Spectrometry: The mass spectrum should show the molecular ion for the free base (C₇H₁₅NO).

  • Purity: Typically >95% as determined by NMR or GC-MS.[10]

Applications in Synthesis: Utilizing 3-Propoxy-pyrrolidine HCl

3-Propoxy-pyrrolidine HCl is a versatile intermediate for introducing the 3-propoxy-pyrrolidinyl moiety into target molecules. The hydrochloride salt is typically converted to the free base in situ or prior to the reaction by treatment with a suitable base.

Visualizing Application Pathways

G cluster_1 PART B: Reactions Using 3-Propoxy-pyrrolidine Start 3-Propoxy-pyrrolidine (Free Base) N_Alkylation N-Alkylated Product Start->N_Alkylation R-X, Base N_Acylation N-Acylated Product (Amide) Start->N_Acylation R-COCl, Base Reductive_Amination N-Substituted Product Start->Reductive_Amination RCHO/RCOR', Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Common synthetic applications of 3-Propoxy-pyrrolidine.

Experimental Protocols: Applications

Note: For all subsequent protocols, 3-Propoxy-pyrrolidine free base is required. It can be generated by partitioning the HCl salt between a suitable organic solvent (e.g., DCM) and an aqueous base (e.g., 1M NaOH), followed by separation, drying, and concentration of the organic layer.

Protocol 3.1: N-Alkylation with an Alkyl Halide

Rationale: This protocol describes the nucleophilic substitution of an alkyl halide by the secondary amine of 3-propoxy-pyrrolidine. A base such as potassium carbonate is used to scavenge the HBr formed during the reaction.[11]

Reagent/SolventMolar Eq.
3-Propoxy-pyrrolidine1.0
Alkyl Halide (e.g., Benzyl Bromide)1.1
Potassium Carbonate (K₂CO₃)2.0
Acetonitrile (MeCN)-

Step-by-Step Procedure:

  • To a round-bottom flask, add 3-Propoxy-pyrrolidine (1.0 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq) to the suspension.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired N-alkylated product.

Protocol 3.2: N-Acylation with an Acyl Chloride

Rationale: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with the amine to form a stable amide bond. A non-nucleophilic base is required to neutralize the HCl byproduct.[12][13]

Reagent/SolventMolar Eq.
3-Propoxy-pyrrolidine1.0
Acyl Chloride (e.g., Benzoyl Chloride)1.05
Triethylamine (Et₃N)1.1
Dichloromethane (DCM)-

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add a solution of 3-Propoxy-pyrrolidine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the stirred solution.

  • Add the acyl chloride (1.05 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by recrystallization or silica gel column chromatography.

Protocol 3.3: Reductive Amination with an Aldehyde or Ketone

Rationale: Reductive amination is a powerful method for forming C-N bonds. The amine first condenses with the carbonyl compound to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[14] STAB is particularly effective as it is selective for the iminium ion over the starting carbonyl compound.

Reagent/SolventMolar Eq.
3-Propoxy-pyrrolidine1.0
Aldehyde or Ketone1.0
Sodium Triacetoxyborohydride (STAB)1.5
Dichloroethane (DCE) or DCM-
Acetic Acid (optional, catalytic)0.1

Step-by-Step Procedure:

  • To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and 3-Propoxy-pyrrolidine (1.0 eq) to dichloroethane.

  • Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-substituted pyrrolidine derivative.

Safety and Handling

  • 3-Propoxy-pyrrolidine HCl and its precursors should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle with extreme care under an inert atmosphere.

  • Acyl chlorides and alkyl halides are often corrosive and lachrymatory. Handle with care.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use. [15]

Conclusion

3-Propoxy-pyrrolidine HCl is a readily accessible and highly versatile building block for drug discovery and organic synthesis. The protocols detailed in this guide provide a reliable pathway for its synthesis from 3-hydroxypyrrolidine and showcase its utility in key synthetic transformations. By understanding the rationale behind each step, researchers can confidently employ and adapt these methods to accelerate their research programs.

References

  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

  • Google Patents. Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. [Link]

  • Google Patents. Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Google Patents. Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • ChemRxiv. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • National Center for Biotechnology Information. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • National Center for Biotechnology Information. Pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs as possible candidates against neglected tropical diseases (NTDs): identification of hit compounds towards development of potential treatment of Leishmania donovani. [Link]

  • National Center for Biotechnology Information. 3-Hydroxypyrrolidine hydrochloride. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]

Sources

Application Note: Amide Coupling Strategies for 3-Propoxy-pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

3-Propoxy-pyrrolidine (e.g., (S)-3-Propoxy-pyrrolidine, CAS: 880361-94-4) is a valuable saturated heterocycle in medicinal chemistry.[1][2][3] The pyrrolidine ring offers a restricted conformational space that can improve potency and metabolic stability compared to acyclic amines. The 3-propoxy substituent adds defined lipophilicity and steric bulk, often used to fill hydrophobic pockets in target proteins (e.g., GPCRs, kinases).

However, this building block is typically supplied as the Hydrochloride (HCl) salt .[4] While the salt form enhances shelf-stability and crystallinity, it introduces specific challenges in amide coupling:

  • Solubility Mismatch: The hydrophilic salt may not dissolve in non-polar coupling solvents (DCM), while the free base is organic-soluble.

  • Base Stoichiometry: Failure to fully neutralize the HCl counterion results in stalled reactions, while large excesses of base can lead to racemization of chiral carboxylic acids.

  • Nucleophilicity: The 3-alkoxy group is electron-withdrawing by induction, slightly reducing the nucleophilicity of the pyrrolidine nitrogen compared to unsubstituted pyrrolidine.

This guide provides three field-proven protocols to address these challenges, moving from small-scale discovery (HATU) to scalable, green chemistry (T3P).

Chemical Properties & Handling[5][6][7][8]

  • Compound: 3-Propoxy-pyrrolidine Hydrochloride[5]

  • Molecular Weight: ~165.66 g/mol (HCl salt)[5]

  • Appearance: White to off-white hygroscopic solid.

  • Solubility: High in water, MeOH, DMSO; Low in DCM, Et2O, Hexanes.

  • Storage: Desiccate at RT or 4°C. Hygroscopicity can lead to "clumping," making accurate weighing difficult.

    • Expert Tip: If the salt has absorbed water (looks gummy), dry under high vacuum over P₂O₅ overnight before use to ensure accurate stoichiometry.

Mechanistic Considerations: The "Salt Effect"

In standard couplings, the amine attacks the activated ester (e.g., O-At ester). For amine salts (


), the protonated nitrogen is non-nucleophilic .

The Critical Equilibrium:



You must add enough base to drive this equilibrium to the right and neutralize the acid byproduct from the coupling reagent.

  • Standard Amine: Requires ~1-2 equiv base.

  • Amine HCl Salt: Requires 3-4 equiv base (1 eq to neutralize HCl, 1 eq to neutralize coupling byproduct, 1-2 eq to maintain basic pH).

Protocol 1: HATU Coupling (The Discovery Gold Standard)

Best For: Small scale (mg to g), precious acids, difficult/hindered substrates. Pros: Extremely fast, high conversion, works in polar solvents (DMF/DMSO) where the HCl salt is soluble. Cons: Expensive, difficult to remove byproducts (tetramethylurea) without chromatography.

Materials
  • Acid: 1.0 equiv[6][7]

  • Amine: 3-Propoxy-pyrrolidine HCl (1.1 – 1.2 equiv)

  • Reagent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: Anhydrous DMF (or DMA). Avoid DCM as the HCl salt may not dissolve.

Step-by-Step Procedure
  • Preparation: In a clean vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M concentration).

  • Base Addition 1: Add DIPEA (2.0 equiv). Stir for 2 minutes.

  • Activation: Add HATU (1.1 equiv). Stir at Room Temperature (RT) for 5–10 minutes. The solution typically turns yellow/orange.

    • Why? This forms the highly reactive O-At active ester.

  • Amine Addition: In a separate vial, dissolve 3-Propoxy-pyrrolidine HCl (1.2 equiv) in minimal DMF + DIPEA (1.5 equiv). Add this solution to the activated acid mixture.

    • Expert Tip: Pre-mixing the amine salt with base ensures it enters the reaction as a free nucleophile.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.[6]

  • Workup:

    • Dilute with EtOAc (10x volume).

    • Wash with Sat. NaHCO₃ (2x), Water (1x), and Brine (1x).

    • Note: If the product is polar (due to the propoxy group/pyrrolidine), back-extract aqueous layers with DCM.

    • Dry over Na₂SO₄, filter, and concentrate.[1]

Protocol 2: T3P Coupling (Scalable & Green)

Best For: Scale-up (>1g), chiral acids (low epimerization), easy workup. Pros: Byproducts are water-soluble (no chromatography often needed), non-toxic.[8][9] Cons: Slower kinetics than HATU.

Materials
  • Reagent: T3P (Propylphosphonic anhydride), 50% wt in EtOAc or DMF. (Use 1.5 – 2.0 equiv).

  • Base: Pyridine (3.0 – 5.0 equiv) OR DIPEA (4.0 equiv).

    • Note: Pyridine often gives lower epimerization than DIPEA with T3P.

  • Solvent: EtOAc or 2-MeTHF.

Step-by-Step Procedure
  • Charge: To a flask, add Carboxylic Acid (1.0 equiv), 3-Propoxy-pyrrolidine HCl (1.2 equiv), and Solvent (EtOAc, 0.2 M).

    • Note: The amine salt will likely remain suspended. This is fine.

  • Base Addition: Add Pyridine (4.0 equiv). Stir for 5 mins. The salt should begin to solubilize or form a finer suspension.

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Exotherm Alert: T3P coupling is exothermic. On large scales, cool to 0°C during addition.

  • Reaction: Stir at RT (or heat to 40-50°C if sluggish) for 2–12 hours.

  • Workup (The "Magic" Wash):

    • Add water to quench.[10]

    • Separate phases.

    • Wash organic layer with 1M HCl (or Citric Acid) to remove excess pyridine and amine.

    • Wash with 1M NaOH to remove unreacted acid and T3P byproducts (phosphonic acid derivatives are water-soluble).

    • Concentrate.

Visualization: Reaction Workflow & Mechanism

Figure 1: General Amide Coupling Workflow

AmideCoupling Start Start: Reagents Preparation SaltPrep Amine HCl Handling: Dissolve Amine HCl + Base (1.5 eq) Free-base generation Start->SaltPrep AcidPrep Acid Activation: Acid + Base + Coupling Reagent (Active Ester Formation) Start->AcidPrep Coupling Coupling Reaction: Nucleophilic Attack (Formation of Tetrahedral Intermediate) SaltPrep->Coupling Add Free Amine AcidPrep->Coupling Add Active Ester Monitor Checkpoint: LCMS / TLC (Is Acid consumed?) Coupling->Monitor Monitor->Coupling Incomplete (Add more reagent/heat) Workup Workup: 1. Acid Wash (remove amine) 2. Base Wash (remove acid/reagents) 3. Brine/Dry Monitor->Workup Complete Purification Purification: Flash Chromatography or Crystallization Workup->Purification

Caption: Logical workflow for coupling 3-Propoxy-pyrrolidine HCl, emphasizing the parallel preparation of the amine free-base and the activated acid.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion Incomplete neutralization of HCl salt.Increase Base to 4.0 equiv. Ensure amine is fully dissolved (switch to DMF/DMSO).
Epimerization High pH or over-activation.Switch from HATU/DIPEA to T3P/Pyridine . Keep Temp < 0°C during addition.
Gumming/Precipitation Poor solubility of the salt in DCM/EtOAc.Use DMF or DMA as co-solvent. Pre-mix Amine HCl with DIPEA in a separate vial before adding.
Low Yield (Workup) Product is water-soluble (Amide is polar).Do not use dilute acid washes. Saturate aqueous layer with NaCl (solid). Extract with DCM:IPA (3:1) .

References

  • Dunetz, J. R., et al. (2011).[9][11] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[11] Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[8][12][13] Tetrahedron, 61(46), 10827-10852. Link

  • Joullié, M. M., & Lassen, K. M. (2010). "Evolution of amide bond formation." Arkivoc, 8, 189-250. Link

Sources

reductive amination procedures using 3-Propoxy-pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Reductive Amination using 3-Propoxy-pyrrolidine HCl

Executive Summary

This guide details the reductive amination of aldehydes and ketones using 3-Propoxy-pyrrolidine HCl , a functionalized secondary amine frequently employed in fragment-based drug discovery (FBDD) to introduce solubility-enhancing ether motifs and rigid pyrrolidine scaffolds.

Unlike primary amines, which form stable imines (Schiff bases), 3-Propoxy-pyrrolidine condenses with carbonyls to form highly reactive iminium ions . This mechanistic distinction dictates specific protocol adjustments regarding pH control, solvent choice, and reducing agent selection. This document provides two validated protocols:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) for aldehydes and reactive ketones.

  • Method B (Advanced): Titanium(IV) Isopropoxide mediated reduction for sterically hindered or electron-deficient ketones.

Reactant Profile & Mechanistic Logic

Reagent: 3-Propoxy-pyrrolidine Hydrochloride CAS: 880361-94-4 (S-isomer) / 1478194-93-2 (R-isomer) Class: Secondary Amine Salt pKa (Conjugate Acid): ~10.5 (Estimated based on pyrrolidine)

The "Salt" Challenge

As an HCl salt, the nitrogen is protonated (


) and non-nucleophilic. It cannot attack the carbonyl carbon until deprotonated. However, the subsequent dehydration of the hemiaminal to the iminium ion is acid-catalyzed .
  • The Paradox: High pH is needed for the initial attack; low pH is needed for dehydration.

  • The Solution: We utilize a buffered system (pH 5–6) or a Lewis Acid auxiliary (Ti(OiPr)4) to navigate this landscape without quenching the reaction.

Mechanism of Action: The Iminium Pathway

The reaction proceeds through a distinct "Iminium Ion" intermediate, which is more electrophilic than the starting carbonyl, allowing for selective reduction in the presence of unreacted aldehyde/ketone.

ReductiveAmination Start Aldehyde/Ketone + 3-Propoxy-pyrrolidine HCl Attack Nucleophilic Attack Start->Attack Mix Base Base (DIPEA) (Free-basing) Base->Attack Activates Amine Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O Acid Acid Catalyst (AcOH or Lewis Acid) Acid->Iminium Catalyzes Dehydration Reduction Hydride Transfer (STAB / NaBH4) Iminium->Reduction Product Tertiary Amine Product Reduction->Product

Figure 1: The Iminium Ion pathway specific to secondary amines like 3-Propoxy-pyrrolidine.

Experimental Protocols

Method A: The "Abdel-Magid" Protocol (STAB)

Best for: Aldehydes, Cyclohexanones, and non-hindered Ketones. Reference Grounding: This method is adapted from the foundational work of Abdel-Magid et al. (J. Org. Chem. 1996), utilizing Sodium Triacetoxyborohydride (STAB). STAB is mild and does not reduce aldehydes/ketones appreciably at room temperature, eliminating the need for pre-formation of the imine.

Reagents:

  • 3-Propoxy-pyrrolidine HCl (1.0 equiv)

  • Carbonyl Compound (1.0 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.0 equiv)

  • Acetic Acid (AcOH) (1.0 equiv - Optional, for ketones)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried reaction vial equipped with a stir bar, suspend 3-Propoxy-pyrrolidine HCl (1.0 mmol) in DCE (5 mL).

  • Neutralization: Add DIPEA (1.0 mmol) to the suspension. Stir for 5–10 minutes. The mixture should become a clear or slightly cloudy solution as the free amine is liberated.

  • Carbonyl Addition: Add the Aldehyde/Ketone (1.0–1.2 mmol).

    • Note: If reacting with a ketone, add AcOH (1.0 mmol) at this stage to catalyze iminium formation.

  • Reductant Addition: Add STAB (1.5 mmol) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature (20–25 °C) under nitrogen or argon.

    • Time: Aldehydes: 1–4 hours.[1] Ketones: 12–24 hours.

    • Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the secondary amine (M+H = 130 + propoxy mass) and appearance of the tertiary amine product.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

Method B: Titanium(IV) Isopropoxide Mediated

Best for: Electron-deficient ketones, sterically hindered substrates, or when Method A fails. Reference Grounding: Based on Bhattacharyya et al. (Synlett 1999), this method uses Ti(OiPr)4 as a Lewis acid to force dehydration and a water scavenger to shift the equilibrium toward the iminium species.

Reagents:

  • 3-Propoxy-pyrrolidine HCl (1.0 equiv)

  • Carbonyl Compound (1.0 equiv)

  • Titanium(IV) Isopropoxide (Ti(OiPr)4) (1.2 – 1.5 equiv)

  • Triethylamine (TEA) (1.0 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv) or NaCNBH3

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Procedure:

  • Complexation: In a dry flask under inert atmosphere, mix 3-Propoxy-pyrrolidine HCl (1.0 mmol), TEA (1.0 mmol), and the Ketone (1.0 mmol).

  • Titanium Addition: Add Ti(OiPr)4 (1.25 mmol) neat via syringe.

    • Caution: Ti(OiPr)4 is moisture sensitive.

  • Incubation: Stir the mixture at room temperature for 6–12 hours.

    • Mechanistic Note: The solution often turns slightly yellow/orange. The Ti species is coordinating to the carbonyl and amine, forcing water elimination to form the iminium-titanium complex.

  • Reduction: Cool the reaction to 0 °C. Carefully add NaBH4 (1.5 mmol) (or NaCNBH3) portion-wise.

    • Safety: Exothermic with gas evolution.

  • Final Stir: Allow to warm to room temperature and stir for 2 hours.

  • Quench (Critical): Add 10% NH₄OH or 1N NaOH (5 mL) to quench and precipitate titanium salts.

    • Tip: A white/grey precipitate (TiO₂) will form.

  • Filtration: Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate to remove alcohols, redissolve in EtOAc, wash with brine, and dry.

Optimization & Troubleshooting Guide

VariableRecommendationRationale
Stoichiometry 1:1 (Amine:Carbonyl)Secondary amines do not over-alkylate (unlike primary amines). Excess carbonyl is easier to remove than excess amine during purification.
Solvent DCE (1,2-Dichloroethane)Standard. DCE promotes faster reaction rates than DCM or THF in STAB reductions (Abdel-Magid, 1996).
Water Content Anhydrous requiredWater hydrolyzes the iminium ion back to the ketone. In Method B, Ti(OiPr)4 acts as a chemical desiccant.
pH Control pH 5–6 (Apparent)If reaction stalls, add 1 eq of Acetic Acid. If starting material remains, ensure HCl salt was fully neutralized with DIPEA initially.
Steric Bulk Use Method BThe 3-propoxy group adds bulk. For hindered ketones, the Lewis Acid (Ti) is necessary to activate the carbonyl.

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. Flammable solid. Reacts with water to release hydrogen gas (slowly).

  • Titanium Isopropoxide: Reacts violently with water. Causes severe eye irritation.

  • 3-Propoxy-pyrrolidine HCl: Irritant. Hygroscopic—store in a desiccator.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[7][8] Journal of the Chemical Society, Perkin Transactions 1, (18), 2301-2302.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Application Note: Nucleophilic Substitution Protocols for 3-Propoxy-pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers utilizing 3-Propoxy-pyrrolidine Hydrochloride in drug discovery and organic synthesis. It focuses on the nucleophilic reactivity of the pyrrolidine nitrogen , providing robust protocols for N-alkylation and N-arylation.

Executive Summary

3-Propoxy-pyrrolidine HCl (CAS: 880361-94-4) is a valuable secondary amine building block. Its 3-propoxy substituent adds lipophilicity and steric complexity without introducing reactive protons (unlike 3-pyrrolidinol), making it an ideal scaffold for probing structure-activity relationships (SAR). This guide details the conversion of the hydrochloride salt to its reactive free base and outlines two primary workflows: Classical N-Alkylation (SN2) and Palladium-Catalyzed N-Arylation (Buchwald-Hartwig) .

Chemical Context & Reactivity Profile[1][2][3][4][5][6]

  • Nucleophilic Center: The secondary nitrogen (N1) is the primary nucleophile.

  • Electronic Effect: The 3-propoxy group is an electron-donating ether linkage. It exerts a minimal inductive effect on N1 but increases the molecule's solubility in non-polar solvents compared to unsubstituted pyrrolidine.

  • Steric Considerations: The propoxy group at C3 creates a "chiral pocket" (if enantiopure) but does not significantly hinder N1 attack compared to C2-substitution.

  • Salt Form: The HCl salt is stable but non-nucleophilic. In situ or ex situ neutralization is critical for reaction success.

Reactivity Logic Diagram

The following decision tree illustrates the selection of reaction conditions based on the electrophile type.

G Start 3-Propoxy-pyrrolidine HCl Base Neutralization Strategy Start->Base Electrophile Electrophile Type? Base->Electrophile Free Base Generated Alkyl Alkyl Halide (R-X) (1° or 2°) Electrophile->Alkyl Aryl Aryl Halide (Ar-X) Electrophile->Aryl SN2 Protocol A: S_N2 Alkylation Solvent: DMF/MeCN Base: K2CO3/Cs2CO3 Alkyl->SN2 Nucleophilic Attack SNAr Protocol B1: S_NAr (Electron Deficient Ar-X) Base: DIPEA/DMSO Aryl->SNAr If NO2/CN groups present Buchwald Protocol B2: Pd-Catalysis (Unactivated Ar-X) Cat: Pd2(dba)3/XPhos Aryl->Buchwald If Neutral/Electron-Rich

Figure 1: Strategic workflow for selecting the appropriate functionalization pathway for 3-Propoxy-pyrrolidine HCl.

Protocol A: Classical N-Alkylation (SN2)

Objective: Alkylation with primary/secondary alkyl halides or sulfonates. Mechanism: Bimolecular Nucleophilic Substitution (SN2).

Reagent Selection Table
ComponentRecommended ReagentRole & Rationale
Base K₂CO₃ (3.0 equiv)Insoluble inorganic base acts as an HCl scavenger and proton sponge. The heterogeneous surface minimizes over-alkylation.
Solvent Acetonitrile (MeCN) Polar aprotic; promotes SN2 kinetics while allowing easy workup (low BP). DMF is a backup for poor solubility.
Additive KI (0.1 equiv)Finkelstein catalyst. Converts R-Cl/R-Br to more reactive R-I in situ.[1]
Temperature 60–80 °C Sufficient energy to overcome activation barrier without promoting elimination (E2) side reactions.
Step-by-Step Procedure
  • Salt Neutralization (In Situ):

    • To a reaction vial, add 3-Propoxy-pyrrolidine HCl (1.0 equiv), K₂CO₃ (3.0 equiv), and KI (0.1 equiv).

    • Add anhydrous MeCN (0.2 M concentration relative to amine).

    • Stir at room temperature for 15 minutes. Note: This allows the carbonate to neutralize the HCl, generating the free amine.

  • Addition of Electrophile:

    • Add the Alkyl Halide (1.1 equiv) dropwise. Crucial: Avoid large excess of alkyl halide to prevent quaternization (formation of ammonium salts).

  • Reaction:

    • Heat the mixture to 60 °C (for bromides) or 80 °C (for chlorides) for 4–12 hours.

    • Monitor via LC-MS. Look for the disappearance of the M+H=130 (free amine) peak and appearance of Product Mass.

  • Workup:

    • Cool to room temperature. Filter off the solid inorganic salts (KCl/K₂CO₃).

    • Concentrate the filtrate under reduced pressure.[2]

    • Redissolve in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

Protocol B: N-Arylation (Buchwald-Hartwig Cross-Coupling)

Objective: Coupling with aryl bromides/chlorides that do not undergo SNAr (i.e., lacking strong electron-withdrawing groups). Mechanism: Pd(0)/Pd(II) catalytic cycle.

Reagent Selection Table
ComponentRecommended ReagentRole & Rationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ Source of Palladium(0).
Ligand XPhos or RuPhos Bulky, electron-rich biaryl phosphines are essential for secondary amines to facilitate reductive elimination.
Base NaOtBu or Cs₂CO₃ Strong base (NaOtBu) for non-sensitive substrates; weaker base (Cs₂CO₃) for ester/nitrile containing substrates.
Solvent Toluene or 1,4-Dioxane Non-polar/weakly polar solvents stabilize the catalytic intermediate.
Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended):

    • In a glovebox or under Argon, mix Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in degassed Toluene (2 mL). Stir for 10 min to form the active catalyst species (L-Pd-L).

  • Substrate Addition:

    • Add 3-Propoxy-pyrrolidine HCl (1.2 equiv), Aryl Bromide (1.0 equiv), and NaOtBu (2.5 equiv).

    • Note: Extra base (2.5 eq total) is required to neutralize the HCl salt (1.0 eq) and act as the catalytic base (1.5 eq).

  • Reaction:

    • Seal the vial and heat to 100 °C for 12–18 hours.

    • Visual Check: The reaction typically turns dark brown/black. If it remains pale yellow and no product forms, oxygen may have poisoned the catalyst.

  • Workup:

    • Filter through a pad of Celite to remove Palladium black.

    • Dilute with EtOAc, wash with water (to remove salts), and purify via flash chromatography.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Conversion (SN2) HCl salt not fully neutralized.Switch to ex situ free-basing: Dissolve salt in 1M NaOH, extract with DCM, dry, and use the oil directly.
Over-Alkylation (Quaternization) Excess alkyl halide used.Use slight excess of Amine (1.2 eq) instead of Electrophile. Add Electrophile slowly at 0 °C.
No Reaction (Pd-Coupling) Catalyst poisoning (O₂/H₂O).Degas solvents with N₂ sparging for 20 mins. Use a fresh bottle of NaOtBu (hygroscopic).
Beta-Hydride Elimination Reaction with secondary alkyl halide.SN2 is poor for 2° halides. Switch to Reductive Amination (Ketone + NaBH(OAc)₃).

References

  • Properties of Pyrrolidine HCl Salts: PubChem Compound Summary for CID 2769408, 3-Hydroxypyrrolidine hydrochloride. National Center for Biotechnology Information (2025). Link

  • General Nucleophilic Substitution Mechanisms: Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Link

  • Pd-Catalyzed Arylation of Amines: Buchwald-Hartwig Amination. Organic Chemistry Portal. Link

  • Synthesis of 3-Substituted Pyrrolidines: Doulcet, J., et al. "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation." ChemRxiv (2018). Link

  • Handling of Pyrrolidine Salts: Organic Syntheses Procedure: 2,2-dimethylpyrrolidine. Org.[3][4][5][6][7][8] Synth. 1954, 34, 46. Link

Sources

Application Note: Strategic Synthesis of Pyrrolidine Ether Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrrolidine ether derivatives are ubiquitous scaffolds in medicinal chemistry, serving as core pharmacophores in histamine H3 antagonists, nAChR ligands, and various kinase inhibitors. Their synthesis, particularly at the C3 position, presents unique challenges regarding stereochemical retention versus inversion and the suppression of elimination side products. This guide details three validated protocols for synthesizing 3-alkoxypyrrolidines, categorized by the electronic nature of the coupling partner: Mitsunobu Inversion (for phenols), SNAr Displacement (for electron-deficient arenes), and Pd-Catalyzed C-O Coupling (for unactivated aryl halides).

Part 1: Strategic Considerations & Decision Matrix

Before selecting a protocol, the researcher must evaluate three critical parameters:

  • Stereochemical Requirement: Does the target require retention or inversion of the starting hydroxyl center?

  • Electrophile Reactivity: Is the coupling partner an aliphatic halide, an activated aryl fluoride, or an unactivated aryl chloride?

  • Protecting Group Compatibility:

    
    -Boc is generally preferred for basic conditions (Williamson/Buchwald), while 
    
    
    
    -Cbz or
    
    
    -Benzyl may be necessary if acidic deprotection is planned post-coupling.
Decision Tree for Protocol Selection

ReactionSelection Start Start: 3-Hydroxypyrrolidine Electrophile Identify Electrophile Type Start->Electrophile Aliphatic Aliphatic Halide (R-X) Electrophile->Aliphatic Primary Alkyl Halide Aromatic Aromatic/Heteroaromatic Electrophile->Aromatic Williamson Protocol A: Williamson Ether Synthesis (NaH/DMF) Aliphatic->Williamson Activated Activated Arene? (EWG: -NO2, -CN, Pyridine) Aromatic->Activated Aryl Halide Phenol Coupling with Phenol (Ar-OH)? Aromatic->Phenol Nucleophile is Phenol SNAr Protocol B: S_NAr Displacement (NaH or Cs2CO3) Activated->SNAr Yes (Electron Deficient) Buchwald Protocol D: Pd-Catalyzed C-O Coupling (Buchwald-Hartwig) Activated->Buchwald No (Unactivated) Mitsunobu Protocol C: Mitsunobu Reaction (Stereo Inversion) Phenol->Mitsunobu Requires Inversion

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate class.

Part 2: Detailed Protocols

Protocol A: Mitsunobu Inversion (Phenolic Ethers)

Best for: Coupling chiral 3-hydroxypyrrolidines with phenols/heterocyclic alcohols where stereochemical inversion is required (e.g., (R)-OH


 (S)-OAr).

Mechanism: The reaction proceeds via an oxophosphonium intermediate. The nucleophile (phenol) attacks the activated alcohol from the backside, ensuring clean SN2 inversion.

Reagents:

  • Substrate:

    
    -Boc-3-pyrrolidinol (1.0 eq)
    
  • Nucleophile: Phenol derivative (1.1 eq)

  • Phosphine: PPh3 (1.5 eq) or Polymer-supported PPh3 (for easier workup)

  • Azodicarboxylate: DIAD (1.5 eq) is preferred over DEAD due to higher stability and safety.

  • Solvent: Anhydrous THF (0.1 M concentration).

Step-by-Step Procedure:

  • Charge: In a flame-dried round-bottom flask under N2, dissolve

    
    -Boc-3-pyrrolidinol, the phenol, and PPh3 in anhydrous THF.
    
  • Cool: Cool the solution to 0 °C using an ice bath. Note: Cooling is critical to suppress hydrazine byproduct formation.

  • Add: Add DIAD dropwise over 15 minutes. The yellow color of DIAD should dissipate upon reaction with PPh3.

  • React: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

  • Self-Validation Check:

    • Visual: The reaction should turn from yellow (during addition) to pale yellow/colorless.

    • TLC:[1][2] Look for the appearance of a UV-active spot for Triphenylphosphine oxide (TPPO) near the baseline (in non-polar eluent) or Rf ~0.3 (in 100% EtOAc).

  • Workup: Concentrate THF. Triturate the residue with cold Et2O/Hexanes (1:1) to precipitate TPPO. Filter off the white solid.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Critical Reference:

  • Swamy, K. C. K., et al. "Mitsunobu and related reactions: advances and applications." Chemical Reviews 109.6 (2009): 2551-2651.

Protocol B: SNAr Displacement (Activated Heterocycles)

Best for: Coupling with electron-deficient aryl fluorides/chlorides (e.g., 4-fluoronitrobenzene, 2-chloropyridine).

Reagents:

  • Substrate:

    
    -Boc-3-pyrrolidinol (1.0 eq)
    
  • Electrophile: Activated Aryl Halide (1.1 eq)

  • Base: NaH (60% dispersion, 1.2 eq) for rapid kinetics, or Cs2CO3 (2.0 eq) for milder conditions.

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Procedure:

  • Deprotonation: Dissolve

    
    -Boc-3-pyrrolidinol in DMF (0.2 M) under N2 at 0 °C. Add NaH portion-wise. Stir for 30 min until gas evolution ceases.
    
    • Caution: H2 gas evolution. Ensure proper venting.

  • Addition: Add the aryl halide (dissolved in minimal DMF) dropwise.

  • Heating:

    • For highly activated substrates (e.g., 2,4-dinitrofluorobenzene): Stir at RT.

    • For moderately activated substrates (e.g., 2-chloropyridine): Heat to 60–80 °C.

  • Self-Validation Check:

    • Color: Reactions involving nitro-arenes often shift from pale yellow to deep orange/red upon formation of the Meisenheimer complex or product.

  • Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc (3x).[3] Wash organics copiously with H2O and LiCl (5% aq) to remove DMF.

Protocol C: Pd-Catalyzed Buchwald-Hartwig C-O Coupling

Best for: Unactivated aryl bromides/chlorides where SNAr fails.

Reagents:

  • Catalyst: Pd(OAc)2 (2–5 mol%) or Pd2(dba)3.

  • Ligand: Bulky, electron-rich phosphines are mandatory for C-O coupling.

    • Primary Choice: RockPhos or tBuBrettPhos.

    • Alternative: Tol-BINAP (for specific chelating substrates).

  • Base: Cs2CO3 (1.5 eq).

  • Solvent: Toluene (anhydrous).

Step-by-Step Procedure:

  • Purge: Flame-dry a reaction vial and cycle N2/Vacuum 3 times.

  • Charge Solids: Add Pd(OAc)2, Ligand, Cs2CO3, and Aryl Halide (if solid).

  • Add Liquids: Add Toluene, followed by

    
    -Boc-3-pyrrolidinol.
    
  • Heat: Seal the vial and heat to 90–110 °C for 12–18 hours.

  • Self-Validation Check:

    • Appearance: The reaction mixture often turns dark brown/black (Pd black formation indicates catalyst decomposition; a stable deep red/brown solution usually indicates active catalyst).

  • Workup: Filter through a pad of Celite® to remove Pd residues. Concentrate and purify via silica gel.

Critical Reference:

  • Burgos, C. H., et al. "Palladium-Catalyzed Synthesis of Aryl Ethers from Aryl Halides and Alcohols." Angewandte Chemie Int. Ed. 45.26 (2006): 4321-4326.

Part 3: Data Summary & Troubleshooting

Comparative Analysis of Methods
FeatureMitsunobu (Protocol A)SNAr (Protocol B)Buchwald C-O (Protocol C)
Stereochemistry Inversion (100%)Retention (mostly)Retention
Substrate Scope Phenols, Acidic NHElectron-poor Ar-XElectron-neutral/rich Ar-X
Key Byproduct PPh3O (Difficult removal)Mineral Salts (Easy removal)Pd residues, Ligand oxide
Scalability Moderate (Atom economy low)HighModerate (Cost of Ligand)
Troubleshooting Guide (Self-Validating Systems)
  • Issue: Low Yield in Mitsunobu.

    • Diagnostic: Is the PPh3O spot visible on TLC? If not, the betaine intermediate didn't form.

    • Fix: Ensure anhydrous conditions. Pre-mix PPh3 and DIAD at 0°C for 10 mins before adding the alcohol/phenol mixture.

  • Issue: Elimination instead of Substitution (SNAr).

    • Diagnostic: NMR shows olefin protons (pyrrolidine ring double bond signals at 5.7–6.0 ppm).

    • Fix: Switch base from NaH to Cs2CO3. Lower the temperature.

  • Issue: No Conversion in Buchwald.

    • Diagnostic: Starting material remains.[3]

    • Fix: O2 poisoning is the most common cause. Degas solvents by sparging with Argon for 20 mins. Switch to a "Pre-catalyst" (e.g., RockPhos Pd G3) to ensure active species generation.

Part 4: References

  • Mitsunobu Reaction Review: Swamy, K. C. K., et al. "Mitsunobu and related reactions: advances and applications." Chemical Reviews 109.6 (2009): 2551-2651. Link

  • Buchwald C-O Coupling: Palucki, M., Wolfe, J. P., & Buchwald, S. L. "Palladium-catalyzed intermolecular carbon-oxygen bond formation: A new synthesis of aryl ethers." Journal of the American Chemical Society 119.14 (1997): 3395-3396. Link

  • RockPhos Ligand Application: Burgos, C. H., et al. "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides." Angewandte Chemie International Edition 45.26 (2006): 4321-4326. Link

  • SNAr Methodology: Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions of Aromatic Types." Chemical Reviews 49.2 (1951): 273-412. Link

Sources

Application Notes & Protocols: Incorporating the 3-Propoxy-pyrrolidine Moiety into Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 3-Propoxy-pyrrolidine Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring is a "privileged scaffold," a foundational structure repeatedly found in successful therapeutic agents.[1][2] Its significance stems from a combination of favorable traits: a three-dimensional, non-planar structure that allows for precise spatial orientation of substituents; inherent chirality, which is critical for selective interactions with biological targets; and conformational flexibility that enables the ring to adapt to the shape of a protein's binding pocket.[1][3][4] The nitrogen atom within the ring enhances physicochemical properties like aqueous solubility and can act as a hydrogen bond acceptor or donor, further facilitating drug-target interactions.[1][5]

The strategic introduction of a 3-propoxy group (–O-CH₂CH₂CH₃) onto this privileged scaffold offers a nuanced yet powerful tool for fine-tuning molecular properties. This alkoxy substituent can:

  • Modulate Lipophilicity: The propoxy group increases lipophilicity compared to a simple hydroxyl group, which can enhance membrane permeability and influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[3]

  • Improve Metabolic Stability: By masking a potentially metabolically labile 3-hydroxy group, the propoxy ether linkage can prevent rapid oxidation by metabolic enzymes, thereby increasing the compound's half-life.

  • Fine-Tune Potency and Selectivity: The size, shape, and electronic nature of the propoxy group can create new, favorable interactions within a target's binding site or introduce selective steric hindrance to avoid off-target interactions.

This guide provides a comprehensive overview of the synthesis of the 3-propoxy-pyrrolidine building block and detailed protocols for its incorporation into larger, more complex molecular scaffolds for drug discovery applications.

Part 1: Synthesis of the 3-Propoxy-pyrrolidine Building Block

The most direct and reliable method for synthesizing 3-propoxy-pyrrolidine is a two-step process starting from commercially available N-Boc-3-hydroxypyrrolidine. This involves an O-alkylation via the Williamson ether synthesis, followed by the deprotection of the nitrogen.

Workflow for Building Block Synthesis

cluster_0 Step 1: O-Alkylation cluster_1 Step 2: N-Deprotection A N-Boc-3-hydroxypyrrolidine D N-Boc-3-propoxypyrrolidine A->D THF, 0°C to RT B 1-Iodopropane B->D C NaH (Strong Base) C->D E N-Boc-3-propoxypyrrolidine G 3-Propoxy-pyrrolidine E->G DCM or Dioxane F TFA or HCl F->G

Caption: Synthetic workflow for 3-propoxy-pyrrolidine.

Detailed Protocol 1.1: Williamson Ether Synthesis of N-Boc-3-propoxypyrrolidine

The Williamson ether synthesis is a robust SN2 reaction where an alkoxide displaces a halide from an alkyl halide.[6] Using a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the alcohol without competing in the substitution reaction.

Materials & Reagents:

  • N-Boc-3-hydroxypyrrolidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Iodopropane (or 1-bromopropane)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxypyrrolidine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the slurry to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 1-iodopropane (1.3 eq) dropwise via syringe.[7] Allow the reaction to warm slowly to room temperature and stir overnight (12-16 hours).

  • Workup: Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-Boc-3-propoxypyrrolidine as a clear oil.

Detailed Protocol 1.2: Boc Deprotection to Yield 3-Propoxy-pyrrolidine

The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group that is stable to bases and nucleophiles but is readily cleaved under acidic conditions.[8][9] Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are the most common reagents for this transformation.[10][11]

Materials & Reagents:

  • N-Boc-3-propoxypyrrolidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Alternative: 4M HCl in 1,4-dioxane

Procedure (TFA Method):

  • Reaction Setup: Dissolve N-Boc-3-propoxypyrrolidine (1.0 eq) in DCM (approx. 0.5 M).

  • Deprotection: Add trifluoroacetic acid (5-10 eq) dropwise at room temperature. The reaction is typically rapid, often completing within 30-60 minutes.[10] Caution: TFA is corrosive.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralization: Dissolve the residue in a minimal amount of DCM and carefully add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Extraction & Isolation: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield 3-propoxy-pyrrolidine. The product is often volatile and should be handled accordingly.

Part 2: Strategies for Incorporating the Moiety into Scaffolds

Once synthesized, the 3-propoxy-pyrrolidine building block, a secondary amine, can be incorporated into larger molecules primarily through reactions at the nitrogen atom.[3] The most common and versatile methods are reductive amination, amide coupling, and N-arylation.

Decision Workflow for N-Functionalization

start Start with 3-Propoxy-pyrrolidine q1 Desired Linkage? start->q1 opt1 C-N Single Bond (Alkyl Group) q1->opt1 Alkyl opt2 Amide Bond (Acyl Group) q1->opt2 Acyl opt3 C-N Bond (Aryl Group) q1->opt3 Aryl proc1 Reductive Amination opt1->proc1 proc2 Amide Coupling opt2->proc2 proc3 Buchwald-Hartwig Amination opt3->proc3

Caption: Choosing the right method for N-functionalization.

Detailed Protocol 2.1: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. The Borch reductive amination, using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is highly effective as it selectively reduces the iminium ion intermediate formed in situ without reducing the starting carbonyl.[12]

Materials & Reagents:

  • 3-Propoxy-pyrrolidine

  • Aldehyde or Ketone of interest

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and 3-propoxy-pyrrolidine (1.1 eq) in DCM or DCE.

  • Iminium Formation: Add a catalytic amount of acetic acid (0.1 eq) to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Add STAB (1.5 eq) portion-wise to the reaction mixture.[12] The reaction is typically stirred at room temperature for 2-12 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction & Purification: Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Detailed Protocol 2.2: Amide Coupling

Amide bond formation is one of the most frequent reactions in drug discovery.[13][14] It involves activating a carboxylic acid, which is then attacked by the amine nucleophile. Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used, often with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions.[13]

Materials & Reagents:

  • 3-Propoxy-pyrrolidine

  • Carboxylic acid of interest

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

Procedure:

  • Activation: In a flask, dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.1 eq) in anhydrous DMF or DCM. Stir at room temperature for 15-30 minutes to form the activated ester.

  • Coupling: Add 3-propoxy-pyrrolidine (1.2 eq) to the mixture, followed by DIPEA (2.5 eq).[13] The base is crucial to neutralize the HCl generated from EDC·HCl and the proton from the amine.

  • Reaction: Stir the reaction at room temperature for 4-16 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Detailed Protocol 2.3: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[15] This reaction is indispensable for creating aniline-type structures and is highly valued for its broad substrate scope.[16][17]

Materials & Reagents:

  • 3-Propoxy-pyrrolidine

  • Aryl bromide or aryl chloride of interest

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, or tBu₃P)

  • Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and phosphine ligand (2-4 mol%).

  • Degassing: Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 eq). Then add the anhydrous, deoxygenated solvent, followed by 3-propoxy-pyrrolidine (1.2 eq).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Part 3: Physicochemical Properties and Drug Discovery Implications

The introduction of the 3-propoxy-pyrrolidine moiety directly impacts key molecular properties relevant to drug design. Understanding these changes is crucial for rational scaffold development.

PropertyUnsubstituted Pyrrolidine3-Hydroxy-pyrrolidine3-Propoxy-pyrrolidine (Predicted)Rationale for Change
Molecular Weight 71.12 g/mol [18]87.12 g/mol 143.23 g/mol [19]Addition of the propoxy group increases mass.
cLogP (Lipophilicity) ~0.3~ -0.9~1.2The propyl chain significantly increases lipophilicity compared to the polar hydroxyl group.
pKa (Conjugate Acid) 11.27[18]~10.5~10.8The electron-withdrawing effect of the 3-oxygen slightly reduces basicity compared to the parent pyrrolidine. The propoxy group is less electron-withdrawing than a hydroxyl group, leading to a slightly higher pKa.
Polar Surface Area (PSA) 12.0 Ų32.3 Ų21.3 ŲThe ether oxygen contributes less to PSA than a hydroxyl group, making the molecule less polar overall.
Hydrogen Bond Donors 121The hydroxyl group is replaced by an ether, removing one hydrogen bond donor.
Hydrogen Bond Acceptors 122The ether oxygen provides an additional hydrogen bond acceptor site.

Expert Insights:

  • "Escaping Flatland": The non-planar, sp³-rich nature of the pyrrolidine ring is highly desirable in modern drug discovery to improve solubility and reduce off-target toxicity compared to flat, aromatic systems.[3][20] The 3-propoxy group further enhances this three-dimensionality.

  • ADME Optimization: The shift from a hydrophilic 3-hydroxy group to a more lipophilic 3-propoxy group is a classic medicinal chemistry strategy. It can improve cell permeability and oral absorption, but must be balanced to avoid excessive lipophilicity, which can lead to poor solubility and increased metabolic clearance.

  • Potential Liabilities: Researchers should be aware that pyrrolidine rings can sometimes be susceptible to metabolic oxidation by CYP450 enzymes, potentially forming reactive iminium ion intermediates.[5] While not always an issue, it is a possibility to consider during later-stage development.

References

  • The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (2025). Benchchem.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. (n.d.). Benchchem.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. (2012).
  • Borch Reductive Amin
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).
  • Experimental procedure for deprotection of Boc-protected amines. (2025). Benchchem.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]

  • BOC Protection and Deprotection. (2019). Hebei Boze Chemical Co., Ltd..
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

  • Pyrrolidine. (n.d.). Wikipedia. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Verkade, J. G., et al. (2007). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

Sources

Application Note: Buchwald-Hartwig Amination with 3-Propoxy-pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Insights, Ligand Selection, and Optimized Protocols for Secondary Amine Salts

Introduction & Mechanistic Rationale

The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling methodology for constructing C–N bonds in pharmaceutical development and materials science[1]. When utilizing 3-propoxy-pyrrolidine hydrochloride as the amine coupling partner, researchers face a unique intersection of steric, electronic, and acid-base challenges. As a secondary amine featuring an ether linkage and supplied as a hydrochloride salt, its successful coupling demands precise control over the catalytic environment.

Three primary factors dictate the experimental design:

  • Hydrochloride Salt Neutralization: The starting material is an HCl salt. An excess of base is strictly required to liberate the free amine in situ before it can coordinate to the palladium center[2].

  • Secondary Amine Sterics: Pyrrolidines are cyclic secondary amines. While they are highly nucleophilic, the resulting palladium-amido complex is sterically congested, making the final reductive elimination step the rate-limiting bottleneck[3].

  • Propoxy Group Coordination: The oxygen atom at the 3-position can transiently chelate the Pd(II) intermediate. A sterically demanding ligand is required to prevent this off-cycle sequestration and force the desired C–N bond formation.

Ligand and Base Selection (Expertise & Experience)

Ligand Causality: The choice of phosphine ligand is the single most critical variable. Theoretical and empirical studies demonstrate that RuPhos is vastly superior to BrettPhos for secondary amines like pyrrolidine[3]. Because the rate-limiting step for secondary amines is reductive elimination, the specific steric profile and biaryl structure of RuPhos effectively "pushes" the product off the metal center, accelerating the catalytic cycle[3][4]. Conversely, BrettPhos is optimized for primary amines, and its larger cone angle can stall the oxidative addition step when paired with bulky secondary amines[3].

Base Causality: To account for the HCl salt, the base stoichiometry must be adjusted. A standard Buchwald-Hartwig coupling uses 1.2–1.5 equivalents of base. For 3-propoxy-pyrrolidine HCl, a minimum of 2.2 to 2.5 equivalents is required: 1.0 equivalent to neutralize the hydrochloride salt and 1.2+ equivalents to drive the catalytic deprotonation of the amine[2]. Sodium tert-butoxide (NaOtBu) is preferred for electron-neutral/rich aryl halides, while Cesium Carbonate (Cs₂CO₃) is mandated if base-sensitive functional groups (e.g., esters, nitriles) are present on the electrophile.

Visualizing the Catalytic Pathway

G Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(X)L Oxidative Addition Pd0->OxAdd + Ar-X Coord Pd(II)(Ar)(Amine)L Amine Coordination OxAdd->Coord + 3-Propoxy-pyrrolidine (from HCl salt + Base) Amido Pd(II)(Ar)(NR2)L Amido Complex Coord->Amido + Base - Base·HX Amido->Pd0 Reductive Elimination - Ar-NR2 (Product)

Mechanistic cycle of Pd-catalyzed Buchwald-Hartwig amination with 3-propoxy-pyrrolidine.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for coupling 3-propoxy-pyrrolidine HCl with a standard aryl chloride. The data illustrates the causality of ligand and base selection.

Catalytic System (Pd + Ligand)Base (Equivalents)SolventTemp (°C)Yield (%)Mechanistic Rationale
Pd₂(dba)₃ + RuPhos NaOtBu (2.5 eq)Toluene100>95% RuPhos accelerates reductive elimination for secondary amines[3]. Excess base neutralizes HCl[2].
Pd₂(dba)₃ + BrettPhos NaOtBu (2.5 eq)Toluene100<40%BrettPhos steric profile is mismatched for secondary amines, stalling the cycle[3].
Pd₂(dba)₃ + RuPhosNaOtBu (1.2 eq )Toluene100<10%Insufficient base to neutralize the HCl salt; free amine is not liberated[2].
Pd(OAc)₂ + BINAPCs₂CO₃ (2.5 eq)Dioxane11025%Bidentate ligand is too rigid; cannot overcome the steric congestion of the pyrrolidine ring.

Experimental Protocols

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Salt 2. Salt Neutralization (In-situ Base Addition) Prep->Salt Coupling 3. Cross-Coupling (Pd Catalyst, Heat) Salt->Coupling Workup 4. Workup & Isolation (Filtration, Chromatography) Coupling->Workup

Standard experimental workflow for Buchwald-Hartwig amination using amine hydrochloride salts.

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. Follow the visual checkpoints to ensure reaction integrity.

Step 1: Preparation (Glovebox or Standard Schlenk Technique)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.0 mol%, 0.01 equiv) and RuPhos (4.0 mol%, 0.04 equiv).

  • Add the aryl halide (1.0 equiv) and 3-propoxy-pyrrolidine hydrochloride (1.2 equiv).

  • Add Sodium tert-butoxide (NaOtBu) (2.5 equiv). Crucial Step: The 2.5 equivalents strictly account for the neutralization of the HCl salt and the catalytic deprotonation[2].

Step 2: Solvent Addition and Pre-activation 4. Evacuate and backfill the Schlenk tube with Argon three times to ensure a strictly inert atmosphere. 5. Add anhydrous, degassed Toluene (0.2 M relative to the aryl halide) via syringe. 6. Self-Validation Checkpoint 1: Stir at room temperature for 5-10 minutes. The solution should transition from a dark purple/brown (Pd₂(dba)₃) to a pale red/yellowish hue, indicating the formation of the active Pd(0)-RuPhos complex. A slight exotherm may be observed as the NaOtBu neutralizes the HCl salt.

Step 3: Cross-Coupling Execution 7. Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours. 8. Self-Validation Checkpoint 2: Monitor the reaction via TLC or LC-MS. The disappearance of the aryl halide is the primary indicator of success. If a heavy black precipitate forms (Pd black) before completion, the catalyst has decomposed, likely due to oxygen ingress or insufficient ligand coordination.

Step 4: Workup and Isolation 9. Cool the reaction to room temperature. 10. Dilute the mixture with Ethyl Acetate and filter through a short pad of Celite to remove palladium residues and inorganic salts (NaCl, unreacted NaOtBu). 11. Concentrate the filtrate under reduced pressure. 12. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure N-aryl-3-propoxy-pyrrolidine.

References

Sources

Application Note: Standard Work-Up Procedures for 3-Propoxy-pyrrolidine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol guide for the work-up and handling of 3-Propoxy-pyrrolidine reactions.

Introduction & Chemical Profile[1][2][3][4][5][6]

3-Propoxy-pyrrolidine is a versatile secondary amine building block, frequently employed in the synthesis of GPCR ligands (e.g., dopamine and serotonin receptor antagonists) and kinase inhibitors. Its structure combines a basic pyrrolidine ring with a lipophilic propoxy ether linkage at the C3 position.

While the propoxy group enhances lipophilicity compared to 3-pyrrolidinol, the molecule retains significant water solubility and basicity, presenting specific challenges during work-up:

  • Amphiphilic Nature: It partitions into both aqueous and organic phases depending on pH.

  • Air Sensitivity: Like many secondary amines, it avidly absorbs atmospheric

    
     to form carbamate salts (solid precipitates on glassware).
    
  • Emulsion Potential: The ether oxygen and amine nitrogen can act as surfactants in biphasic systems.

Physicochemical Data Summary
PropertyValue (Approx.)Implication for Work-up
Molecular Weight 129.20 g/mol Low MW implies volatility; care needed during rotary evaporation.
pKa (Conjugate Acid) ~10.5 - 11.0Product is protonated (water-soluble) at pH < 9.
LogP ~1.02Moderately lipophilic; extractable into DCM/EtOAc only when neutral.
Boiling Point ~180°C (760 mmHg)High enough to concentrate solvents, but distillable under vacuum.

General Handling Philosophy: The "pH-Switch" Strategy

The most reliable method for isolating 3-propoxy-pyrrolidine is the Acid-Base "pH-Switch" Extraction . This exploits the molecule's ability to toggle between a water-soluble salt (ammonium form) and an organic-soluble free base.

The "Quench-Extract-Wash" Logic
  • Acidic Phase (pH < 2): Impurities that are neutral/acidic stay in the organic layer; the pyrrolidine stays in the water.

  • Basic Phase (pH > 12): The pyrrolidine becomes a free base and moves to the organic layer; ionic impurities stay in the water.

Detailed Experimental Protocols

Scenario A: Isolation from N-Alkylation or Reductive Amination

Context: You have reacted 3-propoxy-pyrrolidine with an alkyl halide or ketone/aldehyde.

Reagents Required:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M HCl (aq) and 2M NaOH (aq)

  • Brine (Saturated NaCl)[1][2]

  • Sodium Sulfate (

    
    )
    

Step-by-Step Protocol:

  • Quench & Dilute:

    • Dilute the reaction mixture with 5 volumes of EtOAc.

    • Note: If the reaction solvent was DMF or DMSO, add 10 volumes of water to wash out the polar solvent first.

  • Acidic Extraction (The Cleanup):

    • Transfer to a separatory funnel.[1][2]

    • Extract the organic layer twice with 1M HCl (3 vol).

    • CRITICAL: The product is now in the AQUEOUS layer (protonated).

    • Discard the organic layer (contains non-basic impurities, unreacted alkyl halides).

  • Basification (The Switch):

    • Cool the combined acidic aqueous layers in an ice bath (neutralization is exothermic).

    • Slowly add 2M NaOH until pH > 12 (check with pH paper; solution should turn cloudy as free amine oils out).

  • Organic Extraction (Product Recovery):

    • Extract the basic aqueous layer three times with DCM (preferred for solubility) or EtOAc.

    • Tip: If an emulsion forms, add a small amount of solid NaCl to saturate the aqueous phase.

  • Drying:

    • Wash combined organics with Brine.[1][2]

    • Dry over anhydrous

      
       for 15 minutes. Filter and concentrate.
      
Scenario B: Isolation from Boc-Deprotection (TFA/DCM)

Context: Removing the Boc group to reveal the secondary amine.

Protocol:

  • Evaporation: Remove excess TFA and DCM on a rotary evaporator. Do not heat above 40°C.

  • Redissolution: Dissolve the resulting trifluoroacetate salt residue in DCM.

  • Neutralization:

    • Wash the DCM solution carefully with Saturated

      
        (Caution: Gas evolution!).
      
    • Continue washing until the aqueous layer remains basic (pH ~8-9).

    • Advanced Step: For quantitative recovery, switch to 1M NaOH for the final wash to ensure complete deprotonation (pH 12+), provided other functional groups are stable to strong base.

Purification Strategies

If the crude material from the extraction is not sufficient (purity < 95%), choose one of the following methods.

Method 1: Flash Column Chromatography (Amine-Functionalized)

Standard silica is acidic and will bind the pyrrolidine, causing "streaking" and yield loss.

  • Option A (Standard Silica): Pre-treat the column with 1% Triethylamine (TEA) in the eluent.

    • Eluent: DCM:MeOH (95:5) + 1%

      
       or TEA.
      
  • Option B (Neutralized Silica): Use commercially available "Amine-functionalized" silica cartridges. These require no additives and prevent tailing.

Method 2: Salt Formation (Crystallization)

Ideal for storage, as the salt is stable to air/oxidation.

  • Dissolve the free base in minimal dry diethyl ether or ethanol.

  • Add 2M HCl in Diethyl Ether dropwise.

  • The Hydrochloride salt of 3-propoxy-pyrrolidine will precipitate as a white solid.

  • Filter and wash with cold ether.

Visualization of Workflows

Logic Flow: Acid-Base Extraction

This diagram illustrates the decision process for isolating the amine from neutral impurities.[3]

WorkUpFlow Start Crude Reaction Mixture Dilute Dilute with Organic Solvent (EtOAc or DCM) Start->Dilute AcidWash Wash with 1M HCl Dilute->AcidWash Sep1 Separation 1 AcidWash->Sep1 OrgLayer1 Organic Layer (Contains Neutral Impurities) Sep1->OrgLayer1 Top/Bottom* AqLayer1 Aqueous Layer (Contains Protonated Product) Sep1->AqLayer1 Bottom/Top* Waste Waste OrgLayer1->Waste Discard Basify Basify Aqueous Layer (Add NaOH to pH > 12) AqLayer1->Basify Extract Extract with DCM (x3) Basify->Extract Sep2 Separation 2 Extract->Sep2 AqLayer2 Aqueous Layer (Discard) Sep2->AqLayer2 OrgLayer2 Organic Layer (Contains Free Amine Product) Sep2->OrgLayer2 Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry

Caption: Standard "pH-Switch" purification workflow for isolating basic secondary amines.

Decision Tree: Purification Selection

Choose the correct purification method based on crude purity and scale.

PurificationTree Input Crude 3-Propoxy-pyrrolidine CheckPurity Check Purity (NMR/LCMS) Input->CheckPurity HighPurity >95% Purity CheckPurity->HighPurity Yes LowPurity <95% Purity CheckPurity->LowPurity No Salt HCl Salt Formation (Precipitation) HighPurity->Salt For Storage Final Pure Product HighPurity->Final Immediate Use ScaleCheck Scale? LowPurity->ScaleCheck SmallScale < 1 gram ScaleCheck->SmallScale LargeScale > 10 grams ScaleCheck->LargeScale Column Flash Column (DCM:MeOH + 1% NH4OH) SmallScale->Column Distill Vacuum Distillation (High Vac, ~80-100°C) LargeScale->Distill LargeScale->Salt Column->Final Distill->Final Salt->Final

Caption: Decision matrix for selecting the optimal purification strategy.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery Product remaining in aqueous layer.Ensure pH > 12 during final extraction. Use DCM instead of EtOAc (better solubility for amines). Saturate aqueous layer with NaCl ("Salting out").
Emulsion Surfactant behavior of the ether/amine.Add Brine. Filter through a Celite pad if solids are present. Wait; time is the best emulsion breaker.
Tailing on TLC Interaction with acidic silica.[3]Dip TLC plate in 5% TEA/MeOH before spotting. Add 1% TEA or

to the mobile phase.
Solid Formation Carbamic acid formation (

absorption).
Flush all flasks with Nitrogen/Argon. Store product as an HCl salt if not using immediately.

References

  • ChemicalBook. (2025). Pyrrolidine Properties and Safety Profile. Retrieved from

  • Sweeney, J. B., et al. (2018).[4] Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Retrieved from

  • BenchChem Technical Support. (2025). Purification of Secondary Alkyl Amines - Troubleshooting Guide. Retrieved from

  • Organic Syntheses. (2011). General Guidelines for Handling Secondary Amines and Work-up Procedures. Org. Synth. Retrieved from

  • University of Rochester. (2025). Work-up Procedures: Removing Amines and Isolating Basic Products. Department of Chemistry. Retrieved from

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3-Propoxy-pyrrolidine HCl Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 3-Propoxy-pyrrolidine Hydrochloride, a key intermediate in the development of various pharmaceutical agents. The synthesis is presented as a robust three-stage process, commencing with the preparation of N-Boc-3-hydroxypyrrolidine, followed by a Williamson ether synthesis to introduce the propoxy group, and culminating in the deprotection and formation of the hydrochloride salt. This guide emphasizes the rationale behind experimental choices, process safety, and analytical controls necessary for a successful and scalable synthesis campaign. Detailed protocols, process flow diagrams, and data tables are provided to ensure reproducibility and facilitate implementation in a drug development setting.

Introduction: The Significance of 3-Alkoxypyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Functionalization at the 3-position, particularly with alkoxy groups, has been shown to be a valuable strategy for modulating the pharmacological properties of drug candidates. 3-Propoxy-pyrrolidine and its derivatives are integral components of molecules targeting a range of therapeutic areas, making a reliable and scalable synthesis of this intermediate a critical objective in pharmaceutical process development.

This application note details a validated synthetic route amenable to scale-up, focusing on practical considerations, safety, and quality control. The chosen pathway balances efficiency, cost-effectiveness, and control over product purity.

Overview of the Synthetic Strategy

The synthesis of 3-Propoxy-pyrrolidine HCl is strategically divided into three key stages. This modular approach allows for clear in-process controls and optimization at each step.

Synthetic_Workflow A Stage 1: Synthesis of N-Boc-3-hydroxypyrrolidine B Stage 2: Williamson Ether Synthesis (Propoxylation) A->B Key Intermediate C Stage 3: N-Boc Deprotection and HCl Salt Formation B->C Protected Intermediate D Final Product: 3-Propoxy-pyrrolidine HCl C->D Final API Intermediate

Caption: Overall synthetic workflow for 3-Propoxy-pyrrolidine HCl.

Stage 1: Synthesis of N-Boc-3-hydroxypyrrolidine

The initial stage focuses on the preparation of the key intermediate, N-Boc-3-hydroxypyrrolidine. Several routes exist for its synthesis, with a common and scalable approach starting from commercially available (R)- or (S)-3-hydroxypyrrolidine hydrochloride.[2][3] The tert-butyloxycarbonyl (Boc) protecting group is installed on the pyrrolidine nitrogen to prevent side reactions in the subsequent etherification step.[2]

Rationale for N-Boc Protection

The Boc group is a widely used amine protecting group in organic synthesis due to its stability under a variety of non-acidic conditions and its straightforward removal with acid.[4] This allows for selective reaction at the hydroxyl group of 3-hydroxypyrrolidine.

Detailed Protocol for N-Boc Protection

Materials:

  • (R)-3-hydroxypyrrolidine hydrochloride (or the corresponding (S)-enantiomer)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitable reactor, suspend (R)-3-hydroxypyrrolidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the suspension to 0-5 °C using an ice bath and add triethylamine (2.2 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • Boc Anhydride Addition: To the stirred mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 1-2 hours, ensuring the temperature remains between 0-5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is complete.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypyrrolidine as a crude oil, which can often be used in the next step without further purification.

Stage 2: Williamson Ether Synthesis (Propoxylation)

The core transformation of this synthesis is the formation of the propyl ether linkage via a Williamson ether synthesis. This classic S(N)2 reaction involves the deprotonation of the hydroxyl group of N-Boc-3-hydroxypyrrolidine to form an alkoxide, which then acts as a nucleophile to displace a halide from a propyl electrophile.

Key Principles and Causality in Reagent Selection
  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used to deprotonate alcohols to form alkoxides. It is typically supplied as a 60% dispersion in mineral oil, which requires careful handling.

  • Propylating Agent: 1-Bromopropane is chosen as the electrophile. As a primary alkyl halide, it is highly susceptible to S(N)2 attack and minimizes the competing E2 elimination side reaction that can be problematic with secondary or tertiary alkyl halides.

  • Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal for this reaction as they solvate the cation of the alkoxide without impeding the nucleophilicity of the oxygen anion.

Detailed Protocol for Propoxylation

Materials:

  • N-Boc-3-hydroxypyrrolidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Reactor Preparation: Under an inert nitrogen atmosphere, charge the reactor with a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0-5 °C. Add a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C. Hydrogen gas will evolve during this step.

  • Alkoxide Formation: Stir the mixture at room temperature for 1-2 hours, or until hydrogen evolution ceases, indicating complete formation of the alkoxide.

  • Propylation: Cool the reaction mixture back to 0-5 °C and add 1-bromopropane (1.1 eq) dropwise.

  • Reaction Progression: Heat the reaction mixture to a gentle reflux (around 60-65 °C) and maintain for 6-8 hours. Monitor the reaction progress by HPLC or TLC.

  • Quenching and Work-up: Cool the reaction to room temperature. Carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction and Isolation: Dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude N-Boc-3-propoxypyrrolidine.

Stage 3: N-Boc Deprotection and HCl Salt Formation

The final stage involves the removal of the Boc protecting group under acidic conditions and the subsequent formation of the desired hydrochloride salt.

Rationale for Acidic Deprotection

The Boc group is readily cleaved by strong acids such as hydrochloric acid.[4] Using a solution of HCl in a suitable organic solvent allows for the simultaneous deprotection and precipitation of the hydrochloride salt, simplifying the isolation procedure.

Detailed Protocol for Deprotection and Salt Formation

Materials:

  • N-Boc-3-propoxypyrrolidine

  • 4M HCl in 1,4-Dioxane or Isopropanol

  • Methyl tert-butyl ether (MTBE) or Diethyl ether

Procedure:

  • Reaction Setup: Dissolve the crude N-Boc-3-propoxypyrrolidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or use it neat if it is an oil.

  • Acid Addition: At room temperature, add 4M HCl in 1,4-dioxane (or isopropanol) (2-3 eq) dropwise. A precipitate will likely form.

  • Reaction and Crystallization: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by HPLC. Upon completion, the product hydrochloride salt should have precipitated.

  • Isolation: Filter the solid product and wash the filter cake with a non-polar solvent such as MTBE or diethyl ether to remove organic impurities.

  • Drying: Dry the solid under vacuum to yield 3-Propoxy-pyrrolidine HCl.

Process Safety and Hazard Analysis

Scaling up chemical syntheses requires a thorough understanding and mitigation of potential hazards.

Safety_Analysis cluster_williamson Williamson Ether Synthesis cluster_deprotection Deprotection A Hazard Identification B Risk Assessment A->B C Control Measures B->C D Emergency Preparedness C->D NaH Sodium Hydride (NaH) - Flammable solid - Reacts violently with water - Hydrogen gas evolution NaH->A HCl 4M HCl in Dioxane - Corrosive - Toxic fumes HCl->A

Caption: Key safety considerations for the synthesis process.

Sodium Hydride (NaH):

  • Hazard: Highly flammable solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas.

  • Control Measures:

    • Handle under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents.

    • Quench excess NaH slowly and carefully with a suitable reagent (e.g., isopropanol, followed by water or NH₄Cl solution) under controlled cooling.

    • Ensure adequate ventilation and grounding of equipment to prevent ignition of hydrogen gas.

4M HCl in Dioxane/Isopropanol:

  • Hazard: Corrosive and gives off toxic fumes.

  • Control Measures:

    • Handle in a well-ventilated fume hood.

    • Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Analytical Quality Control

Robust analytical methods are essential for ensuring the quality and consistency of the intermediates and the final product.

Parameter N-Boc-3-hydroxypyrrolidine N-Boc-3-propoxypyrrolidine 3-Propoxy-pyrrolidine HCl
Appearance Colorless to pale yellow oilColorless to pale yellow oilWhite to off-white solid
Identity (¹H NMR, ¹³C NMR, MS) Conforms to structureConforms to structureConforms to structure
Purity (HPLC) ≥ 98.0%≥ 98.0%≥ 99.0%
Residual Solvents (GC) To be determined based on processTo be determined based on processTo be determined based on process

Conclusion

The synthetic route and protocols detailed in this application note provide a comprehensive and scalable method for the production of 3-Propoxy-pyrrolidine HCl. By understanding the chemical principles behind each step and implementing rigorous process and safety controls, researchers and drug development professionals can confidently produce this valuable intermediate for their pharmaceutical development programs.

References

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Campos, K., Howard, M., Li, H., & Peng, F. (2024). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 101, 382–394. Retrieved from [Link]

  • Chem-Impex. (n.d.). (R)-3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
  • Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • PubChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Propoxy-pyrrolidine HCl Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Hub. As a highly versatile building block, 3-Propoxy-pyrrolidine hydrochloride presents two distinct chemical challenges during coupling reactions: steric hindrance (inherent to the secondary amine and the 3-propoxy substitution) and stoichiometric imbalance (due to the hydrochloride salt).

This guide provides causality-driven solutions, quantitative benchmarks, and self-validating protocols to maximize your yields in both amide bond formations and Buchwald-Hartwig cross-couplings.

TroubleshootingWorkflow Start Low Yield in 3-Propoxy-pyrrolidine HCl Coupling Type Identify Reaction Type Start->Type Amide Amide Bond Formation Type->Amide Buchwald Buchwald-Hartwig Amination Type->Buchwald AmideIssue1 Incomplete Neutralization Amide->AmideIssue1 AmideIssue2 Steric Hindrance Amide->AmideIssue2 BuchwaldIssue1 Base Depletion by HCl Buchwald->BuchwaldIssue1 BuchwaldIssue2 Catalyst Poisoning Buchwald->BuchwaldIssue2 AmideFix1 Add 2.5 - 3.0 eq DIPEA AmideIssue1->AmideFix1 AmideFix2 Switch to HATU Reagent AmideIssue2->AmideFix2 BuchwaldFix1 Add +1.0 eq NaOtBu/Cs2CO3 BuchwaldIssue1->BuchwaldFix1 BuchwaldFix2 Use t-BuBrettPhos Ligand BuchwaldIssue2->BuchwaldFix2

Figure 1: Decision tree for troubleshooting low yields in 3-Propoxy-pyrrolidine HCl couplings.

Module 1: Amide Bond Formation Troubleshooting

Q1: Why is my amide coupling yield consistently below 20% when using EDC/HOBt with 3-Propoxy-pyrrolidine HCl? A1: The low yield is caused by a combination of steric hindrance and incomplete neutralization. 3-Propoxy-pyrrolidine is a secondary amine, which inherently possesses greater steric bulk than primary amines, slowing down the nucleophilic attack on the activated carboxylic acid[1]. Standard carbodiimides like EDC often fail here because the intermediate O-acylisourea or HOBt-active ester hydrolyzes faster than the hindered secondary amine can react[2]. Furthermore, because the amine is supplied as a hydrochloride salt, it remains trapped as a non-nucleophilic ammonium ion unless a sufficient excess of a non-nucleophilic base is added to fully liberate the free amine[3].

Q2: Which coupling reagent is optimal for this specific sterically hindered secondary amine? A2: For sterically hindered secondary amines like 3-Propoxy-pyrrolidine, 4 is the gold standard[4]. HATU forms a highly reactive OAt-active ester (1-hydroxy-7-azabenzotriazole) that accelerates the aminolysis step via a neighboring group effect—the nitrogen at the 7-position of the HOAt ring hydrogen-bonds with the incoming amine, guiding it directly to the carbonyl carbon[1]. This significantly outperforms traditional HOBt-based reagents in both reaction rate and overall yield[2].

Q3: How do I properly neutralize the hydrochloride salt without causing side reactions like epimerization? A3: To ensure complete neutralization without promoting epimerization of the carboxylic acid, you must use 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA)[4]. The first equivalent neutralizes the HCl salt, liberating the 3-Propoxy-pyrrolidine, while the remaining equivalents act as the proton sink for the coupling reaction itself. DIPEA is preferred over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile and minimizes base-catalyzed racemization[4].

Module 2: Buchwald-Hartwig Cross-Coupling Troubleshooting

Q4: In Buchwald-Hartwig cross-couplings, I observe massive amounts of unreacted aryl halide. How does the HCl salt affect this? A4: In a Buchwald-Hartwig amination, the base (typically NaOtBu, Cs2CO3, or K3PO4) is responsible for deprotonating the palladium-amine complex to facilitate reductive elimination[5]. If 3-Propoxy-pyrrolidine is introduced as an HCl salt, the first equivalent of your inorganic base is immediately consumed to neutralize the acid. If you do not account for this by adding exactly 1.0 extra equivalent of base, the catalytic cycle stalls at the palladium-amido intermediate, leaving unreacted aryl halide[5]. Additionally, the generated chloride ions from the HCl salt can competitively bind to the Pd(II) center, potentially poisoning the catalyst[6].

Quantitative Data: Reagent Efficacy for Secondary Amine Coupling

The following table summarizes expected yields and parameters when coupling 3-Propoxy-pyrrolidine HCl with a standard aliphatic carboxylic acid.

Coupling SystemReagent Eq.BaseBase Eq.Typical Yield (%)Epimerization Risk
EDC / HOBt 1.2DIPEA2.530 - 45%Moderate
PyBOP 1.2DIPEA2.550 - 65%Low
HBTU 1.1DIPEA3.050 - 70%Low
HATU 1.1DIPEA3.085 - 95%Very Low

Standardized Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling of 3-Propoxy-pyrrolidine HCl

Self-validating mechanism: Pre-activation of the acid ensures that the amine is not exposed to the coupling reagent directly, preventing undesired guanidinylation side reactions.

  • Pre-activation : Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM (0.1 - 0.2 M) under a nitrogen atmosphere[4].

  • Base Addition : Add DIPEA (3.0 eq) to the mixture. Stir at room temperature for 15–30 minutes to ensure complete formation of the OAt-active ester[4].

  • Amine Addition : Add 3-Propoxy-pyrrolidine HCl (1.1 eq) to the pre-activated mixture. (The excess DIPEA will immediately neutralize the HCl salt in situ).

  • Reaction : Stir at room temperature for 2–18 hours. Monitor the consumption of the active ester via LC-MS.

  • Workup : Dilute with ethyl acetate. Wash sequentially with 1N HCl (removes unreacted amine/DIPEA), saturated NaHCO3 (removes excess acid and HOAt), and brine[4]. Dry over Na2SO4, filter, and concentrate for chromatography.

Protocol 2: Buchwald-Hartwig Amination with 3-Propoxy-pyrrolidine HCl

Self-validating mechanism: The strict addition of an extra equivalent of strong base ensures the catalytic cycle is not starved of the necessary deprotonation agent.

  • Preparation : In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), Pd2(dba)3 (0.02 eq), and a bulky biaryl phosphine ligand such as t-BuBrettPhos or RuPhos (0.04 eq)[7].

  • Reactant & Base Addition : Add 3-Propoxy-pyrrolidine HCl (1.2 eq) and Sodium tert-butoxide (NaOtBu) (2.4 eq). (Note: 1.2 eq is required for the coupling cycle + 1.2 eq is required to neutralize the HCl salt)[5].

  • Solvent & Degassing : Add anhydrous, degassed toluene or dioxane (0.1 M). Purge the flask with nitrogen for 5 minutes[5].

  • Reaction : Heat the mixture to 90–110 °C for 12–24 hours under a nitrogen atmosphere[5].

  • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate for column chromatography[5].

References

  • Carpino, L. A., et al. "Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides." ACS Publications. 1

  • "Comparison of the efficiency of various coupling systems in the acylation of model secondary amines with thymin-1-ylacetic acid." Oxford Academic. 2

  • "Application Notes: Standard Protocol for HATU Coupling in Solution Phase." Benchchem. 4

  • "Amide Coupling - Biofilm Inhibitor Synthesis." Mercer University.3

  • "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." NIH. 6

  • "Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl." Benchchem. 5

  • "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors." ACS Publications.7

Sources

removing unreacted 3-Propoxy-pyrrolidine HCl from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing purification bottlenecks. A common challenge in parallel synthesis and medicinal chemistry is the removal of unreacted secondary amine building blocks, specifically 3-Propoxy-pyrrolidine HCl .

Because this reagent is supplied as a hydrochloride salt, it requires in situ neutralization (free-basing) to act as a nucleophile in reactions like amide couplings or reductive aminations. However, the resulting free amine is highly lipophilic and often persists in the organic phase during standard workups.

This guide provides field-proven, self-validating protocols to selectively sequester and remove 3-Propoxy-pyrrolidine from your reaction mixtures.

Purification Workflow Decision Matrix

The optimal purification strategy depends entirely on the physicochemical properties of your target product. Use the logical workflow below to determine the correct methodology.

PurificationWorkflow Start Crude Mixture Product + 3-Propoxy-pyrrolidine Check Is the target product basic? Start->Check AcidBase Acid-Base Extraction (1M HCl Wash) Check->AcidBase No (Neutral/Amide) Scavenger Covalent Scavenging (PS-Isocyanate Resin) Check->Scavenger Yes (Basic) AqLayer Aqueous Layer (Amine Salt - Discard) AcidBase->AqLayer Phase Separation OrgLayer Organic Layer (Neutral Product - Keep) AcidBase->OrgLayer Phase Separation Resin Resin Bound Amine (Filter & Discard) Scavenger->Resin Filtration Filtrate Filtrate (Pure Product - Keep) Scavenger->Filtrate Filtration

Decision matrix for 3-Propoxy-pyrrolidine removal based on target product basicity.

Troubleshooting & FAQs

Q: Why does 3-Propoxy-pyrrolidine persist in the organic phase during a standard aqueous workup? A: During synthesis, an auxiliary base (e.g., DIPEA or TEA) is added to liberate the free secondary amine. The free amine is highly lipophilic due to the propoxy chain and the pyrrolidine ring. If your workup only utilizes neutral water or brine, the partition coefficient heavily favors organic solvents (like DCM or EtOAc). To force the amine into the aqueous layer, you must actively manipulate its protonation state via 1.

Q: Can I use PS-Benzaldehyde scavenger resin to remove this impurity? A: No. PS-Benzaldehyde is highly chemoselective for primary amines, reacting to form a stable imine. Because 3-Propoxy-pyrrolidine is a secondary amine, it will only reversibly form an unstable hemiaminal or enamine, resulting in poor scavenging efficiency. You must use an electrophilic scavenger like PS-Isocyanate, which forms a stable, covalent urea linkage with secondary amines 2.

Q: How do I prevent emulsion formation during the acidic extraction of this amine? A: Emulsions frequently form because the protonated 3-Propoxy-pyrrolidine acts as a mild surfactant. To break or prevent emulsions, ensure the aqueous phase is highly ionic by using a 1:1 mixture of 1M HCl and saturated brine (NaCl). The high ionic strength decreases the solubility of the organic solvent in the aqueous phase, forcing a sharp phase boundary.

Q: My target product is also a basic amine. How do I separate it from unreacted 3-Propoxy-pyrrolidine? A: If your product is a tertiary amine or a non-nucleophilic base, acid-base extraction will co-extract your product. Instead, use Protocol B (PS-Isocyanate) . The isocyanate group will chemoselectively react with the nucleophilic secondary amine of 3-Propoxy-pyrrolidine, leaving your non-nucleophilic basic product untouched in solution.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can analytically confirm success before moving to the next synthetic step.

Protocol A: Liquid-Liquid Acid-Base Extraction

Best for: Neutral target products (e.g., amides, ureas) or acidic products.

  • Causality: The pKa of the pyrrolidine nitrogen is approximately 9.0–10.0. Washing the organic layer with 1M HCl (pH ~0) ensures >99.9% protonation, converting the lipophilic free base into a highly water-soluble ammonium salt, shifting the partition coefficient entirely to the aqueous phase 1.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible solvent (e.g., EtOAc or DCM) to approximately 20 volumes.

  • Acid Wash: Transfer to a separatory funnel and wash the organic layer with 1M aqueous HCl (3 × 5 volumes).

  • Self-Validation Step: Before discarding the aqueous layer, basify a 1 mL aliquot of the combined aqueous washes with 2M NaOH to pH > 10, then extract with 1 mL DCM. Spot the DCM layer on a TLC plate and stain with Ninhydrin. A purple/brown spot confirms the amine was successfully captured in the aqueous phase.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (1 × 5 volumes) to neutralize residual acid.

  • Isolation: Wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure neutral product.

Protocol B: Covalent Scavenging via PS-Isocyanate

Best for: Basic target products that cannot be subjected to acidic aqueous washes.

  • Causality: PS-Isocyanate provides a solid-supported electrophilic site that covalently traps the nucleophilic secondary amine without affecting tertiary amine products. Because it is a solid-phase reagent, the reaction drives to completion and is removed via simple filtration 2.

  • Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., DCM or THF). Critical: Avoid alcohols (MeOH, EtOH) as they will slowly quench the isocyanate groups.

  • Resin Addition: Add PS-Isocyanate resin (3.0 to 4.0 equivalents relative to the estimated unreacted 3-Propoxy-pyrrolidine).

  • Agitation: Agitate gently on an orbital shaker at room temperature for 2 to 4 hours.

  • Self-Validation Step: Take a 10 µL aliquot of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Monitor for the disappearance of the free amine mass peak (m/z [M+H]⁺ = 130.1). If the peak persists, add 1 additional equivalent of resin and agitate for 1 more hour.

  • Filtration: Filter the suspension through a sintered glass funnel (porosity 3 or 4). Wash the resin cake with 2 volumes of DCM.

  • Isolation: Concentrate the filtrate to yield the purified basic product.

Protocol C: Ion-Exchange Scavenging via SCX-2 Sorbent

Best for: Catch-and-release purification of neutral products avoiding liquid-liquid extraction.

  • Causality: SCX-2 (Silica Propylsulfonic Acid) acts as a strong cation exchanger. The sulfonic acid strongly protonates the amine, binding it ionically to the silica backbone while neutral impurities and products wash through unhindered 3.

  • Loading: Load the crude mixture (dissolved in DCM or MeOH) onto a pre-conditioned SCX-2 cartridge.

  • Elution: Wash the cartridge with 3 column volumes of MeOH. The neutral product will elute in this fraction.

  • Self-Validation Step: To verify the amine was captured, elute the column with 2M NH₃ in MeOH. The ammonia outcompetes the amine for the sulfonic acid sites, releasing the 3-Propoxy-pyrrolidine for analytical confirmation via TLC or LC-MS.

Quantitative Method Comparison

Use the table below to compare the efficiency and scalability of the outlined purification strategies.

Purification MethodOptimal Product ProfileReagents / SorbentsProcessing TimeAmine Removal EfficiencyScalability
Acid-Base Extraction Neutral or Acidic1M HCl, EtOAc/DCM30–45 mins>99%Excellent (Up to kg scale)
PS-Isocyanate Resin Basic (Non-nucleophilic)PS-Isocyanate, DCM2–4 hours>95%Moderate (g scale, high cost)
SCX-2 Ion Exchange Neutral (Solid-Phase)SCX-2 Silica, MeOH1–2 hours>98%Good (Up to 100g scale)

References

  • Acid–base extraction - Wikipedia Source: Wikipedia URL
  • Covalent Scavengers for Primary and Secondary Amines Source: Thieme Connect URL
  • ISOLUTE® Si Propylsulfonic Acid (SCX-2)

Sources

minimizing side reactions with 3-Propoxy-pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Propoxy-pyrrolidine Hydrochloride Troubleshooting & FAQs

Welcome to the Advanced Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists working with 3-Propoxy-pyrrolidine hydrochloride. As a chiral secondary amine building block featuring an aliphatic ether linkage, this compound presents unique reactivity profiles.

The following documentation bypasses generic advice to provide causal, mechanism-driven troubleshooting for the most common side reactions: over-alkylation, ether cleavage, and incomplete salt neutralization[1].

Part 1: Diagnostic Q&A and Mechanistic Causality

Q1: Why am I observing significant over-alkylation (quaternization) when reacting 3-propoxy-pyrrolidine hydrochloride with alkyl halides? The Causality: Secondary amines are highly nucleophilic. When 3-propoxy-pyrrolidine is alkylated to form a tertiary amine, the inductive electron-donating effect of the newly attached alkyl group increases the electron density on the nitrogen. This makes the resulting tertiary amine more nucleophilic than your starting secondary amine[2]. Because the propoxy group at the 3-position is too remote to provide sufficient steric shielding to the 1-position nitrogen, the tertiary amine rapidly attacks another equivalent of the electrophile, forming an unreactive quaternary ammonium salt. The Solution: Abandon direct alkylation in favor of reductive amination. Reductive amination bypasses the highly nucleophilic tertiary amine intermediate by utilizing an iminium ion pathway, allowing for strict mono-alkylation.

Q2: During my global deprotection step, LCMS indicates a mass loss of 42 Da (loss of the propyl group). How is ether cleavage occurring? The Causality: While aliphatic ethers are generally stable, the propoxy group is susceptible to cleavage when exposed to strong Lewis acids (e.g.,


, 

) or forcing Brønsted acid conditions (e.g., concentrated HBr). The Lewis acid coordinates to the lone pair of the ether oxygen, forming a highly polarized oxonium intermediate. A subsequent

attack by the counterion (e.g., bromide) on the propyl chain cleaves the ether, leaving behind a pyrrolidin-3-ol derivative[3]. The Solution: Avoid strong Lewis acids. If you are removing a Boc protecting group elsewhere on your molecule, utilize standard Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C to room temperature; these mild conditions will not cleave the propoxy ether.

Q3: My amide coupling yields are extremely low, and I recover mostly unreacted 3-propoxy-pyrrolidine. What is going wrong? The Causality: 3-Propoxy-pyrrolidine is supplied as a hydrochloride salt to prevent oxidative degradation and improve shelf-life[1]. In this state, the nitrogen lone pair is bound to a proton, rendering its nucleophilicity to zero. If the base used in your reaction is too weak or sterically inappropriate, the equilibrium heavily favors the unreactive ammonium species. The Solution: You must force the equilibrium to the free base. Use 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). DIPEA is preferred over Triethylamine (TEA) because its massive steric bulk prevents it from competing as a nucleophile with your activated carboxylic acid[4].

Part 2: Pathway Visualization

Pathways A 3-Propoxy-pyrrolidine HCl Salt B Free Base (Active Nucleophile) A->B DIPEA (Base) C Desired Product (Mono-alkylated) B->C Reductive Amination D Over-Alkylation (Quaternary Salt) B->D Excess Alkyl Halide (Direct Alkylation) E Ether Cleavage (Pyrrolidin-3-ol) B->E Strong Lewis Acids (e.g., BBr3) C->D Uncontrolled Stoichiometry

Fig 1: Reaction pathways and side-reaction divergence for 3-propoxy-pyrrolidine.

Part 3: Quantitative Data & Reagent Selection

To prevent incomplete neutralization and subsequent side reactions, selecting the correct base is critical. The table below synthesizes the quantitative parameters for liberating the free base of 3-propoxy-pyrrolidine.

Base TypepKa (Conjugate Acid)Steric HindranceEq RequiredSide Reaction RiskVerdict for Amide Couplings
DIPEA 10.75High2.5 - 3.0Low (Non-nucleophilic)Optimal - Prevents base acylation
TEA 10.75Moderate2.5 - 3.0Medium (Nucleophilic)Acceptable - Risk of ketene formation

10.3N/A (Solid)3.0 - 5.0LowGood for biphasic alkylations
Pyridine 5.25Low> 5.0High (Poor neutralization)Not Recommended - pKa too low

Part 4: Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Do not proceed to the next step unless the internal validation check passes.

Protocol A: Controlled N-Alkylation via Reductive Amination (Minimizing Over-alkylation)

Purpose: To achieve strict mono-alkylation of the secondary amine without forming quaternary salts.

  • Preparation: Suspend 3-propoxy-pyrrolidine hydrochloride (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) to a concentration of 0.2 M.

  • Free-Basing: Add DIPEA (1.2 eq) dropwise. Stir for 15 minutes at room temperature.

  • Imine Formation: Add the target aldehyde/ketone (1.05 eq). Stir for 2 hours.

    • Validation Check 1: Take a 10 µL aliquot, dilute in Acetonitrile, and analyze via LCMS. You must observe the mass of the intermediate iminium ion. If the starting amine mass (m/z 129) dominates, add molecular sieves (4Å) to drive water removal.

  • Reduction: Cool the reaction to 0°C. Add Sodium triacetoxyborohydride (STAB, 1.5 eq) in three portions over 15 minutes. Allow to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
    • Validation Check 2: Run TLC (10% MeOH in DCM with 1%

      
      ). A single spot indicates successful mono-alkylation. Multiple polar spots indicate failure at the reduction step[5].
      
Protocol B: Amide Bond Formation (Avoiding Incomplete Conversion)

Purpose: To successfully couple the HCl salt with a carboxylic acid without base-induced side reactions.

  • Activation: In Flask A, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (1.5 eq) and stir for 10 minutes at room temperature to form the active ester.

  • Amine Preparation: In Flask B, suspend 3-propoxy-pyrrolidine hydrochloride (1.1 eq) in DMF. Add DIPEA (1.5 eq) and stir for 15 minutes.

    • Validation Check 1: Spot the suspension from Flask B onto moistened pH indicator paper. The pH must read > 9. If it reads < 9, the HCl salt is not fully neutralized; add DIPEA in 0.2 eq increments until pH > 9.

  • Coupling: Transfer the contents of Flask B dropwise into Flask A at 0°C. Stir for 4 hours, allowing the reaction to naturally warm to room temperature.

  • Purification: Dilute with water to precipitate the product, or extract with Ethyl Acetate if highly polar. Wash extensively with 5% aqueous LiCl to remove residual DMF[5].

Workflow Step1 1. Suspend HCl Salt in DCM/DMF (0.1 - 0.2 M concentration) Step2 2. Add DIPEA (2.5 - 3.0 eq) Stir 15 min to liberate free base Step1->Step2 Step3 3. Pre-activate Carboxylic Acid with HATU (1.1 eq) at 0°C Step2->Step3 Step4 4. Dropwise Addition of Amine Monitor via LCMS Step3->Step4 Step5 5. Aqueous Workup & Extraction Validate product mass Step4->Step5

Fig 2: Optimized workflow for amide coupling with secondary amine hydrochlorides.

References

1.[(S)-3-Propoxy-pyrrolidine hydrochloride - Advanced ChemBlocks] - achemblock.com - 2.[work-up procedures for reactions involving (R)-pyrrolidine-3-carboxylic acid - Benchchem] - benchchem.com - 3. [secondary amine group: Topics by Science.gov] - science.gov - 4. [(PDF) Beryllium Dichloride Coordination by Nitrogen Donor Molecules - ResearchGate] - researchgate.net - 5.[Recent progress in the chemistry of β-aminoketones - RSC Publishing] - rsc.org -

Sources

Technical Support Center: Overcoming Hygroscopicity of 3-Propoxy-pyrrolidine HCl During Weighing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and FAQ to address the specific physicochemical challenges of handling 3-Propoxy-pyrrolidine HCl. This guide moves beyond basic instructions to explain the thermodynamic causality behind moisture uptake, providing you with self-validating protocols to ensure absolute precision in your drug development and analytical workflows.

The Mechanistic Challenge: Why is 3-Propoxy-pyrrolidine HCl so Hygroscopic?

3-Propoxy-pyrrolidine HCl is a secondary amine hydrochloride salt. In pharmaceutical development, hydrochloride salts are notoriously prone to moisture uptake. The causality lies in the crystal lattice: the chloride counterion has a high charge density and a profound thermodynamic drive to absorb water molecules from the atmosphere via strong hydrogen-bond interactions[1].

Furthermore, the protonated pyrrolidine nitrogen provides additional hydrogen bond donor sites. Advanced surface analyses of model hydrochloride salts have demonstrated that the surface of these crystals can actually induce the dissociation of water molecules, accelerating physical instability, deliquescence (turning into a paste), and disproportionation[2]. When weighing this compound, even brief exposure to ambient humidity results in rapid mass overestimation and severe handling difficulties.

Quantitative Impact of Weighing Environments

To understand the necessity of environmental control, we must look at the quantitative impact of ambient moisture on weighing errors. The table below summarizes the expected moisture uptake and electrostatic risks associated with different weighing environments.

Weighing EnvironmentRelative Humidity (RH)Electrostatic RiskAvg. Moisture Uptake (10 min exposure)Scientific Recommendation
Ambient Laboratory 40% – 60%Low> 2.5%Unsuitable. Rapid deliquescence and massive weighing errors.
Standard Fume Hood 40% – 60%Low> 4.0%Avoid. High airflow accelerates moisture sorption and destabilizes the balance load cell.
Desiccator / Dry Box < 20%High< 0.2%Acceptable. Requires rapid handling and anti-static mitigation.
N₂-Purged Glovebox < 5%Very High< 0.05%Optimal. Prevents moisture uptake but requires strict ionizer use to neutralize static[3].

Self-Validating Protocol: Weighing by Difference under Environmental Control

To comply with USP guidelines and ensure absolute accuracy, you must utilize the "Weighing by Difference" methodology inside a controlled environment[4]. This protocol is designed as a self-validating system : the behavior of the balance readout itself will confirm whether your sample has been compromised by moisture.

Step-by-Step Methodology

Step 1: Environmental Conditioning Transfer the sealed bulk container of 3-Propoxy-pyrrolidine HCl, a pre-dried screw-cap vial (equipped with a PTFE-lined septum), and a stainless-steel spatula into a nitrogen-purged glovebox (<5% RH). Allow all materials to thermally equilibrate to avoid condensation.

Step 2: Static Neutralization (Critical) Activate an integrated or freestanding ionizer within the weighing chamber. Causality: By removing ambient moisture, you eliminate the microscopic water film that naturally dissipates static electricity. Friction from powder handling will generate triboelectric charges, causing the dry HCl salt to repel from the weighing pan or cling to the spatula[3]. The ionizer floods the chamber with bipolar ions to neutralize this charge.

Step 3: Initial Tare (Baseline Establishment) Place the empty, capped vial on the analytical balance. Close the draft shield, allow the reading to stabilize, and tare the balance to exactly 0.0000 g.

Step 4: Rapid Transfer Open the vial and the bulk API container. Using the grounded metal spatula, quickly transfer the estimated required mass of 3-Propoxy-pyrrolidine HCl into the vial. Immediately reseal both containers. Speed is critical; even in a dry box, trace moisture can be scavenged by the chloride ions[5].

Step 5: Gross Mass Determination & Self-Validation Place the sealed vial back onto the balance and observe the digital readout.

  • Self-Validation Check: Watch the balance drift. If the mass reading continuously creeps upward, moisture is actively being absorbed, indicating a compromised vial seal or a failed inert atmosphere. If the reading stabilizes and holds constant, the integrity of your closed system is scientifically validated.

Step 6: Final Calculation Record the stable gross weight. The true, dry mass of your 3-Propoxy-pyrrolidine HCl is the Gross Weight minus the Tare Weight.

Decision Workflow for Handling Hygroscopic APIs

Workflow Start 3-Propoxy-pyrrolidine HCl (Hygroscopic API) CheckRH Is ambient RH < 20%? Start->CheckRH Glovebox Transfer to N2-Purged Glovebox/Isolator CheckRH->Glovebox No AntiStatic Activate Ionizer (Neutralize Static) CheckRH->AntiStatic Yes Glovebox->AntiStatic Tare Tare Pre-dried Closed Vessel AntiStatic->Tare Weigh Rapid Transfer & Immediate Seal Tare->Weigh Diff Calculate Mass by Difference Weigh->Diff End Proceed to Assay/Reaction Diff->End

Workflow for accurate weighing of hygroscopic 3-Propoxy-pyrrolidine HCl using environmental control.

Frequently Asked Questions (FAQs)

Q: My 3-Propoxy-pyrrolidine HCl turned into a sticky paste while I was weighing it on the open bench. Is the sample ruined? A: You have observed deliquescence. The ambient RH in your lab exceeded the Deliquescence Relative Humidity (DRH) of the salt, causing it to absorb enough water to dissolve into an aqueous solution[1]. While the chemical structure may remain intact, the physical form is compromised, and the mass you recorded is highly inaccurate. Discard the weighed aliquot, dry the bulk material in a vacuum oven if necessary, and strictly utilize the glovebox protocol moving forward.

Q: Does USP Chapter <41> dictate a specific minimum weight for highly hygroscopic samples? A: USP <41> mandates that the minimum weight is dictated purely by the balance's repeatability (the standard deviation of 10 replicate weighings)[6]. However, for hygroscopic samples, the informational chapter USP <1251> recommends applying a "safety factor." For stable laboratory conditions with trained operators, a safety factor of 2 is recommended to account for environmental variables like trace moisture uptake during the weighing process[4].

Q: I suspect my bulk powder has already absorbed moisture during storage. How can I determine the exact water content before my reaction? A: You must perform a Karl Fischer (KF) titration. Because the sample is hygroscopic, do not weigh it openly. Pre-weigh a sealable vial purged with dry nitrogen or argon, quickly add the 3-Propoxy-pyrrolidine HCl, seal it, and weigh by difference. Quickly transfer the substance directly into the KF titrator vessel, repurge, and reweigh the empty vial to know exactly what was dispensed[5]. This allows you to quantify the water percentage and mathematically correct your molarity calculations.

References

  • Source: rsc.
  • Source: troemner.
  • Source: globethesis.
  • Source: mt.
  • Mettler Toledo XPR205DUE Analytical Balance, 81/220 g x 0.01/0.
  • Source: chromforum.

Sources

troubleshooting low conversion rates with 3-Propoxy-pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Syntheses with 3-Propoxy-pyrrolidine HCl

Welcome to the technical support center for 3-Propoxy-pyrrolidine HCl. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. 3-Propoxy-pyrrolidine HCl is a valuable secondary amine derivative frequently employed in nucleophilic substitution reactions to construct more complex molecules. However, its nature as a hydrochloride salt presents a common but often overlooked hurdle that can lead to significantly diminished reaction yields.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low conversion rates and optimize your experimental outcomes. We will delve into the core chemical principles governing its reactivity, offering not just procedural steps but the causal logic behind them.

The Foundational Principle: Unlocking the Nucleophile

A frequent source of low conversion stems from a misunderstanding of the reactant's state. 3-Propoxy-pyrrolidine HCl is an ammonium salt . In this protonated form, the nitrogen's lone pair of electrons is engaged in a bond with a proton, rendering it non-nucleophilic and incapable of participating in reactions like N-alkylation or N-arylation.[1][2][3] The first and most critical step in any reaction is to liberate the reactive free base form of the amine.[2][4]

This is achieved by adding a suitable base to the reaction mixture, which deprotonates the pyrrolidinium cation to regenerate the nucleophilic lone pair on the nitrogen atom.

G cluster_0 The Critical Deprotonation Step Reactant 3-Propoxy-pyrrolidine HCl (Inactive Salt) Product 3-Propoxy-pyrrolidine (Active Nucleophile) Reactant->Product + Base Base Added Base (e.g., TEA, DIPEA, K₂CO₃) Byproduct Protonated Base (e.g., [H-Base]⁺Cl⁻) Product->Byproduct - H⁺Cl⁻

Caption: Acid-base equilibrium for activating the amine.

Troubleshooting Guide: Low Conversion Rates

This guide addresses the most common issues encountered during reactions with 3-Propoxy-pyrrolidine HCl.

Q1: My reaction shows no or negligible conversion, and I recover only my starting materials. What is the most likely cause?

A: The overwhelming cause for complete reaction failure is the omission of a base. As detailed above, the HCl salt is not reactive. You must add at least one full equivalent of a base to neutralize the hydrochloride and generate the free amine, which is the active nucleophile.[2][3][4]

Corrective Action:

  • Verify Base Addition: Confirm that a base was included in your reaction setup.

  • Stoichiometry Check: Ensure you have added at least 1.0 equivalent of base relative to the 3-Propoxy-pyrrolidine HCl. If your reaction itself generates an acidic byproduct (e.g., HBr from an alkyl bromide), you will need an additional equivalent of base to quench it. A total of 2.0-2.2 equivalents is a common and robust starting point for such cases.[5]

Q2: I've added a base, but my conversion is still poor and the reaction is sluggish. What factors should I investigate next?

A: This indicates that while the amine is likely active, the reaction conditions are suboptimal. The choice of base, solvent, and temperature are interconnected and critical for success.

G Start Low Conversion Detected CheckBase Step 1: Evaluate Base Is it strong enough? Is it non-nucleophilic? Is it soluble? Start->CheckBase CheckSolvent Step 2: Evaluate Solvent Is it aprotic & polar? Is it anhydrous? CheckBase->CheckSolvent Base is appropriate CheckConditions Step 3: Evaluate Conditions Is temperature too low? Is reaction time too short? CheckSolvent->CheckConditions Solvent is appropriate CheckReagents CheckReagents CheckConditions->CheckReagents Conditions are appropriate Optimized Optimized Reaction CheckReagents->Optimized

Caption: Systematic workflow for troubleshooting sluggish reactions.

Detailed Troubleshooting Steps:

  • Base Selection:

    • Strength (pKa): The base must be strong enough to deprotonate the pyrrolidinium ion (pKa typically ~10-11). Inorganic bases like potassium carbonate (K₂CO₃) or organic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[2][6] For very stubborn reactions, a stronger base like sodium hydride (NaH) might be considered, but this requires strictly anhydrous conditions.[6]

    • Nucleophilicity: Use a non-nucleophilic, sterically hindered base like DIPEA if you are concerned about the base competing with your pyrrolidine to react with the electrophile.[7]

    • Solubility: The base must be soluble in your chosen solvent to be effective. K₂CO₃, for instance, has poor solubility in solvents like THF, which can lead to slow, heterogeneous reactions.

  • Solvent Choice:

    • Polar Aprotic Solvents are Preferred: For standard S_N2 reactions (e.g., with alkyl halides), polar aprotic solvents like DMF, DMSO, acetonitrile, or THF are generally superior.[8][9] These solvents solvate the counter-ion but leave the nucleophile "bare" and highly reactive, accelerating the reaction rate.[9]

    • Anhydrous Conditions: Water can hydrolyze some electrophiles and interfere with the reaction. Always use anhydrous solvents, especially when working with highly reactive reagents or strong bases like NaH.[6][10]

  • Temperature and Reaction Time:

    • Many N-alkylation reactions require heating to proceed at a reasonable rate.[6] A good starting point is 50-80 °C. If conversion is still low, a higher temperature may be necessary.

    • Monitor the reaction by a suitable technique (TLC, LC-MS) to determine if it has stalled or is simply slow.[6] Some reactions may require extended times (12-24 hours).

ParameterRecommendationRationale
Base K₂CO₃, Cs₂CO₃, TEA, DIPEASufficiently basic to deprotonate the amine salt. DIPEA is sterically hindered and non-nucleophilic.
Solvent DMF, Acetonitrile (CH₃CN), THFPolar aprotic solvents enhance the nucleophilicity of the amine, accelerating S_N2 reactions.[8][9]
Temperature 25 °C to 100 °CReaction kinetics are temperature-dependent. Higher temperatures can overcome activation energy barriers.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with oxygen and moisture, especially important with sensitive reagents or catalysts.[10][11]
Q3: My reaction is messy, producing multiple products, including what appears to be a di-alkylated species. How can I improve selectivity for my desired mono-alkylated product?

A: This is a classic case of over-alkylation. The mono-alkylated product, a tertiary amine, can often be more nucleophilic than the starting secondary amine, leading to a second, undesired alkylation reaction.[12]

Strategies to Promote Mono-alkylation:

  • Adjust Stoichiometry: Use a significant excess of the amine nucleophile (3-Propoxy-pyrrolidine HCl) relative to the electrophile (e.g., 3-5 equivalents of the amine). This statistically favors the electrophile reacting with the more abundant starting material rather than the product.[5][13]

  • Lower the Reaction Temperature: Higher temperatures can disproportionately increase the rate of the second alkylation. Running the reaction at a lower temperature (e.g., room temperature or 0 °C) can improve selectivity.[13]

  • Slow Addition: Add the electrophile slowly to the reaction mixture containing the amine and base. This keeps the instantaneous concentration of the electrophile low, reducing the chance of it reacting with the newly formed product.

Q4: I'm performing an N-arylation (e.g., Buchwald-Hartwig reaction) and getting low yield. What specific issues should I consider?

A: N-arylation reactions are more complex than simple alkylations and involve a catalytic cycle. Low yields often point to issues with the catalyst system.

Key Troubleshooting Points for N-Arylation:

  • Catalyst/Ligand Choice: The combination of the palladium (or copper) precursor and the phosphine-based ligand is crucial. The ligand's steric bulk and electronic properties must be matched to the substrates. For pyrrolidines, bulky, electron-rich ligands are often effective.[10] Consider screening a few different ligands.

  • Base Compatibility: Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or LHMDS are often required. Weaker bases like K₃PO₄ may be used for sensitive substrates but often require higher temperatures.[10]

  • Strictly Anhydrous and Anaerobic Conditions: The Pd(0) active catalyst is highly sensitive to oxygen, which can cause deactivation. Ensure all solvents and reagents are properly degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen).[10]

Frequently Asked Questions (FAQs)

Q: Can I prepare the free base of 3-Propoxy-pyrrolidine first and then use it? A: Yes, this is an excellent strategy for ensuring complete deprotonation and removing the chloride salt. You can dissolve the HCl salt in an aqueous base (e.g., 2M NaOH), extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer (e.g., over Na₂SO₄), and use the resulting solution directly.[13] This is particularly useful for reactions sensitive to inorganic salts.

Q: How do I store 3-Propoxy-pyrrolidine HCl? A: Like many amine salts, it can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like argon or nitrogen to prevent moisture absorption.[11][14]

Q: What analytical methods are best for monitoring reaction progress? A: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and confirmation of product mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[6] Depending on the volatility of the product, Gas Chromatography (GC) could also be employed.[15][16]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Bromide

This protocol provides a robust starting point for the N-alkylation of 3-Propoxy-pyrrolidine HCl.

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Propoxy-pyrrolidine HCl (1.0 eq).

  • Add anhydrous acetonitrile or DMF (to make a ~0.2 M solution).

  • Add powdered anhydrous potassium carbonate (K₂CO₃, 2.2 eq).

  • Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Add the alkyl bromide (1.1 eq).

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting pyrrolidine is consumed.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product using standard methods, such as column chromatography or acid-base extraction.

References

  • Wikipedia. (n.d.). Hydrochloride. Retrieved from wikipedia.org. [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from youtube.com. [Link]

  • Reddit. (2023). Hydrochloride salt of amine. Retrieved from reddit.com. [Link]

  • Quora. (2018). What is the reaction between hydrochloric and amine?. Retrieved from quora.com. [Link]

  • Imperial College London. (n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. Retrieved from ch.imperial.ac.uk. [Link]

  • YouTube. (2016). Amines 4. Reactions with acids to form Salts. Retrieved from youtube.com. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from masterorganicchemistry.com. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from organic-chemistry.org. [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from chem.libretexts.org. [Link]

  • University of Illinois Springfield. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Retrieved from uis.pressbooks.pub. [Link]

  • ResearchGate. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine. Retrieved from researchgate.net. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from chem.ucalgary.ca. [Link]

  • Defense Technical Information Center. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from dtic.mil. [Link]

  • BITS Pilani. (n.d.). Nucleophilic Substitution Reactions. Retrieved from universe.bits-pilani.ac.in. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from americanpharmaceuticalreview.com. [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from pubs.rsc.org. [Link]

Sources

Technical Support Center: Purification of 3-Propoxy-Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the chromatographic purification of 3-propoxy-pyrrolidine derivatives. These compounds are critical building blocks in medicinal chemistry—frequently utilized as modulators of chemokine receptors like CCR2 and CCR5[1]—but their inherent basicity and polarity present significant purification bottlenecks.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we dissect the chemical causality behind amine streaking, provide self-validating experimental protocols, and offer data-driven troubleshooting strategies to ensure high-purity recovery of your target compounds.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why do 3-propoxy-pyrrolidine derivatives streak so severely on standard silica gel? A1: The streaking is driven by a dual-affinity mechanism. First, the pyrrolidine nitrogen is a highly basic secondary or tertiary amine with a pKa typically around 10[2]. Standard normal-phase silica gel is populated with acidic silanol groups (Si-OH). When the basic amine contacts the silica, an acid-base reaction occurs, protonating the amine and creating a strong ionic interaction[3]. Second, the oxygen atom in the 3-propoxy group acts as a strong hydrogen-bond acceptor, further tethering the molecule to the stationary phase. This shifts the separation mechanism from reversible adsorption to strong ion-exchange, causing the compound to bleed slowly off the column (tailing) and resulting in poor recovery.

Q2: How does adding a basic modifier to the mobile phase resolve this? A2: Adding a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) acts as a sacrificial competitor. The modifier saturates and "deactivates" the acidic silanol groups on the silica surface[3]. By neutralizing these sites, the modifier prevents the 3-propoxy-pyrrolidine from forming strong ionic bonds, forcing the compound to partition based purely on its polarity. This restores sharp peak shapes and prevents irreversible adsorption.

Q3: Should I use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)? A3: Your choice depends on the polarity of your eluent and the downstream application of the compound.

  • TEA (0.5–5% v/v): Highly lipophilic and miscible with standard solvents like hexane, ethyl acetate, and dichloromethane. It is excellent for general deactivation but can leave behind acetate or hydrochloride salts that are notoriously difficult to remove under vacuum.

  • Aqueous NH₄OH (1–2% v/v): Ideal for highly polar 3-propoxy-pyrrolidines that require methanol in the eluent (e.g., DCM/MeOH systems)[4]. NH₄OH is highly volatile and leaves no organic residue upon lyophilization, yielding a clean free-base amine.

Q4: What if silica gel with modifiers still fails or degrades my compound? A4: If deactivation is insufficient, you must alter the stationary phase. Switching to Basic Alumina eliminates the presence of acidic silanols entirely, allowing free amines to elute without modifiers. Alternatively, Reversed-Phase (C18) Chromatography can be used. For C18, you must use a high-pH mobile phase (pH > 10) to ensure the pyrrolidine remains unprotonated and lipophilic, which maximizes retention and prevents tailing.

Part 2: Quantitative Data & Modifier Selection

Use the following table to select the optimal chromatographic strategy based on your specific derivative's properties.

Modifier / StrategyTypical Conc.Eluent CompatibilityTarget Analyte pKaEvaporation Profile & Limitations
Triethylamine (TEA) 0.5 - 5.0% (v/v)Hexane/EtOAc, DCM/MeOH< 10.5Leaves residual salts; requires high vacuum or basic aqueous workup post-column.
Ammonium Hydroxide 1.0 - 2.0% (v/v)DCM/MeOH, CHCl₃/MeOH< 10.0Highly volatile; yields clean free base. Can dissolve silica if concentration is too high.
Basic Alumina (No Modifier) N/AHexane/EtOAc, DCMAnyNo modifiers needed. Lower theoretical plate count than silica; poor for complex mixtures.
High pH Buffer (C18) 10 mM (pH 10)H₂O/MeOH, H₂O/MeCN< 9.5Volatile buffer (e.g., Ammonium Bicarbonate); excellent for highly polar basic amines.

Part 3: Self-Validating Experimental Protocols

Protocol A: Silica Gel Chromatography with TEA Deactivation

Use this protocol for moderately polar 3-propoxy-pyrrolidines eluting in Hexane/Ethyl Acetate or DCM/MeOH.

  • Eluent Preparation: Prepare your desired mobile phase mixture. Add exactly 1% (v/v) Triethylamine (TEA) to the total volume. Mix thoroughly.

  • Column Packing & Equilibration: Slurry-pack the silica gel using the TEA-modified eluent. Pass at least 3 Column Volumes (CV) of the eluent through the column.

  • Validation Checkpoint 1 (The pH Test): Collect a few drops of the eluent exiting the column and spot it on pH paper. It must read pH > 8. If the pH is neutral, the silica is still consuming the TEA. Do not load your sample yet; pass another 2 CVs of eluent until the exiting solvent is basic.

  • Loading and Elution: Dissolve your crude 3-propoxy-pyrrolidine in the minimum amount of TEA-modified eluent and load it onto the column. Elute normally.

  • Validation Checkpoint 2 (TLC): Spot fractions on a TLC plate pre-treated with TEA. The compound should elute as a tight, circular spot (Rf ~0.3) with zero tailing.

Protocol B: Polar Amine Elution using Ammonium Hydroxide

Use this protocol for highly polar derivatives requiring strong solvent systems (e.g., DCM/MeOH) where TEA salts must be avoided[4].

  • Solvent Mixture: Prepare a stock solution of your polar modifier: Methanol containing 1–2% concentrated aqueous Ammonium Hydroxide (NH₄OH).

  • Gradient Preparation: Mix this stock solution with Dichloromethane (DCM) or Chloroform to create your gradient (e.g., 90:10 DCM:MeOH[NH₄OH]).

  • Execution: Pack the column and equilibrate as in Protocol A. Load the sample and run the gradient.

  • Validation Checkpoint (Residue-Free Recovery): Pool the product fractions and concentrate via rotary evaporation. Because NH₄OH and MeOH are highly volatile, the resulting film or oil should be the pure free-base pyrrolidine. Confirm the absence of modifier peaks via ¹H-NMR (TEA would show distinct triplets/quartets at 1.0 ppm and 2.5 ppm).

Part 4: Troubleshooting Visual Workflow

Follow this logical decision tree if you observe streaking during your initial TLC or pilot column runs.

G Start Amine Streaking Observed CheckModifier Is a basic modifier (TEA/NH4OH) used? Start->CheckModifier AddModifier Add 1-5% TEA or 1-2% NH4OH to eluent CheckModifier->AddModifier No CheckStationary Change Stationary Phase? CheckModifier->CheckStationary Yes Success Optimal Peak Shape & High Recovery AddModifier->Success UseAlumina Switch to Basic Alumina or Amine-Functionalized Silica CheckStationary->UseAlumina Normal Phase UseC18 Switch to Reversed-Phase (C18) with pH > pKa CheckStationary->UseC18 Reversed Phase UseAlumina->Success UseC18->Success

Troubleshooting workflow for amine streaking during column chromatography.

References

  • Source: Google Patents (WIPO)
  • Analysis of basic compounds by supercritical fluid chromatography: Attempts to improve peak shape and maintain mass spectrometry compatibility Source: ResearchGate URL:[Link]

  • Column chromatography issue : r/Chempros Source: Reddit URL:[Link]

Sources

stability of 3-Propoxy-pyrrolidine HCl in basic solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Propoxy-pyrrolidine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound, with a specific focus on its stability in basic solutions.

Given the limited availability of specific stability data for 3-Propoxy-pyrrolidine HCl in the public domain, this guide synthesizes fundamental principles of organic chemistry related to its core structures—a pyrrolidine ring and a propoxy (ether) group—to offer predictive insights and robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the propoxy (ether) group of 3-Propoxy-pyrrolidine in a basic solution?

A1: The ether linkage in 3-Propoxy-pyrrolidine is expected to be highly stable in most basic solutions. Ether cleavage typically requires harsh conditions, such as strong acids (e.g., HBr, HI) or very strong bases like organolithium reagents, which are not common in typical aqueous basic solutions.[1][2][3] The carbon-oxygen bond in ethers is generally unreactive towards nucleophilic attack unless the oxygen is first protonated to create a good leaving group, a condition absent in basic media.[4] Therefore, degradation via cleavage of the propoxy group is not a primary concern under standard basic experimental conditions (e.g., using sodium hydroxide, carbonate buffers, or organic amines at room or moderately elevated temperatures).

Q2: How does the pyrrolidine ring influence the molecule's stability in basic conditions?

A2: The pyrrolidine ring is a saturated, cyclic secondary amine, which is a very stable scaffold.[5] In its free base form (which is present in a basic solution), the nitrogen atom has a lone pair of electrons, rendering it basic. The ring itself is not susceptible to hydrolysis or ring-opening under basic conditions.[6] However, the nitrogen and the adjacent carbons can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents.[7]

Q3: What happens to 3-Propoxy-pyrrolidine HCl when it is dissolved in a basic solution?

A3: 3-Propoxy-pyrrolidine HCl is the hydrochloride salt of the parent amine. When dissolved in a basic solution (i.e., a solution with a pH above the pKa of the pyrrolidinium ion, which is approximately 11.3 for the parent pyrrolidine), the protonated amine will be neutralized to its free base form.[5] This deprotonation is a simple acid-base reaction and does not in itself constitute degradation. The resulting free base, 3-propoxy-pyrrolidine, is the species that will be present during your experiment in a basic medium.

Q4: What are the primary potential degradation pathways for 3-Propoxy-pyrrolidine in a basic solution under stress conditions?

A4: While generally stable, under forcing conditions (e.g., high temperature, presence of oxidizing agents), two main degradation pathways could be anticipated:

  • Oxidation: The pyrrolidine nitrogen or the carbon alpha to the ether oxygen could be susceptible to oxidation. This might lead to the formation of N-oxides, hydroxylated species, or potentially ring-opened products.[7]

  • Elimination: Although less likely for a simple propoxy group, under very harsh basic conditions and high heat, an elimination reaction to form 3-propene-1-ol and pyrrolidine could be a minor pathway, though this is speculative.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Unexpected loss of the starting material in a basic solution over time, as observed by HPLC.

  • Possible Cause: While ether hydrolysis is unlikely, oxidative degradation may be occurring, especially if the solution is not deoxygenated or if it contains trace metal impurities that can catalyze oxidation. Another possibility is thermal degradation if the experiment is conducted at elevated temperatures.

  • Troubleshooting Steps:

    • Confirm the Identity of the Peak: Ensure the peak you are monitoring is indeed 3-propoxy-pyrrolidine. Use a high-resolution analytical technique like LC-MS to confirm the mass-to-charge ratio of the peak .

    • Investigate Oxidation:

      • Prepare your basic solution using solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

      • Run the experiment under an inert atmosphere.

      • If compatible with your experimental design, consider adding a small amount of a radical scavenger or chelating agent like EDTA to sequester metal ions.

    • Assess Thermal Stability:

      • Run the experiment at a lower temperature to see if the rate of degradation decreases.

      • Perform a time-course study at your standard experimental temperature to quantify the rate of loss.

    • Perform a Forced Degradation Study: To understand the molecule's intrinsic stability, conduct a controlled forced degradation study. This will help you identify the conditions under which the molecule degrades and what the degradation products are.[8][9][10]

Issue 2: Appearance of new, unidentified peaks in the HPLC chromatogram.

  • Possible Cause: These new peaks are likely degradation products. Identifying them is key to understanding the degradation pathway.

  • Troubleshooting Steps:

    • Characterize the New Peaks:

      • Use a stability-indicating HPLC method with a photodiode array (PDA) detector to check for peak purity and obtain UV spectra of the new peaks.

      • Employ LC-MS to determine the molecular weights of the compounds corresponding to the new peaks. This is the most direct way to get clues about their structures.[11] For example, an increase of 16 amu could suggest oxidation (N-oxide or hydroxylation).

    • Isolate and Identify: If a degradant is present in significant amounts (>1-2%), consider isolating it using preparative HPLC for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

    • Compare with Forced Degradation Samples: Analyze samples from a forced degradation study (see protocol below) to see if the same new peaks are formed under specific stress conditions (e.g., oxidation, heat). This can help confirm the degradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and pathways.[10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Materials:

  • 3-Propoxy-pyrrolidine HCl

  • 0.1 M NaOH (for basic hydrolysis)

  • 0.1 M HCl (for acidic hydrolysis comparison)

  • 3% Hydrogen Peroxide (for oxidation)

  • Purified water (for neutral hydrolysis/control)

  • HPLC system with UV/PDA detector

  • LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 3-Propoxy-pyrrolidine HCl in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Set up Stress Conditions:

    • Basic Hydrolysis: Mix a portion of the stock solution with 0.1 M NaOH.

    • Acidic Hydrolysis: Mix a portion of the stock solution with 0.1 M HCl.

    • Oxidative Degradation: Mix a portion of the stock solution with 3% H₂O₂.

    • Thermal Degradation: Place a sample of the stock solution in a controlled temperature oven (e.g., 60-80°C).

    • Control: Keep a portion of the stock solution at room temperature, protected from light.

  • Incubation: Incubate the stressed samples. Monitor the degradation over time (e.g., at 2, 4, 8, 24, and 48 hours).

  • Analysis: At each time point, withdraw an aliquot, neutralize it if necessary (e.g., neutralize the acid and base samples), and analyze by HPLC-UV and LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the major degradation products by their retention times and mass spectra.

Table 1: Example Design for a Forced Degradation Study
Stress ConditionReagentTemperatureTime Points (hours)Purpose
Basic Hydrolysis 0.1 M NaOH60°C0, 2, 8, 24, 48To assess stability to base and identify base-catalyzed degradants.
Acidic Hydrolysis 0.1 M HCl60°C0, 2, 8, 24, 48To assess stability to acid and identify acid-catalyzed degradants.
Oxidation 3% H₂O₂Room Temp0, 2, 8, 24To assess susceptibility to oxidation and identify oxidative degradants.[7]
Thermal None (in water)80°C0, 8, 24, 48To assess thermal stability.
Photostability None (in water)Room TempN/ATo assess stability to light as per ICH Q1B guidelines.

Visualization of Potential Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for 3-propoxy-pyrrolidine under oxidative stress, which is a plausible scenario under harsh basic conditions in the presence of an oxidant.

G cluster_main Potential Oxidative Degradation cluster_conditions Stress Conditions A 3-Propoxy-pyrrolidine B N-Oxide Derivative (+16 amu) A->B Oxidation at N C Hydroxylated Pyrrolidine (+16 amu) A->C Oxidation at C D Ring-Opened Products C->D Further Oxidation stress [O], Heat, Base stress->A

Caption: Hypothetical oxidative degradation of 3-propoxy-pyrrolidine.

References

  • Wikipedia. Ether cleavage. [Link]

  • Sandhya K. Synthesis and Cleavage of Ethers. Longdom Publishing. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • Sciencemadness Wiki. Ether cleavage. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Westin, J. Cleavage of Ethers - Organic Chemistry. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • KCAS Bio. Unstable Small Molecule Therapeutic Analysis. [Link]

  • Lab Manager. Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

  • Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link]

  • National Institutes of Health. Pyrrolidine synthesis via ring contraction of pyridines. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate. Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. [Link]

  • American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Sharp Services. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

Sources

Technical Support Center: Resolving Enantiomers of 3-Propoxy-pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of 3-propoxy-pyrrolidine derivatives. As a critical building block in medicinal chemistry, 3-propoxy-pyrrolidine presents unique challenges during enantiomeric separation. The molecule lacks a hydrogen bond donor on the ether oxygen, and the secondary pyrrolidine nitrogen is highly basic (pKa ~ 10.4). This basicity often leads to severe peak tailing in chromatography and complicates classical salt resolution.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you successfully isolate the (R) and (S) enantiomers.

Part 1: Chiral Chromatography (HPLC & SFC) Troubleshooting

FAQ 1: Why do I get severe peak tailing and poor resolution (Rs < 1.5) on polysaccharide CSPs?

The Mechanism: The basic secondary amine of 3-propoxy-pyrrolidine interacts strongly with residual acidic silanols on the silica support of the Chiral Stationary Phase (CSP). This secondary ionic interaction competes with the primary chiral recognition mechanism, causing peak broadening and tailing. The Solution: You must mask the silanols. Incorporating a basic additive like 0.1% diethylamine (DEA) or isopropylamine (IPA) into the mobile phase effectively competes for these acidic sites. Alternatively, or a mixture of trifluoroacetic acid (TFA) and triethylamine (TEA) has been shown to dramatically improve peak symmetry and resolution for basic amines[1][2].

FAQ 2: Should I use coated or immobilized polysaccharide columns for preparative scale?

The Solution: Immobilized columns (e.g., CHIRALPAK IA, IC) are strictly recommended for preparative work with 3-propoxy-pyrrolidine. The free base often requires strong solvents (like dichloromethane or ethyl acetate) for high-concentration injections. Coated columns will degrade under these conditions because the chiral selector will dissolve off the silica support.

PeakTailing Amine Basic Secondary Amine (3-Propoxy-pyrrolidine) Interaction Strong Ionic Interaction (Causes Tailing) Amine->Interaction Silanol Residual Silanols on CSP (Acidic Sites) Silanol->Interaction Additive Basic Additive (e.g., 0.1% DEA) Interaction->Additive Troubleshoot Resolution Masked Silanols (Sharp Peaks, Rs > 1.5) Additive->Resolution Competes for sites

Mechanism of peak tailing in chiral chromatography and the corrective role of basic additives.

Part 2: Diastereomeric Salt Resolution

FAQ 3: My diastereomeric salt with (+)-tartaric acid forms an oil instead of crystallizing. How do I fix this?

The Mechanism: Oiling out (liquid-liquid phase separation) is a thermodynamic phenomenon occurring when the crystallization temperature exceeds the melting point of the diastereomeric salt in the chosen solvent, or when rapid cooling causes the system to bypass the metastable zone directly into the labile zone. The Solution:

  • Change the Resolving Agent: Switch to a more lipophilic resolving agent like di-p-toluoyl-D-tartaric acid (D-DTTA) or (-)-mandelic acid to increase the melting point of the resulting salt.

  • Adjust the Solvent: Shift from pure methanol to an anti-solvent mixture (e.g., ethanol/ethyl acetate) to lower the solubility curve and promote nucleation over phase separation.

FAQ 4: How do I validate the enantiomeric excess (ee) during the salt resolution process?

The Solution: Every resolution must be a self-validating mass balance. Do not just measure the ee of the isolated crystals. You must also evaporate the mother liquor, liberate the free base, and measure its ee. If your crystals show 80% ee of the (R)-enantiomer, the mother liquor must show a proportional enrichment of the (S)-enantiomer. A mismatch indicates product degradation or co-precipitation of an achiral impurity.

Part 3: Enzymatic Kinetic Resolution (Precursor Route)

FAQ 5: Can I use lipases to directly resolve racemic 3-propoxy-pyrrolidine?

The Mechanism: No. requires a reactive handle—typically a free hydroxyl or primary amine—for enantioselective acylation[3]. The propoxy ether oxygen cannot be acylated. The Solution: Perform the enzymatic resolution on the synthetic precursor, N-Boc-3-hydroxy-pyrrolidine. Lipases like Candida antarctica lipase B (CALB) can selectively acylate one enantiomer of the alcohol[3]. After separating the enantiopure 3-hydroxy intermediate from the acylated counterpart, you can alkylate it with propyl iodide to yield the desired 3-propoxy-pyrrolidine enantiomer.

ResolutionStrategy Start Racemic 3-Propoxy-pyrrolidine Scale What is the target scale? Start->Scale Small Analytical / Small Prep (< 5g) Scale->Small Large Process / Industrial (> 100g) Scale->Large SFC Chiral SFC / HPLC (Direct Separation) Small->SFC Fastest method Salt Diastereomeric Salt Resolution (e.g., Tartaric Acid) Large->Salt Cost-effective Enzyme Enzymatic Kinetic Resolution (Requires 3-OH Precursor) Large->Enzyme High ee%, green chem

Decision tree for selecting a 3-propoxy-pyrrolidine resolution strategy based on scale.

Quantitative Data Summary: Comparison of Resolution Strategies

Resolution StrategyPrincipleTypical Yield (Max 50%)ScalabilityKey Limitation
Chiral SFC / HPLC Differential partitioning on a chiral stationary phase~45-48%Low to MediumHigh solvent consumption and equipment cost
Diastereomeric Salt Differential solubility of diastereomeric salts~30-40% (1st crop)HighRequires extensive empirical solvent screening
Enzymatic (Precursor) Enantioselective acylation of 3-OH precursor~45-49%HighRequires multi-step synthesis (alkylation post-resolution)

Experimental Protocols

Protocol 1: SFC Analytical Screening for Basic Amines

Self-Validating Design: Includes a blank run to ensure no basic amine carryover occurs between injections.

  • Sample Preparation: Dissolve racemic 3-propoxy-pyrrolidine in methanol to a concentration of 2 mg/mL.

  • Column Selection: Install an immobilized polysaccharide column (e.g., CHIRALPAK IC, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Configuration: Set the SFC system to deliver supercritical CO₂ as Mobile Phase A. Set Mobile Phase B to Methanol containing 0.2% (v/v) Triethylamine (TEA) and 0.3% (v/v) Trifluoroacetic Acid (TFA)[2].

  • Gradient/Flow: Run an isocratic method at 20% Mobile Phase B, with a total flow rate of 3.0 mL/min. Maintain backpressure at 120 bar and column temperature at 40°C.

  • Validation Run: Inject 5 µL of the sample. Immediately follow with a 5 µL injection of pure methanol (Blank). Verify that the blank shows a flat baseline at the retention times of the enantiomers, confirming no silanol-induced carryover.

Protocol 2: Diastereomeric Salt Formation & Liberation

Self-Validating Design: Mass balance check between crystals and mother liquor.

  • Salt Formation: Dissolve 10.0 g (77.4 mmol) of racemic 3-propoxy-pyrrolidine in 50 mL of hot ethanol. In a separate flask, dissolve 0.5 equivalents (38.7 mmol) of di-p-toluoyl-D-tartaric acid in 50 mL of hot ethanol.

  • Mixing & Nucleation: Slowly add the acid solution to the amine solution while stirring at 60°C. Allow the mixture to cool to room temperature at a rate of 5°C/hour to prevent oiling out.

  • Isolation: Filter the resulting crystals and wash with 10 mL of cold ethanol. Retain the mother liquor.

  • Liberation: Suspend the crystals in 50 mL of water. Add 2M NaOH until the pH reaches 12. Extract the aqueous layer three times with 30 mL of dichloromethane (DCM). Dry the combined organic layers over Na₂SO₄ and evaporate to yield the free base.

  • Self-Validation Check: Repeat the liberation step (Step 4) on the evaporated mother liquor. Analyze both the crystal-derived free base and the mother liquor-derived free base via Chiral SFC (Protocol 1). The ee values must inversely correlate to validate the mass balance.

References

  • Stringham, R.W. (2005). "Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives." Journal of Chromatography A. URL:[Link]

  • Woods, R.M., Breitbach, Z.S., & Armstrong, D.W. (2014). "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." LCGC International. URL:[Link]

  • Berry, S.S., & Jones, S. (2021). "Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines." Organic & Biomolecular Chemistry. URL:[Link]

Sources

Validation & Comparative

1H NMR Spectrum Interpretation of 3-Propoxy-pyrrolidine HCl

[1]

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 3-Propoxy-pyrrolidine Hydrochloride (CAS: 880361-94-4). It is designed for medicinal chemists and analytical scientists who need to differentiate this specific building block from its free base form or structural analogs.

Key Identification Markers:

  • Diagnostic Shift: The C3-methine proton (

    
    ) appears as a distinct multiplet at 4.1–4.3 ppm , deshielded by the ether oxygen.
    
  • Salt Signature: The

    
    -protons (H2, H5) exhibit a characteristic downfield shift to 3.2–3.6 ppm  due to the protonated nitrogen (
    
    
    ), distinguishing the HCl salt from the free base (~2.7–3.0 ppm).
  • Propoxy Chain: A classic triplet-multiplet-triplet pattern (

    
    ) confirms the ether side chain.
    

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the following numbering scheme. The molecule possesses a chiral center at C3, making the protons at C2, C4, and C5 diastereotopic.

GFigure 1: Numbering Scheme for 3-Propoxy-pyrrolidine HClN1N1(NH2+)C2C2(α)N1->C2C3C3(Chiral)C2->C3C4C4(β)C3->C4O_etherOC3->O_etherEther LinkC5C5(α)C4->C5C5->N1C1_propC1'O_ether->C1_propC2_propC2'C1_prop->C2_propC3_propC3'C2_prop->C3_prop

Caption: Structural connectivity showing the pyrrolidine core and propoxy side chain. Note the protonation at N1 in the HCl salt form.

Comparative Analysis: HCl Salt vs. Free Base

A critical quality control step is verifying the salt formation. The protonation of the nitrogen atom introduces a positive charge, causing a significant deshielding effect on the adjacent



Proton PositionFree Base (

, ppm)
HCl Salt (

, ppm)
Shift (

)
Mechanism
H2, H5 (

-CH)
2.70 – 3.003.20 – 3.60 +0.5 – 0.8 Inductive effect of

H3 (Methine) 3.90 – 4.004.10 – 4.30 +0.2 – 0.3Through-bond deshielding
NH Broad singlet (variable)9.0 – 10.0 N/AVisible only in DMSO-

Scientist's Note: If your spectrum shows multiplets in the 2.7–3.0 ppm region, your sample has likely undergone partial deprotonation or is the free base.

Solvent Selection & Signal Resolution

The choice of deuterated solvent drastically alters the spectral appearance, particularly for the exchangeable ammonium protons.

Option A: Deuterium Oxide ( )
  • Best for: High-resolution integration of the carbon backbone.

  • Trade-off: The

    
     protons exchange rapidly with 
    
    
    and become invisible (HDO peak appears ~4.79 ppm).
  • Use Case: Purity calculation and exact stoichiometry of the propoxy group.

Option B: DMSO- [3]
  • Best for: Confirming salt formation.

  • Observation: The

    
     protons appear as two broad singlets between 9.0–10.0 ppm due to slow exchange and hydrogen bonding.
    
  • Trade-off: The water peak (~3.33 ppm) often overlaps with the critical

    
     or ring signals.
    

Detailed Assignment Protocol (in )

Reference: HDO set to 4.79 ppm.

Region 1: The Propoxy Terminus (0.8 – 1.7 ppm)
  • 0.90 ppm (Triplet, 3H,

    
     Hz):  Terminal methyl group (
    
    
    ). This is the cleanest signal for calibration of integral areas.
  • 1.55 – 1.65 ppm (Sextet/Multiplet, 2H): Middle methylene of the propyl chain (

    
    ).
    
Region 2: The Pyrrolidine Backbone (2.0 – 2.4 ppm)
  • 2.05 – 2.35 ppm (Multiplet, 2H): The

    
    -protons at C4. These are chemically non-equivalent due to the chiral center at C3, often appearing as a complex multiplet rather than a simple quartet.
    
Region 3: The Heteroatom Region (3.2 – 3.6 ppm)
  • 3.20 – 3.50 ppm (Overlapping Multiplets, 4H):

    • 
      -protons of the ring (
      
      
      and
      
      
      ).
    • 
       protons of the propoxy group (
      
      
      ).
    • Note: In

      
      , these signals often overlap. 2D COSY is recommended if precise resolution is required.
      
Region 4: The Chiral Center (4.1 – 4.3 ppm)
  • 4.15 – 4.25 ppm (Multiplet, 1H): The methine proton at C3. It is significantly deshielded by the directly attached oxygen atom.

Experimental Workflow

This protocol ensures reproducibility and minimizes water interference.

WorkflowFigure 2: Standardized NMR Workflow for Amine SaltsStartStart: 10mg SampleSolventSelect Solvent:D2O (Quant) or DMSO-d6 (ID)Start->SolventPrepDissolve & Filter(Remove undissolved salts)Solvent->PrepAcquireAcquire 1H NMR(ns=16, d1=5s)Prep->AcquireProcessPhase & Baseline CorrectionAcquire->ProcessRefReference Spectrum:D2O (4.79 ppm) / DMSO (2.50 ppm)Process->RefAnalyzeIntegrate C3'-Methyl (0.9 ppm)Set Area = 3.00Ref->Analyze

Caption: Step-by-step workflow for acquiring high-fidelity NMR data for pyrrolidine salts.

Protocol Steps:
  • Sample Prep: Weigh ~10 mg of 3-Propoxy-pyrrolidine HCl into a clean vial.

  • Solvent Addition: Add 0.6 mL of

    
      (99.9% D) for standard characterization. Use DMSO-
    
    
    only if checking for ammonium protons.
  • Acquisition:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): At least 5 seconds . The terminal methyl protons have long T1 relaxation times; a short d1 will lead to under-integration of the reference peak.

    • Scans (ns): 16 to 64.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise ratio.

Troubleshooting & Impurity Profiling

Common impurities in this synthesis include:

  • 3-Pyrrolidinol (Starting Material): Look for a missing propyl chain (no triplet at 0.9 ppm) and a methine shift at ~4.5 ppm.

  • Residual Solvents:

    • Isopropanol (IPA): Doublet at 1.15 ppm, Septet at 4.0 ppm.

    • Methanol:[1] Singlet at 3.34 ppm (in

      
      ).
      
  • Free Base Contamination: Check for "shoulder" peaks upfield of the main

    
    -proton signals (2.8–3.0 ppm).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2769408, 3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General reference for pyrrolidine shift prediction).

13C NMR Chemical Shifts of 3-Propoxypyrrolidine Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical chemists, and drug development professionals.

As a versatile building block in medicinal chemistry, 3-propoxypyrrolidine hydrochloride is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including inhibitors of protein tyrosine phosphatases [1]. For researchers synthesizing this intermediate, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is the gold standard for confirming regiochemistry, assessing purity, and validating the integrity of the aliphatic ether linkage.

This guide provides an objective, in-depth comparative analysis of the 13C NMR chemical shifts of 3-propoxypyrrolidine hydrochloride. By evaluating theoretical predictions against empirical data, analyzing solvent effects, and comparing structural analogs, this document establishes a rigorous framework for structural verification.

Structural Assignment & Causality of Chemical Shifts

The 13C NMR spectrum of 3-propoxypyrrolidine hydrochloride consists of exactly seven distinct carbon resonances. The chemical shifts are governed by two primary electronic environments: the inductive withdrawal from the highly electronegative ether oxygen, and the deshielding effect of the protonated secondary amine (pyrrolidinium core).

  • Oxygen-Bound Carbons (Strongly Deshielded): The C3 ring carbon and the C1' propyl carbon experience the strongest inductive effects. The C3 carbon is shifted significantly downfield to ~79.5 ppm due to the direct attachment of the oxygen atom. The C1' carbon of the propoxy group typically resonates at ~71.2 ppm .

  • Nitrogen-Bound Carbons (Moderately Deshielded): In the hydrochloride salt form, the nitrogen is protonated (

    
    ). This positive charge exerts a strong electron-withdrawing effect, deshielding the adjacent alpha carbons. C2 (~51.0 ppm ) resonates further downfield than C5 (~44.5 ppm ) because C2 experiences an additional 
    
    
    
    -deshielding effect from the C3 oxygen [2].
  • Aliphatic Carbons (Shielded): The remaining carbons are relatively shielded. C4 (~32.1 ppm ) is shifted slightly downfield relative to a standard pyrrolidine ring due to the

    
    -effect of the C3 oxygen. The terminal propyl carbons, C2' (~22.8 ppm ) and C3' (~10.5 ppm ), appear in the standard aliphatic region, unaffected by the distant heteroatoms.
    

G Start 13C NMR Spectrum 3-Propoxypyrrolidine HCl O_bound Oxygen-Bound Carbons (>70 ppm) Start->O_bound N_bound Nitrogen-Bound Carbons (40-55 ppm) Start->N_bound Aliphatic Aliphatic Carbons (<35 ppm) Start->Aliphatic C3 C3 (Ring CH-O) ~79.5 ppm O_bound->C3 C1_prime C1' (Propyl O-CH2) ~71.2 ppm O_bound->C1_prime C2 C2 (Ring CH2-N) ~51.0 ppm N_bound->C2 C5 C5 (Ring CH2-N) ~44.5 ppm N_bound->C5 C4 C4 (Ring CH2) ~32.1 ppm Aliphatic->C4 C2_prime C2' (Propyl CH2) ~22.8 ppm Aliphatic->C2_prime C3_prime C3' (Propyl CH3) ~10.5 ppm Aliphatic->C3_prime

Logic tree for assigning 13C NMR chemical shifts of 3-propoxypyrrolidine hydrochloride.

Comparative Analysis: Theoretical vs. Experimental Shifts

When verifying the structure of a newly synthesized batch, researchers often rely on predictive software (e.g., ChemDraw, ACD/Labs) before acquiring empirical data. However, predictive models often struggle to accurately account for the complex ion-pairing dynamics of hydrochloride salts in polar solvents.

The table below compares the typical algorithm-predicted shifts (free base) against the expected empirical shifts for the hydrochloride salt in


.
Carbon PositionPredicted Shift (Free Base, ppm)Empirical Shift (HCl Salt in

, ppm)

(Empirical - Predicted)
Causality of Deviation
C3 (Ring) 78.179.5+1.4Conformational locking in the salt form.
C1' (Propyl) 70.571.2+0.7Minor solvent hydrogen-bonding effects.
C2 (Ring) 53.251.0-2.2Protonation of nitrogen alters adjacent hybridization character.
C5 (Ring) 46.844.5-2.3Shielding effect relative to free base due to charge distribution.
C4 (Ring) 33.532.1-1.4Remote effect of nitrogen protonation.
C2' (Propyl) 23.122.8-0.3Negligible (Aliphatic chain is unaffected).
C3' (Propyl) 10.810.5-0.3Negligible (Aliphatic chain is unaffected).

Note: The negative


 for C2 and C5 is a well-documented phenomenon in pyrrolidine derivatives; while protonation deshields the nitrogen, the resulting conformational changes and polarization often result in a net upfield shift for the 

-carbons relative to the free base [3].

Solvent Effects: vs. DMSO-

The choice of NMR solvent drastically impacts the observed chemical shifts of amine hydrochlorides. 3-Propoxypyrrolidine hydrochloride is highly soluble in both Deuterium Oxide (


) and Dimethyl Sulfoxide-

(DMSO-

).
  • In

    
    :  The salt is fully solvated and ionized. The chloride counterion is separated from the pyrrolidinium cation by a robust hydration shell.
    
  • In DMSO-

    
    :  The solvent has a lower dielectric constant than water. The 
    
    
    
    cation and the
    
    
    anion form a tight ion pair. This tight ion pairing slightly deshields the
    
    
    -carbons (C2, C5) by ~1-2 ppm compared to
    
    
    , as the chloride ion pulls electron density away from the nitrogen-hydrogen bonds.

Recommendation: For the highest resolution and most reproducible chemical shifts,


 is the preferred solvent  for this specific hydrochloride salt.

Structural Analog Comparison

To confidently assign the 13C NMR spectrum, it is highly effective to compare the target molecule against structurally related pyrrolidine hydrochlorides [4]. The table below illustrates the incremental substituent effects as the molecule evolves from a simple pyrrolidine ring to the 3-propoxy derivative.

Compound (HCl Salts)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)Substituent Carbons (ppm)
Pyrrolidine 45.024.024.045.0None
3-Hydroxypyrrolidine 52.071.033.044.0None
3-Methoxypyrrolidine 51.578.032.544.5O-

: 56.0
3-Propoxypyrrolidine 51.079.532.144.5O-

: 71.2

: 22.8

: 10.5

Key Insight: The transition from a hydroxyl group to a propoxy group induces a significant downfield shift at C3 (


 +8.5 ppm). This is caused by the increased steric bulk and the 

-effect of the alkyl chain extending from the oxygen atom.

Self-Validating Experimental Protocol for 13C NMR Acquisition

To ensure trustworthy and reproducible data, do not simply run a default 13C parameter set. The following protocol is engineered specifically for protonated, low-molecular-weight heterocycles to ensure accurate integration and prevent signal loss from long


 relaxation times.

Step 1: Quantitative Sample Preparation

  • Weigh exactly 30 ± 2 mg of 3-propoxypyrrolidine hydrochloride.

  • Causality: 30 mg provides an optimal signal-to-noise (S/N) ratio for a 13C spectrum in a reasonable timeframe without causing viscosity-induced line broadening.

  • Dissolve completely in 0.6 mL of

    
     (99.8% D) containing 0.05% TSP (Trimethylsilylpropanoic acid) as an internal reference. Transfer to a high-quality 5 mm NMR tube.
    

Step 2: Instrument Calibration & Shimming

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium signal of

    
    .
    
  • Shim the magnetic field (Z1-Z5) until the line width at half-height (FWHM) of the residual

    
     peak is < 1.0 Hz.
    
  • Causality: Poor shimming will cause the closely spaced C2 and C5 aliphatic peaks to overlap or present as asymmetric multiplets.

Step 3: Optimized Acquisition Parameters

  • Select a standard proton-decoupled 13C pulse sequence (e.g., zgpg30 on Bruker systems).

  • Set the spectral width to 250 ppm (-15 to 235 ppm).

  • Critical Setting: Set the relaxation delay (D1) to 2.0 seconds .

  • Causality: While all carbons in this molecule are protonated (which generally have shorter

    
     times than quaternary carbons), a 2.0s delay ensures complete relaxation, allowing for semi-quantitative integration of the carbon signals if needed for impurity profiling.
    
  • Set the number of scans (NS) to 512.

Step 4: Processing & Self-Validation

  • Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz before Fourier transformation. This optimizes S/N without sacrificing the resolution required to separate the C2 and C5 signals.

  • Phase and baseline correct the spectrum. Reference the TSP signal to exactly 0.0 ppm.

  • Self-Validation Check: The protocol is successful if, and only if, exactly 7 distinct, sharp carbon resonances are observed. The presence of additional peaks in the 60-80 ppm range strongly indicates incomplete etherification or the presence of unreacted 3-hydroxypyrrolidine starting material.

References

  • Google Patents. "US9340574B2 - Inhibitors of protein tyrosine phosphatases". Google Patents Database.
  • PubChem. "(2R,5R)-2,5-dimethylpyrrolidine hydrochloride - 13C NMR Spectral Information". National Center for Biotechnology Information. Available at:[Link]

Publish Comparison Guide: LCMS Profiling of 3-Propoxy-pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and method development manual for the LCMS analysis of 3-Propoxy-pyrrolidine HCl . It is designed for analytical chemists and pharmaceutical researchers requiring high-fidelity separation and structural confirmation of polar pyrrolidine derivatives.

Status: Technical Reference Compound: 3-Propoxy-pyrrolidine Hydrochloride (CAS: 880361-94-4) Molecular Formula: C


H

NO

HCl Exact Mass (Free Base): 129.1154 Da Target Audience: Analytical Development, DMPK, and Medicinal Chemistry Groups

Executive Summary & Physicochemical Context

3-Propoxy-pyrrolidine is a secondary amine heterocycle featuring a propyl ether side chain. Its physicochemical profile presents a classic "retention gap" challenge in liquid chromatography:

  • High Polarity: The secondary amine (pKa ~11) is fully protonated at standard LCMS pH (acidic), creating a highly hydrophilic cation.

  • Low Hydrophobicity: With a LogP estimated between 1.0–1.2, it lacks sufficient non-polar surface area for strong interaction with C18 phases, yet is too hydrophobic for pure silica retention without organic modification.

This guide compares the Standard Reversed-Phase (C18) approach against the Hydrophilic Interaction Liquid Chromatography (HILIC) alternative, demonstrating why HILIC is the superior choice for sensitivity and peak integrity.

Comparative Method Performance

The following data summarizes the performance of three distinct separation strategies.

Table 1: Method Performance Matrix
FeatureMethod A: Acidic C18 (Traditional)Method B: High pH C18 (Alternative)Method C: HILIC (Recommended)
Stationary Phase C18 End-cappedHybrid C18 (pH stable)Bare Silica or Zwitterionic
Mobile Phase 0.1% Formic Acid / ACN10mM NH

HCO

(pH 10) / ACN
10mM NH

OAc (pH 5.8) / ACN
Retention Factor (

)
< 0.5 (Elutes in void)2.5 – 4.05.0 – 8.0
Peak Shape Tailing (Silanol interaction)SharpSymmetric
MS Sensitivity Low (High aqueous suppression)MediumHigh (High organic desolvation)
Robustness HighLow (Column degradation risk)Medium (Requires equilibration)
Expert Insight: The Causality of Failure in Method A

In Method A (Acidic C18), the protonated amine (


) is repelled by the solvated C18 chains and attracted to residual silanols on the silica support. This "ion-exchange/exclusion" competition results in:
  • Ion Suppression: The analyte elutes with the unretained salt front, suffering from massive matrix effects.

  • Peak Tailing: Secondary interactions with silanols cause asymptotic tailing, ruining integration accuracy.

Recommended HILIC Protocol (Method C)

The HILIC approach utilizes the water-rich layer on the silica surface to partition the polar amine, effectively "salting out" the compound into the stationary phase.

Experimental Workflow

Step 1: Sample Preparation

  • Diluent: 90:10 Acetonitrile:Water (Critical: High organic diluent prevents peak distortion).

  • Concentration: 100 ng/mL (for sensitivity check) to 10 µg/mL (for fragmentation).

Step 2: LC Parameters

  • Column: Zwitterionic HILIC or Bare Silica (e.g., 2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Improves mass transfer).

Step 3: Gradient Program

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: Hold 95% B (0-1 min)

    
     Ramp to 60% B (1-5 min) 
    
    
    
    Hold 60% B (5-6 min)
    
    
    Re-equilibrate 95% B (6-10 min).
Visualization: Method Decision Logic

MethodSelection Start Start: 3-Propoxy-pyrrolidine Analysis CheckLogP Check LogP (~1.1) & pKa (~11) Start->CheckLogP Decision Is Retention > 2 min required? CheckLogP->Decision RPLC_Acid Method A: Acidic C18 (Risk: Void Elution) Decision->RPLC_Acid No (Rapid Screen) MS_Sens MS Sensitivity Critical? Decision->MS_Sens Yes Fail Fail RPLC_Acid->Fail Ion Suppression RPLC_Base Method B: High pH C18 (Risk: Column Life) HILIC Method C: HILIC (Recommended) Success Success HILIC->Success High S/N Ratio MS_Sens->RPLC_Base No MS_Sens->HILIC Yes (High Organic)

Caption: Decision tree for selecting the optimal separation mode based on retention and sensitivity requirements.

Mass Spectrometry & Fragmentation Pathway

Structural confirmation relies on Electrospray Ionization (ESI) in Positive Mode.[4] The fragmentation pattern of 3-Propoxy-pyrrolidine is governed by charge-proximal fragmentation and ether cleavage rules.

Ionization Parameters (Source: ESI+)
  • Precursor Ion: [M+H]

    
     = 130.12 m/z 
    
  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 25 V (Keep low to prevent in-source fragmentation of the ether).

Fragmentation Mechanism (MS/MS)

Upon Collision Induced Dissociation (CID), the molecule follows two primary pathways:

  • Pathway A (Ether Cleavage): Neutral loss of the propyl group (

    
     or 
    
    
    
    ) via inductive cleavage or McLafferty-type rearrangement. This yields the 3-hydroxypyrrolidine core (
    
    
    87).
  • Pathway B (Ring Cleavage): A characteristic retro-Diels-Alder (RDA) type cleavage or loss of ammonia/ethylene, typical for pyrrolidines, generating lower mass fragments (

    
     70, 43).
    
Predicted Transitions Table
Precursor (

)
Product (

)
Loss (Da)Identity/Mechanism
130.1 87.0 -43 (C

H

)
Loss of Propyl chain (Inductive cleavage at O)
130.1 70.1 -60 (C

H

OH)
Pyrrolinium ion (Ring intact, loss of side chain)
87.0 69.0 -18 (H

O)
Dehydration of hydroxypyrrolidine fragment
70.1 43.0 -27 (HCN/C

H

)
Ring fragmentation (Aziridinium formation)
Visualization: Fragmentation Pathway

Fragmentation Parent [M+H]+ m/z 130.1 (Protonated Parent) Frag1 m/z 87.0 (3-OH-Pyrrolidine) Parent->Frag1 -C3H7 (Propyl Loss) Frag2 m/z 70.1 (Pyrrolinium Ion) Parent->Frag2 -C3H7OH (Sidechain Loss) Frag3 m/z 43.0 (Ring Fragment) Frag1->Frag3 -C2H4O Frag2->Frag3 Ring Open

Caption: Proposed ESI+ MS/MS fragmentation pathway for 3-Propoxy-pyrrolidine HCl.

Self-Validating Quality Control

To ensure the trustworthiness of this protocol, implement the following system suitability tests (SST):

  • Retention Time Stability: In HILIC, retention is sensitive to water content.

    • Check: If RT shifts > 5%, check the mobile phase pH (buffer evaporation) or column equilibration time.

  • Hysteresis Check: HILIC columns require long equilibration.

    • Protocol: Inject a "blank" gradient before the first sample. If the baseline drifts significantly, extend the re-equilibration step by 2 minutes.

  • Carryover: Amines stick to stainless steel.

    • Solution: Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic amines in RPLC and HILIC. Journal of Chromatography A. Link

  • NIST Chemistry WebBook. (2023). Mass Spectrum of Pyrrolidine Derivatives. National Institute of Standards and Technology.[5] Link

  • Guillarme, D., & Ruta, J. (2010). Hydrophilic Interaction Chromatography: A Guide for Practitioners. Wiley Analytical Science. Link

  • Sigma-Aldrich. (2024). 3-(Methoxymethyl)pyrrolidine hydrochloride Product Specification. Merck KGaA. Link

  • Thermo Fisher Scientific. (2022). HILIC Separation of Polar Amines: Application Note. Thermo Scientific.[6] Link

Sources

Analytical Comparison Guide: IR Spectroscopy of 3-Propoxy-pyrrolidine HCl vs. Free Base

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, distinguishing between the free base and salt forms of active pharmaceutical ingredients (APIs) or their intermediates is a fundamental quality control step. For 3-Propoxy-pyrrolidine , a secondary amine with an aliphatic ether linkage, infrared (IR) spectroscopy provides a rapid, non-destructive, and structurally definitive method for this verification.

This guide objectively compares the IR spectral performance of 3-Propoxy-pyrrolidine HCl (hydrochloride salt) against its alternative, the 3-Propoxy-pyrrolidine (free base) , providing researchers with the mechanistic causality and experimental workflows needed to validate these chemical structures.

Mechanistic Causality: The Physics of Amine Salt IR Spectra

To accurately interpret the spectral data, we must first understand the causality behind the vibrational changes. Why does the IR spectrum change so drastically upon salt formation?

In the free base form, the secondary amine of 3-Propoxy-pyrrolidine possesses a single N–H bond and a lone pair of electrons. The resulting N–H stretching vibration is typically weak and sharp. However, upon protonation with hydrochloric acid, a new N–H bond is formed, yielding the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 functional group .

This protonation fundamentally alters the electronic environment:

  • Dipole Moment Amplification: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     group is highly polar and engages in extensive electrostatic hydrogen bonding with the chloride anion (
    
    
    
    )[1]. Because infrared absorption intensity is proportional to the square of the change in dipole moment (
    
    
    ), this extreme polarity produces a massive, broad stretching envelope that dominates the spectrum.
  • New Vibrational Degrees of Freedom: The addition of the second proton introduces new vibrational modes—specifically, the

    
     deformation (bending) vibrations. Because the free base only has one proton on the nitrogen, this specific bending mode is physically impossible in the unprotonated alternative[2].
    

Comparative Spectral Data

The following table summarizes the quantitative experimental data used to differentiate the HCl salt from the free base. The ether linkage acts as a critical internal control, as its vibrational frequency remains largely unaffected by the protonation of the distant amine ring.

Functional GroupVibration Type3-Propoxy-pyrrolidine (Free Base)3-Propoxy-pyrrolidine HCl (Salt)Diagnostic Significance
N–H / ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Stretching~3300 cm⁻¹ (Weak, sharp)2400–3000 cm⁻¹ (Broad, intense envelope)Primary indicator of salt formation; caused by extreme polarity.
N–H /

Deformation (Bending)Absent or extremely weak1620–1560 cm⁻¹ (Medium intensity)Definitive confirmation of a secondary amine salt[2].
C–O–C (Ether) Asymmetric Stretching1050–1150 cm⁻¹ (Strong)1050–1150 cm⁻¹ (Strong)Internal reference; unaffected by amine protonation.
C–H (Aliphatic) Stretching2800–2950 cm⁻¹ (Medium)2800–2950 cm⁻¹ (Often obscured)Overlap with the

envelope requires careful baseline resolution[1].
C–N Stretching1020–1250 cm⁻¹ (Medium)1020–1250 cm⁻¹ (Shifted slightly)Secondary confirmation of the pyrrolidine core[3].

Experimental Methodology: A Self-Validating Protocol

To ensure that observed spectral differences are due to chemical structure and not instrumental artifacts, the following step-by-step ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) workflow must be executed as a self-validating system.

Step 1: System Suitability and Background Verification

  • Clean the ATR crystal (Diamond or ZnSe) with MS-grade isopropanol and allow it to dry completely.

  • Collect a background spectrum (ambient air) using 32 co-added scans at a 4 cm⁻¹ resolution.

  • Self-Validation Check: Acquire a spectrum of a traceable Polystyrene standard. Ensure the diagnostic aromatic C-C stretch at 1601 cm⁻¹ is accurate within ±1 cm⁻¹.

Step 2: Sample Preparation and Presentation

  • For the Free Base (Liquid): Apply a single drop of neat 3-Propoxy-pyrrolidine directly onto the ATR crystal. Ensure complete coverage of the sensor area without trapping air bubbles.

  • For the HCl Salt (Solid): Place 1-2 mg of 3-Propoxy-pyrrolidine HCl crystalline powder onto the crystal[3]. Apply consistent, standardized pressure using the ATR anvil. Causality: Intimate optical contact is critical for solid samples to prevent artificial attenuation of the high-frequency

    
     stretching envelope.
    

Step 3: ATR-FTIR Data Acquisition

  • Acquire sample spectra from 4000 to 400 cm⁻¹ using 32 to 64 co-added scans to maximize the signal-to-noise ratio.

Step 4: Spectral Processing and Orthogonal Validation

  • Apply an ATR correction algorithm to account for wavelength-dependent penetration depth (which disproportionately affects the broad 2400–3000 cm⁻¹ region).

  • Perform baseline correction.

  • Self-Validation Check: Before evaluating the diagnostic amine bands, verify the presence and intensity of the ether C–O–C stretch (~1100 cm⁻¹). If this internal control is absent or distorted, the sample presentation is flawed, and the measurement must be repeated.

Workflow Visualization

IR_Workflow A 1. System Suitability (Polystyrene Standard) B 2. Sample Preparation (Solid vs. Liquid) A->B C 3. ATR-FTIR Acquisition (4000 - 400 cm⁻¹) B->C D 4. Spectral Processing (Baseline & ATR Correction) C->D E 5. Structural Validation (NH₂⁺ vs NH Bands) D->E

Workflow for the self-validating ATR-FTIR analysis of amine hydrochlorides.

References

  • Title: Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL: [Link]

  • Title: THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS Source: Canadian Science Publishing URL: [Link]

  • Title: Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1 Source: ResearchGate URL: [Link]

  • Title: Pyrrolidine, hydrochloride (1:1) Source: PubChem URL: [Link]

Sources

Technical Comparison: Tuning Lipophilicity and Sterics with 3-Alkoxypyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Comparison: 3-Propoxy-pyrrolidine HCl vs. 3-Methoxypyrrolidine HCl Content Type: Application Note & Selection Guide Audience: Medicinal Chemists, Process Chemists, and Lead Optimization Specialists.[1]

Executive Summary

In medicinal chemistry, the pyrrolidine scaffold is a privileged structure, serving as a rigid spacer that directs substituents into specific vectors within a binding pocket.[2] This guide compares 3-Methoxypyrrolidine HCl and 3-Propoxy-pyrrolidine HCl , two homologous building blocks used to modulate physicochemical properties (LogP, tPSA) and probe steric tolerance in Structure-Activity Relationship (SAR) studies.[1]

While the methoxy variant is a standard "polarity anchor" used to maintain water solubility and lower metabolic liability, the propoxy analog serves as a "lipophilic probe," often utilized to fill hydrophobic clefts or improve blood-brain barrier (BBB) permeability at the cost of solubility.

Physicochemical Specifications

The following data compares the hydrochloride salts. Note that the free base properties (LogP) drive the biological interaction, while the salt properties drive handling and formulation.[1][2]

Feature3-Methoxypyrrolidine HCl3-Propoxy-pyrrolidine HClImpact on Drug Design
CAS (S-isomer) 136725-53-6880361-94-4Chirality: Both available as enantiopure salts for stereoselective synthesis.[1]
Molecular Weight 137.61 g/mol 165.66 g/mol Ligand Efficiency: Propoxy adds ~28 Da; monitor LE metrics.[1][2]
Physical State White to off-white solidWhite solid / hygroscopic powderHandling: Both are stable solids; propoxy analogs can be more hygroscopic.[1]
Melting Point 117–119 °C (racemic)N/A (Salt dependent)Process: Methoxy salt generally has higher crystallinity.
cLogP (Free Base) ~ -0.4 (Hydrophilic)~ +0.9 (Lipophilic)Permeability: Propoxy shifts compound from soluble to permeable.[1]
H-Bond Donors 1 (Amine NH)1 (Amine NH)Binding: Identical H-bond donor profile.[1]
Steric Bulk (A³) Low (Compact)High (Flexible Chain)SAR: Propoxy probes depth of hydrophobic pockets.
Medicinal Chemistry Decision Framework

The choice between these two reagents is rarely arbitrary; it is a calculated decision based on the specific "property forecast" of the lead molecule.[2]

A. The "Magic Methyl" vs. Lipophilic Extension
  • 3-Methoxypyrrolidine (The Anchor): The methoxy group is electronically donating and compact.[1] It is often used when the pyrrolidine ring is solvent-exposed.[1][2] The oxygen atom can accept hydrogen bonds from water, improving solubility.[1][2]

  • 3-Propoxy-pyrrolidine (The Probe): The propyl chain adds significant lipophilicity (+1.3 LogP units relative to methyl).[1] This is used to:

    • Fill Hydrophobic Pockets: If a crystal structure reveals a void near the 3-position, the propyl chain can displace "high-energy water" from the pocket, gaining entropy-driven potency.[1][2]

    • Shield Polar Surface Area: The alkyl chain can fold over the ether oxygen, effectively reducing the apparent TPSA and improving membrane permeability (e.g., for CNS targets).[2]

B. Metabolic Stability (ADME)

Both compounds are susceptible to O-dealkylation by CYP450 enzymes (typically CYP2D6 or CYP3A4).[1][2]

  • Methoxy: Generates the 3-hydroxypyrrolidine metabolite rapidly if the site is accessible.[1]

  • Propoxy: susceptible to both O-dealkylation and terminal/sub-terminal oxidation (

    
     or 
    
    
    
    oxidation) on the propyl chain.[1] However, the steric bulk of the propyl group can sometimes hinder the approach of the heme iron to the ether oxygen, paradoxically increasing metabolic stability compared to the methoxy analog in specific scaffolds.[2]
Visualizing the Selection Logic

The following diagram illustrates the decision process for selecting between these two building blocks during Lead Optimization.

DecisionTree Start Lead Optimization: Pyrrolidine Core Selected CheckPocket Analysis 1: Binding Pocket Characterization Start->CheckPocket CheckADME Analysis 2: ADME/Physicochem Needs Start->CheckADME SolventExposed Region is Solvent Exposed CheckPocket->SolventExposed No constraints HydrophobicVoid Hydrophobic Void Detected CheckPocket->HydrophobicVoid Lipophilic contact possible NeedSolubility Issue: Low Solubility CheckADME->NeedSolubility High LogP NeedPermeability Issue: Low Permeability/BBB CheckADME->NeedPermeability Low LogP / High TPSA SelectMethoxy Select: 3-Methoxypyrrolidine SolventExposed->SelectMethoxy Maintain Polarity SelectPropoxy Select: 3-Propoxy-pyrrolidine HydrophobicVoid->SelectPropoxy Gain Entropy (Water displacement) NeedSolubility->SelectMethoxy Reduce LogP NeedPermeability->SelectPropoxy Increase Lipophilicity

Figure 1: Decision tree for selecting 3-alkoxypyrrolidine substituents based on structural and physicochemical requirements.[1]

Experimental Protocols

These reagents are secondary amines (as HCl salts).[1][2] They require a base to liberate the nucleophilic amine for coupling.[1][2]

Protocol A: Amide Coupling (Standard)

Objective: Coupling 3-alkoxypyrrolidine to a carboxylic acid core (R-COOH).[1]

  • Preparation: Dissolve R-COOH (1.0 equiv) in DMF or DCM.

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5–10 minutes to form the active ester.[1][2]

    • Note: The extra equivalent of DIPEA is crucial to neutralize the HCl salt of the pyrrolidine.[2]

  • Addition: Add 3-Propoxy-pyrrolidine HCl (or Methoxy analog) (1.1 equiv) directly as a solid.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2]

  • Workup: Dilute with EtOAc, wash with sat.[1][2] NaHCO₃, water, and brine.[2] Dry over Na₂SO₄.[1][2]

Protocol B: SNAr Displacement

Objective: Attaching the pyrrolidine to a halogenated heterocycle (e.g., 2-chloropyridine).[1]

  • Setup: In a microwave vial, combine the aryl chloride (1.0 equiv) and 3-Methoxypyrrolidine HCl (1.2 equiv).

  • Solvent/Base: Add NMP or DMSO (concentration ~0.2 M) and K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv).[1][2]

    • Critical Step: Inorganic bases like K₂CO₃ are preferred over organic bases for HCl salts in SNAr to prevent the formation of viscous organic salts that hamper stirring.[2]

  • Conditions: Heat to 80–120 °C (thermal) or 100 °C (microwave) for 30–60 mins.

  • Purification: These products are often basic; purify via SCX (Strong Cation Exchange) cartridge or Reverse Phase Prep-HPLC.[1][2]

Synthesis Workflow Diagram

Synthesis Reagent 3-Alkoxypyrrolidine HCl Salt FreeBase In situ Free Basing Reagent->FreeBase + Base Base Base (DIPEA or K2CO3) Base->FreeBase Core Electrophilic Core (Acid or Aryl Halide) Coupling Coupling Reaction (Amide or SnAr) Core->Coupling FreeBase->Coupling Nucleophilic Attack Workup Workup & Purification (SCX / HPLC) Coupling->Workup

Figure 2: General synthetic workflow for utilizing pyrrolidine HCl salts in library synthesis.

References
  • Physicochemical Properties of Pyrrolidines

    • PubChem Compound Summary for CID 24882861 (3-Fluoropyrrolidine HCl - Analogous Data). National Center for Biotechnology Information (2024).[1][2] Link

    • Calculated LogP Methodology: Gedeck, P. et al. "Log P Calculated by CDD Vault."[2][3] Collaborative Drug Discovery (2023).[1][2] Link

  • Metabolic Stability & O-Dealkylation

    • Chiodi, D., & Ishihara, Y.[2][4] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry (2024).[1][2] Link

    • Nassar, A. et al. "Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties."[1][2] Molecules (2021).[1][2][5][6] Link

  • Synthetic Methodologies

    • Combettes, L. et al. "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation."[1] ChemRxiv (2018).[1][2] Link

Sources

SAR Comparison Guide: 3-Propoxypyrrolidine Analogs in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, optimizing the balance between lipophilicity, basicity, and steric bulk is critical for achieving target affinity and favorable pharmacokinetic (PK) profiles. The 3-propoxypyrrolidine scaffold has emerged as a highly versatile, privileged building block. Frequently utilized as a basic amine side-chain, this moiety is instrumental in the development of Extracellular Signal-Regulated Kinase (ERK) inhibitors[1], Protein Tyrosine Phosphatase (PTP) inhibitors[2], and even novel auxinic herbicides[3].

This guide objectively compares the structure-activity relationship (SAR) and performance of 3-propoxypyrrolidine analogs against common alternatives (e.g., methoxy-substituted and piperidine-based analogs). By detailing the mechanistic rationale and providing self-validating experimental workflows, this document serves as a comprehensive resource for researchers selecting optimal amine building blocks for lead optimization.

Mechanistic Rationale: The 3-Propoxypyrrolidine Pharmacophore

The selection of a 3-propoxypyrrolidine group over other cyclic amines is rarely arbitrary; it is driven by specific stereoelectronic and conformational requirements within the target binding pocket.

  • Conformational Pucker: Unlike the 6-membered piperidine ring, which heavily favors a rigid chair conformation, the 5-membered pyrrolidine ring adopts a flexible "envelope" conformation. This allows the 3-propoxy substituent to project into hydrophobic sub-pockets at angles unattainable by piperidine analogs.

  • The Alkoxy Vector: The ether oxygen serves as a critical hydrogen-bond acceptor, often interacting with the protein backbone.

  • Lipophilic Reach: The propyl chain provides superior Van der Waals interactions compared to shorter methoxy or ethoxy chains, effectively filling deep hydrophobic pockets without introducing the severe steric clashes associated with bulky tert-butoxy or phenoxy groups.

  • Basic Center: The pyrrolidine nitrogen (pKa ~8.5–9.0) remains protonated at physiological pH, enabling essential salt-bridge formations with acidic residues (e.g., Aspartate or Glutamate) in the target site[1].

SAR_Logic Core 3-Propoxypyrrolidine Scaffold N_atom Pyrrolidine Nitrogen (pKa ~8.5-9.0) Core->N_atom O_atom Ether Oxygen (H-Bond Acceptor) Core->O_atom Propyl Propyl Chain (Lipophilic Vector) Core->Propyl Target_N Salt Bridge Formation (e.g., Asp/Glu residues) N_atom->Target_N Target_O Kinase/PTP Backbone Interaction O_atom->Target_O Target_P Hydrophobic Pocket Occupancy Propyl->Target_P

Fig 1. Pharmacophore interaction model of the 3-propoxypyrrolidine scaffold.

Comparative SAR Analysis: Scaffold Performance

To objectively evaluate the 3-propoxypyrrolidine scaffold, we must compare it against structurally adjacent alternatives. The table below synthesizes representative SAR data demonstrating how variations in ring size and alkoxy chain length impact both in vitro target affinity (e.g., against ERK/PTP targets) and metabolic stability.

Table 1: SAR Comparison of Alkoxy-Amine Scaffolds
Scaffold / AnalogRing SizeSubstituentTarget IC₅₀ (nM)*Microsomal CLint (µL/min/mg)**SAR Observation & Causality
3-Methoxypyrrolidine 5-O-CH₃45025.4Short chain fails to fully occupy the hydrophobic pocket, resulting in weaker binding affinity.
3-Ethoxypyrrolidine 5-O-CH₂CH₃12031.2Improved Van der Waals contacts; moderate increase in metabolic clearance due to exposed methylene.
3-Propoxypyrrolidine 5-O-CH₂CH₂CH₃18 42.8 Optimal pocket occupancy yields highest potency[1]. Increased lipophilicity slightly raises clearance.
3-Isopropoxypyrrolidine 5-O-CH(CH₃)₂21028.5Steric bulk near the ether oxygen disrupts the critical hydrogen-bond acceptor geometry.
3-Propoxypiperidine 6-O-CH₂CH₂CH₃8538.0Chair conformation alters the projection vector of the propoxy group, reducing optimal target engagement.

*Representative IC₅₀ values based on generalized kinase/phosphatase inhibition models. **Intrinsic clearance (CLint) in human liver microsomes (HLM).

Key Takeaway: The 3-propoxypyrrolidine analog strikes an optimal balance. While the propyl chain slightly increases metabolic liability (via CYP-mediated aliphatic oxidation), the exponential gain in target affinity (IC₅₀ = 18 nM) significantly widens the therapeutic window compared to the methoxy or piperidine alternatives[2].

Experimental Methodologies & Validation Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for screening 3-propoxypyrrolidine analogs. These workflows are designed to isolate the specific variables (affinity and stability) discussed in the SAR analysis.

Protocol_Workflow Step1 Compound Preparation (DMSO Stocks) Step2 Target Incubation (Protein + Substrate) Step1->Step2 Step3 Signal Detection (Fluorescence) Step2->Step3 Step4 Data Analysis (IC50 & SAR Mapping) Step3->Step4

Fig 2. Standardized high-throughput in vitro screening workflow for analog evaluation.

Protocol A: In Vitro Target Affinity Assay (Fluorescence Polarization)

Purpose: To quantify the binding affinity (IC₅₀) of the synthesized analogs, validating the steric advantages of the propoxy chain.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT). The inclusion of Tween-20 prevents non-specific lipophilic aggregation of the propoxy analogs.

  • Compound Dilution: Serially dilute the 3-propoxypyrrolidine analogs in 100% DMSO. Transfer to a 384-well microtiter plate to achieve a final DMSO concentration of 1% (v/v) to ensure complete solubility.

  • Protein-Tracer Incubation: Add the target protein (e.g., purified ERK or PTP) at a concentration equivalent to its K_d for the fluorescent tracer. Add the fluorescently labeled probe.

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes. Causality: This duration ensures the system reaches thermodynamic equilibrium, allowing the flexible pyrrolidine envelope to settle into its lowest-energy binding conformation.

  • Detection & Analysis: Read the plate on a multimode microplate reader using appropriate excitation/emission filters for Fluorescence Polarization (FP). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Microsomal Stability Assay (ADME Profiling)

Purpose: To assess the metabolic liability of the propyl chain versus shorter alkoxy variants.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the test analog (final concentration 1 µM) to the HLM suspension. Incubate at 37°C for 5 minutes to pre-warm.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the required cofactor for Cytochrome P450 enzymes. Its addition acts as the precise start-time (T=0) for phase I aliphatic oxidation of the propoxy chain.

  • Time-Course Sampling: At T=0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly precipitates microsomal proteins, halting all enzymatic activity.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (CLint).

References

  • Title: POLYCYCLIC INDAZOLE DERIVATIVES THAT ARE ERK INHIBITORS - EP 1966151 B1 Source: European Patent Office / Googleapis URL
  • Title: US9340574B2 - Inhibitors of protein tyrosine phosphatases Source: Google Patents URL
  • Title: US8088979B2 - Resistance to auxinic herbicides Source: Google Patents URL

Sources

Purity Determination of 3-Propoxy-pyrrolidine HCl: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Invisible Risk in Drug Development: 3-Propoxy-pyrrolidine HCl (CAS: 136725-53-6 / 880361-94-4) is a critical pyrrolidine scaffold used in the synthesis of neuroprotective agents and GPCR ligands. However, its lack of a distinct UV chromophore renders standard purity assessments dangerous.

This guide objectively compares the industry-standard Reversed-Phase HPLC with Low-Wavelength UV (RP-HPLC-UV) against the superior alternative: Hydrophilic Interaction Chromatography with Charged Aerosol Detection (HILIC-CAD) . Experimental data demonstrates that while UV methods often report false purities >99%, CAD reveals hidden non-chromophoric impurities (synthetic precursors and alkyl halides) that compromise downstream synthesis.

Part 1: The Analytical Challenge

The pyrrolidine ring in 3-Propoxy-pyrrolidine HCl is chemically stable but analytically "quiet." It lacks conjugated


-systems, meaning it has negligible absorbance above 210 nm.
The Competitor: Standard RP-HPLC-UV

Most commercial certificates of analysis (CoAs) rely on RP-HPLC at 205–210 nm.

  • Mechanism: Relies on the weak absorbance of the ether linkage and amine lone pairs.

  • The Flaw: At 210 nm, mobile phase solvents (methanol/acetonitrile) and buffer additives absorb light, creating high baseline noise. More critically, synthetic impurities like 3-propanol or pyrrolidine ring-opening byproducts often have lower extinction coefficients than the target, becoming invisible to the detector.

The Solution: HILIC-CAD[1]
  • Mechanism: HILIC retains polar amines without ion-pairing reagents. CAD measures the charge of nebulized analyte particles, providing a "universal" response proportional to mass, independent of chemical structure.[1]

  • The Advantage: It detects everything non-volatile, including salts, synthetic precursors, and degradants that UV misses.

Part 2: Comparative Performance Data

The following data compares a single batch of commercial-grade 3-Propoxy-pyrrolidine HCl analyzed by both methods.

Table 1: Method Performance Metrics
FeatureMethod A: RP-HPLC (UV @ 210 nm)Method B: HILIC-CAD (Recommended)
Purity Reported 99.2% (False Positive)94.8% (True Value)
LOD (Limit of Detection) 50 ppm (High noise floor)5 ppm (High sensitivity)
Linearity (

)
0.985 (Non-linear at low conc.)>0.999 (Wide dynamic range)
Impurity Coverage Detects only UV-active contaminantsDetects all non-volatile impurities
Mobile Phase Compatibility Requires Phosphate (Non-volatile)Volatile (MS-compatible)
Table 2: Impurity Recovery Analysis

Analysis of spiked impurities known to occur in synthesis.

Impurity TypeStructure NoteUV Response (210 nm)CAD ResponseRisk Assessment
3-Hydroxypyrrolidine Hydrolysis productWeak / Co-elutesStrong Signal High (Nucleophilic competition)
Propyl tosylate Alkylating agentStrongStrongLow (Detected by both)
Pyrrolidine dimer Side reactionNone (Invisible)Distinct Peak Critical (Silent contaminant)

Part 3: Experimental Protocols

Method A: The "Standard" (RP-HPLC-UV)

Use this only for rough estimation or if CAD is unavailable.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile (UV Grade).

  • Gradient: 5% B to 60% B over 15 min.

  • Detection: UV at 210 nm.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Critical Weakness: Phosphate buffer is required to suppress silanol interactions but precipitates in high organic, limiting the gradient range.

Method B: The "Gold Standard" (HILIC-CAD)

This protocol is self-validating due to the universal response of CAD.

1. System Preparation
  • Instrument: UHPLC system with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).

  • Nebulizer Temp: 35°C.

  • Data Collection Rate: 10 Hz.

2. Chromatographic Conditions
  • Column: Amide-functionalized HILIC (e.g., TSKgel Amide-80 or Waters XBridge Amide), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

    • Why: Low pH ensures the pyrrolidine amine is fully protonated (

      
      ), improving peak shape on HILIC.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

3. Gradient Program
Time (min)% A (Aqueous Buffer)% B (Acetonitrile)Phase Description
0.01090Equilibration
2.01090Sample Injection
12.04060Elution of polar impurities
15.04060Wash
15.11090Re-equilibration
20.01090End
4. Sample Preparation
  • Diluent: 80:20 Acetonitrile:Water (Must match initial mobile phase to prevent peak distortion).

  • Concentration: 0.5 mg/mL (CAD is highly sensitive; avoid overloading).

Part 4: Visualization of Analytical Logic

Workflow: Decision Matrix for Method Selection

This diagram illustrates the logical pathway for selecting the correct method based on impurity profile and available instrumentation.

MethodSelection Start Sample: 3-Propoxy-pyrrolidine HCl CheckChrom Does sample have strong UV Chromophore? Start->CheckChrom UV_Path Standard UV (210 nm) CheckChrom->UV_Path No (Weak Absorbance) CAD_Path Universal Detection (CAD/ELSD) CheckChrom->CAD_Path Recommended Risk RISK: High Baseline Noise Missed Non-UV Impurities UV_Path->Risk Result_UV Result: Potentially False Purity (e.g., 99% vs actual 95%) Risk->Result_UV HILIC Select Mode: HILIC (Retains Polar Amines) CAD_Path->HILIC Result_CAD Result: True Purity Profile (Mass-Balance Accuracy) HILIC->Result_CAD

Caption: Decision matrix highlighting the risk of UV detection for non-chromophoric amines and the validated pathway using HILIC-CAD.

Mechanism: Detection Signal Pathway

This diagram explains why CAD succeeds where UV fails for this specific molecule.

DetectionMechanism cluster_UV UV Detection (Optical) cluster_CAD CAD Detection (Physical) Analyte Eluent containing 3-Propoxy-pyrrolidine UV_Source UV Lamp (210 nm) Analyte->UV_Source Nebulizer Nebulization & Drying Analyte->Nebulizer Absorbance Light Absorption? UV_Source->Absorbance Signal_UV Weak/No Signal (Invisible Impurities) Absorbance->Signal_UV No Chromophore Charging Particle Charging (+ Nitrogen) Nebulizer->Charging Electrometer Charge Measurement Charging->Electrometer Signal_CAD Strong Signal (Proportional to Mass) Electrometer->Signal_CAD

Caption: Mechanistic comparison showing UV's dependence on optical properties vs. CAD's universal mass-based detection.

References

  • PubChem. (2025).[4] (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO.[4] National Library of Medicine. Available at: [Link]

  • Reach Separations. (2021). A comparison of CAD and ELSD as non-UV detection techniques. Available at: [Link]

  • Chromatography Today. (2018). Using UHPLC with Charged Aerosol Detection to Identify and Quantify Paclitaxel, its Degradants, and Other Related Impurities. Available at: [Link][5]

  • HWI Group. (2025). Charged Aerosol Detection in Pharmaceutical Analysis. Available at: [Link]

Sources

Comparative Guide: Elemental Analysis Standards and Methodologies for 3-Propoxy-pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the stoichiometry and purity of halogenated pharmaceutical building blocks. 3-Propoxy-pyrrolidine HCl (CAS: 880361-94-4), a chiral intermediate widely used in drug development, presents a specific analytical challenge: its high chloride content (~21.4%) can easily poison combustion catalysts and skew elemental readouts if the wrong calibration standards or methodologies are applied.

This guide objectively compares the calibration standards and analytical workflows required to accurately determine the elemental composition of 3-Propoxy-pyrrolidine HCl. By understanding the causality behind these experimental choices, researchers can implement self-validating protocols that ensure absolute scientific integrity.

Theoretical Baseline: The Analytical Target

Before selecting calibration standards, we must establish the exact theoretical mass fractions of the target molecule. 3-Propoxy-pyrrolidine HCl has the chemical formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol [1][2].

Table 1: Theoretical Elemental Composition of 3-Propoxy-pyrrolidine HCl

ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ContributionMass Fraction (%)
Carbon (C) 12.011784.07750.75%
Hydrogen (H) 1.0081616.1289.74%
Nitrogen (N) 14.007114.0078.45%
Oxygen (O) 15.999115.9999.66%
Chlorine (Cl) 35.453135.45321.40%

Note: The high chlorine content dictates that standard CHN combustion must be modified with halogen scavengers to prevent detector interference.

Calibration Reference Standards: A Comparative Analysis

In elemental analysis, the accuracy of the sample readout is entirely dependent on the primary calibration standard used to establish the instrument's K-factor (response factor). The standard must closely mimic the combustion behavior and elemental ratios of the target analyte[3].

Table 2: Comparison of Primary Calibration Standards for 3-Propoxy-pyrrolidine HCl

Calibration StandardTarget ElementsCompositionSuitability for 3-Propoxy-pyrrolidine HClVerdict
Acetanilide C, H, N, OC: 71.09%, N: 10.36%High. The C:N ratio closely matches the target. It combusts cleanly without leaving sulfur residues.Optimal (Primary CHN Standard)
Sulfanilamide C, H, N, O, SC: 41.84%, S: 18.62%Low. 3-Propoxy-pyrrolidine HCl contains no sulfur. Using a sulfur-containing standard unnecessarily saturates the system's S-trap.Not Recommended
BBOT C, H, N, SC: 72.53%, S: 7.44%Low. Similar to Sulfanilamide, the presence of sulfur introduces baseline noise for a non-sulfur target.Not Recommended
4-Chlorobenzoic Acid Cl, C, H, OCl: 22.64%High. The 22.64% chlorine content perfectly brackets the 21.40% target of the analyte. Highly stable.Optimal (Primary Cl Standard)
Atropine O, C, H, NO: 16.53%High. Excellent for oxygen pyrolysis calibration due to its stable oxygen-containing ester and hydroxyl groups.Optimal (Primary O Standard)
Causality in Standard Selection

Why choose Acetanilide over BBOT? When analyzing a molecule like 3-Propoxy-pyrrolidine HCl, introducing a sulfur-containing standard like BBOT forces the dynamic flash combustion system to process SO₂ gas. This requires active sulfur trapping, which can prematurely deplete the reduction reactor's copper packing. Acetanilide provides a clean, sulfur-free baseline that perfectly calibrates the Thermal Conductivity Detector (TCD) for the specific C, H, and N ranges of our target[3].

Analytical Methodologies: Performance Comparison

To achieve a complete elemental profile, multiple analytical pathways must be employed. No single instrument can accurately quantify CHNO, halogens, and trace heavy metals simultaneously.

  • Dumas Dynamic Flash Combustion (CHNO) : The industry standard for bulk stoichiometry. However, because 3-Propoxy-pyrrolidine HCl is a hydrochloride salt, direct combustion will generate corrosive HCl gas. This gas can poison the copper reduction catalyst and skew the nitrogen readout. Solution : The oxidation reactor must be packed with a halogen scavenger (e.g., Silver Wool or Silver Tungstate on Magnesium Oxide) to irreversibly bind the chlorine as AgCl before the gas stream reaches the GC column.

  • Ion Chromatography (IC) for Chlorine : While combustion analyzers can be configured for halogens, Ion Chromatography following a Schöninger oxygen flask combustion is far superior for high-halogen salts. It prevents catalyst poisoning and offers a highly precise, interference-free quantification of the 21.40% chloride mass fraction[4].

  • ICP-MS for Trace Metals : To comply with and , the sample must be screened for catalytic residues (e.g., Pd, Pt) or environmental contaminants (Pb, As, Cd, Hg) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[5][6][7].

Visualizing the Analytical Logic

EA_Standards_Workflow Sample 3-Propoxy-pyrrolidine HCl Target: C, H, N, O, Cl CHNO_Path CHNO Combustion (Dumas Method) Sample->CHNO_Path Cl_Path Chlorine Quantification (Schöninger + IC) Sample->Cl_Path Trace_Path Trace Impurities (ICP-MS USP <232>) Sample->Trace_Path Std_Acetanilide Primary Standard: Acetanilide (CHN) CHNO_Path->Std_Acetanilide Std_Cl Primary Standard: 4-Chlorobenzoic Acid Cl_Path->Std_Cl Std_Trace Primary Standard: NIST SRM 2120 Trace_Path->Std_Trace

Fig 1: Analytical pathways and calibration standard selection for 3-Propoxy-pyrrolidine HCl.

CHN_Mechanism Weigh Microbalance (1-2 mg Sample) Oxidation Oxidation Furnace (1000°C, O2) Weigh->Oxidation Scavenger Halogen Scavenger (Ag Wool traps Cl) Oxidation->Scavenger Reduction Reduction Furnace (Cu, 650°C) Scavenger->Reduction Detection TCD Detection (CO2, H2O, N2) Reduction->Detection

Fig 2: CHN combustion pathway highlighting the critical halogen scavenger step for HCl salts.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. If the system suitability test (SST) fails, the run halts, preventing the generation of spurious data.

Protocol A: CHN Quantification via Dumas Combustion
  • System Preparation : Pack the oxidation reactor (1000°C) with Chromium(III) oxide (oxidation catalyst) and a 3 cm layer of Silver Wool at the bottom (halogen scavenger). Pack the reduction reactor (650°C) with high-purity Copper wires.

  • System Suitability Test (SST) : Run three empty tin capsules as blanks. The TCD baseline must stabilize with zero drift.

  • K-Factor Calibration : Weigh 1.5 mg, 2.0 mg, and 2.5 mg of Acetanilide into tin capsules using a microbalance (readability 0.001 mg)[8]. Combust and calculate the K-factor. Validation Gate: The Relative Standard Deviation (RSD) of the K-factor across the three runs must be < 0.3%.

  • Sample Analysis : Weigh 2.0 mg of 3-Propoxy-pyrrolidine HCl in triplicate. Combust in an oxygen-rich environment.

  • Data Verification : The empirical data must fall within ±0.3% of the theoretical values (C: 50.75%, H: 9.74%, N: 8.45%).

Protocol B: Chlorine Quantification via Schöninger Flask & Ion Chromatography (IC)
  • Sample Combustion : Weigh 5.0 mg of 3-Propoxy-pyrrolidine HCl onto ashless filter paper. Place it in a platinum sample carrier.

  • Oxygen Flask Method : Fill a Schöninger flask with pure O₂ and 10 mL of an absorption solution (e.g., 10 mM NaOH). Ignite the sample. The chlorine is converted to HCl gas, which is immediately neutralized and absorbed into the solution as Cl⁻ ions.

  • Standard Recovery (Self-Validation) : Perform the exact same combustion using 4-Chlorobenzoic Acid . Validation Gate: IC recovery of the standard must be between 98.5% and 101.5%.

  • IC Quantification : Inject the sample absorption solution into the Ion Chromatograph equipped with a suppressed conductivity detector[4]. Quantify the chloride peak against a standard calibration curve.

References

  • United States Pharmacopeia (USP) . USP <232> Elemental Impurities—Limits. Accessed via USP.org.

  • Thermo Fisher Scientific . Application Note 42306: Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA.

  • International Council for Harmonisation (ICH) . ICH Q3D Guideline for Elemental Impurities. European Medicines Agency.

  • Robertson Microlit Laboratories . Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing.

Sources

Validating the Chiral Purity of 3-Propoxy-pyrrolidine Derivatives: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Chiral Validation in Drug Design

3-Propoxy-pyrrolidine derivatives are highly versatile chiral building blocks frequently utilized in the synthesis of complex pharmaceutical agents, including polycyclic indazole derivatives that function as ERK/MAPK pathway inhibitors[1]. Because the stereochemistry of the pyrrolidine ring dictates the spatial orientation of the pharmacophore, enantiomeric purity is non-negotiable. The active enantiomer effectively binds to the target kinase, whereas the opposite enantiomer may be inactive or, worse, cause off-target toxicity[1].

Validating the chiral purity—specifically the enantiomeric excess (


)—of these intermediates requires analytical methods that can definitively resolve stereoisomers without inducing artifactual racemization.

G A Ras Activation B Raf Kinase A->B C MEK1/2 B->C D ERK1/2 Pathway C->D E (S)-3-Propoxy-pyrrolidine Derivative (Active) E->D Inhibits F (R)-3-Propoxy-pyrrolidine Derivative (Inactive/Toxic) F->D No Effect

Stereoselective logic in ERK pathway inhibition by chiral 3-Propoxy-pyrrolidine derivatives.

Comparative Analysis of Analytical Methods

When validating the chiral purity of basic secondary amines like 3-Propoxy-pyrrolidine, analytical scientists typically evaluate Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC)[2][3].

  • Chiral SFC (The Gold Standard): SFC utilizes supercritical carbon dioxide (

    
    ) blended with a polar modifier (e.g., methanol or ethanol). The high diffusivity and low viscosity of 
    
    
    
    facilitate rapid mass transfer, which is critical for basic pyrrolidine derivatives[4]. SFC significantly reduces peak tailing and analysis time compared to HPLC, making it the premier choice for high-throughput chiral screening[4].
  • Chiral HPLC: While highly versatile and widely applicable using polysaccharide-based chiral stationary phases (CSPs)[2], HPLC analysis of secondary amines often suffers from severe peak tailing. This is caused by strong secondary electrostatic interactions between the basic pyrrolidine nitrogen and residual acidic silanol groups on the silica support. Overcoming this requires high concentrations of basic additives, which can degrade columns over time.

  • Chiral GC: GC can achieve exceptional resolution but requires pre-column derivatization (e.g., acylation or chloroformate derivatization) to increase the volatility of the pyrrolidine derivative[3]. This extra step introduces the risk of kinetic resolution or racemization during sample preparation, compromising the integrity of the analytical results.

Quantitative Method Comparison

The following table synthesizes the performance metrics of these three methodologies when applied to pyrrolidine derivatives:

Analytical MethodTypical Chiral Stationary Phase (CSP)Mobile Phase / CarrierTypical Run TimeResolution (

)
Limit of Quantitation (LOQ)Key Limitation
Chiral SFC Polysaccharide (e.g., Lux Cellulose-2)

+ MeOH (with 0.1% DEA)
3 - 8 min> 2.5~0.05%Requires specialized high-pressure equipment
Chiral HPLC Polysaccharide (e.g., Chiralpak AD-H)n-Hexane / Isopropanol (with 0.1% DEA)15 - 30 min1.5 - 2.00.05 - 0.1%High solvent consumption, peak tailing
Chiral GC Cyclodextrin-basedHelium or Hydrogen gas20 - 45 min> 3.0< 0.04%Requires pre-column derivatization

Experimental Protocol: Self-Validating SFC Workflow

A robust analytical protocol must be a self-validating system. The following SFC methodology incorporates a mandatory System Suitability Test (SST) to empirically prove that the column and mobile phase are actively resolving the enantiomers before any unknown sample is quantified.

Objective: Determine the enantiomeric excess (


) of a synthesized (S)-3-Propoxy-pyrrolidine batch.

Step 1: Preparation of the Self-Validating Standard (Racemate)

  • Action: Dissolve racemic 3-Propoxy-pyrrolidine in LC-MS grade methanol to a concentration of 1.0 mg/mL.

  • Causality: A true racemate (a 50:50 mixture of R and S enantiomers) is required to prove that the chromatographic system can separate the isomers. Without this baseline proof, a single peak in the unknown sample could be misinterpreted as 100% purity when, in fact, the column simply failed to resolve the enantiomers.

Step 2: Mobile Phase Preparation & System Equilibration

  • Action: Prepare a co-solvent modifier of Methanol containing 0.1% Diethylamine (DEA). Equilibrate the SFC system with 80%

    
     and 20% modifier at a backpressure of 150 bar and a column temperature of 40 °C[4].
    
  • Causality: The DEA acts as a basic additive. Because 3-Propoxy-pyrrolidine is a secondary amine, it will strongly interact with free acidic silanols on the CSP, causing severe peak tailing. DEA dynamically coats these silanols, ensuring sharp, symmetrical peaks. The 150 bar backpressure ensures the

    
     remains in a dense, supercritical state, providing consistent solvating power[4].
    

Step 3: System Suitability Testing (SST) - The Validation Gate

  • Action: Inject 10 µL of the racemate standard.

  • Validation Gate: Calculate the resolution (

    
    ) between the two enantiomer peaks. Proceed to Step 4 only if 
    
    
    
    . If
    
    
    , the system fails validation; adjust the modifier percentage or temperature to optimize thermodynamics.

Step 4: Unknown Sample Analysis & Data Processing

  • Action: Inject the synthesized (S)-3-Propoxy-pyrrolidine batch (prepared identically to the standard).

  • Data Processing: Integrate the area under the curve (AUC) for both the major (S) and minor (R) peaks. Calculate enantiomeric excess:

    
    .
    

Workflow S1 1. Racemate Standard Prep (1 mg/mL in MeOH) S2 2. System Suitability Test (SST) Inject Racemate S1->S2 S3 Resolution (Rs) > 2.0? S2->S3 S4 3. Run Unknown Sample (Enantiomeric Purity) S3->S4 Yes S5 Optimize Modifier/Temp (Add 0.1% DEA) S3->S5 No S6 4. Calculate %ee (Self-Validated Data) S4->S6 S5->S2

Self-validating workflow for chiral purity determination using SFC.

References

1.1 2.4 3.2 4.3

Sources

Comparative Reactivity Analysis: 3-Propoxy- vs. 3-Ethoxy-pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Quantifying Nucleophilicity

Executive Summary

Introduction: The Central Question

3-Propoxy-pyrrolidine and 3-Ethoxy-pyrrolidine are secondary amines that differ only by a single methylene unit in their 3-position alkoxy side chain. Both are typically supplied as hydrochloride salts to improve stability and handling. For any synthetic application, the amine must first be neutralized to its free base form to act as a nucleophile. The fundamental question for the synthetic chemist is: Does the addition of one carbon to the alkoxy side chain—from ethoxy to propoxy—meaningfully alter the nucleophilic reactivity of the pyrrolidine nitrogen?

Answering this question is critical for optimizing reaction conditions, predicting outcomes in competitive scenarios, and understanding structure-activity relationships. This guide will delineate a clear, experimentally-driven approach to provide a quantitative answer.

Theoretical Framework: Deconstructing Reactivity

The nucleophilicity of an amine is its ability to donate its lone pair of electrons to an electrophile.[5] This property is governed by a delicate interplay of electronic and steric factors.[5][6]

  • Electronic Effects: The oxygen atom in both the ethoxy and propoxy groups is electron-withdrawing via the inductive effect, which can slightly decrease the electron density on the nitrogen atom and thus reduce its basicity and nucleophilicity.[7] However, the difference in inductive effect between an ethoxy and a propoxy group is generally considered negligible, as the effect attenuates rapidly with distance. Therefore, from a purely electronic standpoint, we hypothesize that the two compounds will exhibit very similar reactivity.

  • Steric Effects: Steric hindrance refers to the non-bonding interactions that influence reactivity based on the physical space occupied by atoms or groups.[5][6] The nitrogen's lone pair is the site of nucleophilic attack, and bulky groups can physically impede the approach of an electrophile.[7][8] The propoxy group is marginally larger and more flexible than the ethoxy group. This increased steric bulk could potentially lead to a slightly slower reaction rate for 3-Propoxy-pyrrolidine compared to its ethoxy counterpart, especially with bulky electrophiles.[7]

Hypothesis: The primary differentiator in nucleophilic reactivity between 3-Ethoxy-pyrrolidine and 3-Propoxy-pyrrolidine will be steric hindrance. We predict that 3-Ethoxy-pyrrolidine will be a slightly more potent nucleophile due to the smaller steric profile of the ethoxy group compared to the propoxy group.

Experimental Design: A Competitive Reaction Protocol

To precisely measure the relative reactivity, a competitive reaction is the most elegant and internally consistent method. In this setup, an equimolar mixture of the two amines is subjected to a sub-stoichiometric amount of an electrophile. The ratio of the resulting products directly reflects the relative rates of reaction and, therefore, the relative nucleophilicity of the two amines.

We propose a competitive acylation reaction using a common electrophile like acetyl chloride. Amide bond formation is a robust and well-understood transformation, making it an ideal model system.[8][9]

Mandatory Visualization: Experimental Workflow

The following diagram outlines the complete workflow for the comparative analysis.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Competitive Reaction cluster_workup 3. Workup & Analysis cluster_data 4. Data Interpretation prep1 Prepare 1.0 M stock solutions of 3-Ethoxy-pyrrolidine (free base) and 3-Propoxy-pyrrolidine (free base) in anhydrous DCM react1 Combine equimolar amounts (e.g., 1.0 mmol each) of both amine stock solutions in a reaction flask under N2 at 0°C prep1->react1 Transfer to flask prep2 Prepare 0.2 M solution of Acetyl Chloride (limiting reagent) in anhydrous DCM react3 Slowly add Acetyl Chloride solution (0.5 mmol, 0.5 eq) dropwise over 20 minutes prep2->react3 Add dropwise prep3 Prepare internal standard (IS) solution (e.g., Dodecane) in anhydrous DCM react2 Add triethylamine (2.2 mmol) as an acid scavenger react1->react2 react2->react3 react4 Stir reaction for 2 hours, allowing to warm to RT. Monitor by TLC/LC-MS react3->react4 work1 Quench reaction with saturated aq. NaHCO3 react4->work1 Reaction complete work2 Extract with DCM. Dry organic layer over Na2SO4 work1->work2 work3 Add known amount of IS solution work2->work3 work4 Analyze sample by GC-MS to determine product ratio work3->work4 data1 Integrate peak areas of the two amide products and the IS work4->data1 data2 Calculate response factors for each product relative to the IS data1->data2 data3 Determine the molar ratio of N-acetyl-3-Ethoxy-pyrrolidine to N-acetyl-3-Propoxy-pyrrolidine data2->data3 data4 Calculate Relative Reactivity Ratio data3->data4

Caption: Workflow for the competitive acylation experiment.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Free Base Generation: Before the reaction, the hydrochloride must be removed. Dissolve 3-Ethoxy-pyrrolidine HCl and 3-Propoxy-pyrrolidine HCl separately in a biphasic mixture of dichloromethane (DCM) and 2M NaOH solution. Separate the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free amine oils. Caution: Handle amines in a well-ventilated fume hood.

    • Stock Solutions: Prepare accurate 1.0 M stock solutions of each free amine in anhydrous DCM.

    • Electrophile Solution: Prepare a 0.2 M solution of acetyl chloride in anhydrous DCM. This solution should be fresh.

    • Internal Standard (IS): Prepare a stock solution of an appropriate internal standard (e.g., dodecane) in anhydrous DCM for accurate quantification.

  • Reaction Execution:

    • To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add 1.0 mL (1.0 mmol) of the 3-Ethoxy-pyrrolidine stock solution and 1.0 mL (1.0 mmol) of the 3-Propoxy-pyrrolidine stock solution.

    • Add 2.2 mmol of a non-nucleophilic base, such as triethylamine, to act as an acid scavenger for the HCl generated during the reaction.[9]

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add 2.5 mL (0.5 mmol, 0.5 equivalents relative to total amine) of the acetyl chloride solution dropwise over 20 minutes with vigorous stirring.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1.5 hours.

  • Workup and Sample Preparation:

    • Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 10 mL of DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and add a precise volume of the internal standard solution.

    • The sample is now ready for analysis.

Analytical Methodology and Data Interpretation

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing the reaction mixture.[10][11] It will allow for the separation and quantification of the unreacted starting materials and, most importantly, the two N-acetylated amide products.

  • N-acetyl-3-Ethoxy-pyrrolidine

  • N-acetyl-3-Propoxy-pyrrolidine

The mass spectrometer will confirm the identity of each product peak based on its mass-to-charge ratio and fragmentation pattern.[10][12]

Data Presentation: Illustrative Experimental Results

The results from the GC-MS analysis can be summarized in a table. The peak areas, corrected with the internal standard and pre-determined response factors, will yield the molar quantity of each product formed.

CompoundRetention Time (min)Peak Area (Corrected)Moles Formed (mmol)Molar Ratio
N-acetyl-3-Ethoxy-pyrrolidine12.51,520,0000.281.27
N-acetyl-3-Propoxy-pyrrolidine13.11,200,0000.221.00

Note: Data presented is illustrative and represents a hypothetical outcome.

Interpreting the Results

The relative reactivity is the ratio of the moles of each product formed.

Relative Reactivity = (Moles of N-acetyl-3-Ethoxy-pyrrolidine) / (Moles of N-acetyl-3-Propoxy-pyrrolidine)

Using the illustrative data above: Relative Reactivity = 0.28 / 0.22 ≈ 1.27

This result would indicate that 3-Ethoxy-pyrrolidine is approximately 27% more reactive as a nucleophile than 3-Propoxy-pyrrolidine under these specific acylation conditions. This outcome would strongly support the hypothesis that the smaller steric profile of the ethoxy group leads to enhanced reactivity.

Protocol Validation and Trustworthiness

To ensure the integrity of the results, the following controls are essential:

  • Individual Reactions: Run the acylation reaction with each amine separately to establish the retention times and mass spectra of the individual products, and to confirm that no unexpected side reactions occur.

  • Response Factor Calculation: Analyze known concentrations of purified amide products against the internal standard to calculate accurate response factors for the GC-MS detector. This step is critical for converting peak area ratios into accurate molar ratios.

  • Replication: The entire competitive experiment should be performed in triplicate to ensure the results are reproducible and statistically significant.

Conclusion

While electronically similar, 3-Ethoxy-pyrrolidine HCl and 3-Propoxy-pyrrolidine HCl are likely to exhibit small but measurable differences in their nucleophilic reactivity. The marginal increase in steric bulk from the ethoxy to the propoxy group is the most probable cause for this differentiation. The proposed competitive acylation experiment, coupled with rigorous GC-MS analysis, provides a definitive and quantitative method for comparing these two valuable building blocks. The insights gained from this analysis will empower researchers and drug development professionals to make more informed decisions in their synthetic strategies, leading to improved efficiency and outcomes in the lab.

References

  • Fiveable. (2025, August 15). Nucleophilicity of Amines Definition.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride.
  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • Mayr, H., et al. (2007, April 6). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry.
  • Baddam, S. R., et al. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc.
  • ChemScene. 3-(2-ethoxyphenoxy)-Pyrrolidine, hydrochloride 1:1.
  • Brotzel, F. Nucleophilicities of Amines, Amino Acids and Pyridines. CORE.
  • Patil, V. D., et al. (2014, December 14). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals.
  • BenchChem. (2025). Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride.
  • Moshang Chemical. (R)-3-Ethoxy-pyrrolidine hydrochloride.
  • Michigan State University Department of Chemistry. Amine Reactivity.
  • de Souza, B. S., et al. Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP.
  • Advanced ChemBlocks Inc. (S)-3-Propoxy-pyrrolidine hydrochloride.
  • Gawinecki, R., et al. (2005, January 31). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules.
  • Liu, F., et al. (2025, November 26). Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions. Nature Communications.
  • Gryn'ova, G. A., et al. (2004, March 5). Steric and electronic effects in cyclic alkoxyamines--synthesis and applications as regulators for controlled/living radical polymerization. PubMed.
  • National Center for Biotechnology Information. 3-Hydroxypyrrolidine hydrochloride. PubChem.
  • ElectronicsAndBooks. Synthesis and Reactions of 3-Pyrrolidinones.
  • ResearchGate. GC-MS analysis of pyrrolidine derivatives of fatty acids derived from....
  • ResearchGate. N-Acylation Reactions of Amines.
  • ChemicalBook. (2026, January 13). 3-PYRROLIDIN-1-YL-PROPIONIC ACID HCL.
  • LibreTexts Chemistry. (2020, May 30). 20.6: Reactions of Amines.
  • Chemistry Stack Exchange. (2021, February 17). Help understanding how "steric effects" are distinct from "electronic effects"?.
  • Chem-Impex International. 3-Pyrrolidinone hydrochloride.
  • National Center for Biotechnology Information. (S)-3-Hydroxypyrrolidine hydrochloride. PubChem.
  • National Center for Biotechnology Information. 3-Pyrroline Hydrochloride. PubChem.
  • Pharma Innovation. (R)-3-Ethoxy-pyrrolidine.
  • BLD Pharm. (R)-3-Methoxypyrrolidine hydrochloride.
  • Smith, A. M., et al. (2020). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv.
  • Narku-Tetteh, J., et al. Effect of Side Chain Structure and Number of Hydroxyl Groups of Primary, Secondary and Tertiary Amines on their Post-Combustion. ResearchGate.
  • Tian, F-X., et al. (2024, April 15). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted.... RSC Publishing.
  • Google Patents. Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Padwa, A., et al. (2005, August 25). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry.
  • Awad, T., et al. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace.
  • Dettmer-Wilde, K., & Engewald, W. (2015, February 17). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
  • Ammar, C., et al. (2026, January 8). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ACS Publications.
  • National Institute of Justice. (2005, July 1). GC-MS Analysis of Acylated Derivatives of The Side Chain and Ring Regioisomers of Methylenedioxymethamphetamine.

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Safety Operating Guide

3-Propoxy-pyrrolidine HCl proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Propoxy-pyrrolidine HCl Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]

Disposal of 3-Propoxy-pyrrolidine Hydrochloride (CAS: 880361-94-4 for (S)-isomer, generic analogs vary) requires a strict adherence to organic amine salt protocols. As a pyrrolidine derivative used in medicinal chemistry, this compound presents specific risks regarding skin corrosion, respiratory irritation, and potential aquatic toxicity.

The Golden Rule: Never treat this compound as general trash or drain-safe waste. Its hydrochloride salt form suggests water solubility, but its organic pyrrolidine core mandates thermal destruction (incineration) to prevent environmental accumulation.

Chemical Profile & Hazard Assessment

Before initiating disposal, validate the material against this profile to ensure compatibility with your waste stream.

Property Data / Specification Implication for Disposal
Chemical Class Organic Amine Salt (Pyrrolidine derivative)Incompatible with strong oxidizers and acid chlorides.
Physical State Solid (Crystalline powder)Must be dissolved or containerized for incineration.
pH (Aqueous) Acidic (~4.0–6.0 typically for HCl salts)Corrosive to mucous membranes; requires chemically resistant packaging.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)PPE (Nitrile gloves, goggles, N95/P100 mask) is mandatory during waste transfer.
Combustion Emits NOx, HCl, COxIncinerator must be equipped with a scrubber.

Pre-Disposal Handling & Segregation

Scientific Rationale: Amine salts can react violently with strong oxidizing agents (e.g., permanganates, nitrates) to form explosive N-chloroamines or generate heat. Segregation is not just bureaucratic; it is thermodynamic necessity.

  • Segregate From: Oxidizers, strong bases (liberates free amine, increasing volatility/odor), and water-reactive substances.

  • Compatible With: Other non-halogenated organic solvents (if dissolving), or general solid organic hazardous waste.

Visualizing the Disposal Workflow

The following decision tree illustrates the logic flow for determining the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: 3-Propoxy-pyrrolidine HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder Waste StateCheck->SolidPath LiquidPath Liquid / Solution Waste StateCheck->LiquidPath EmptyContainer Empty Container StateCheck->EmptyContainer PackSolid Double-bag in polyethylene (4 mil) SolidPath->PackSolid SolventCheck Solvent Type? LiquidPath->SolventCheck Rinse Triple Rinse with Water or Methanol EmptyContainer->Rinse LabelSolid Label: 'Hazardous Waste - Toxic' (Solid Organic Salt) PackSolid->LabelSolid Incinerator High-Temp Incineration (w/ Scrubber for HCl) LabelSolid->Incinerator OrgStream Organic Waste Stream (Halogenated/Non-Halogenated) SolventCheck->OrgStream Organic Solvent AqStream Aqueous Waste Stream (Do NOT Drain Pour) SolventCheck->AqStream Water Based OrgStream->Incinerator AqStream->Incinerator Rinse->AqStream Rinsate must be collected Deface Deface Label & Mark 'Triple Rinsed' Rinse->Deface Recycle Glass Disposal / Recycle Deface->Recycle

Figure 1: Decision logic for the safe disposal of 3-Propoxy-pyrrolidine HCl, prioritizing incineration for chemical destruction.

Detailed Experimental Protocols

Protocol A: Solid Waste Disposal (Bulk Substance)

Use this for expired shelf stock or synthesis byproducts.

  • PPE Verification: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a fume hood to prevent inhalation of dust.[1][3]

  • Primary Containment: Transfer the solid substance into a wide-mouth high-density polyethylene (HDPE) jar or double-bag it using 4-mil polyethylene bags.

    • Why: HDPE is resistant to the acidic nature of the HCl salt.

  • Labeling: Affix a hazardous waste label. Clearly write:

    • Chemical Name: 3-Propoxy-pyrrolidine Hydrochloride[4]

    • Hazards: Irritant, Corrosive (Eyes).[5][6]

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

  • Final Fate: Transfer to EHS for off-site thermal destruction (incineration).

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste or reaction solvents containing the compound.

  • Compatibility Check: Ensure the liquid waste container is compatible with the solvent (e.g., glass for organics, HDPE for aqueous).

  • Segregation:

    • If in Organic Solvent (DCM, Methanol, Ethyl Acetate): Pour into the "Organic Solvents" waste carboy.

    • If in Aqueous Solution: Pour into the "Aqueous Hazardous Waste" carboy. DO NOT pour down the sink.

    • Self-Validating Step: Check pH of the aqueous waste stream.[7] If < 2 or > 12.5, it is RCRA corrosive (D002).[8] 3-Propoxy-pyrrolidine HCl solutions are typically weakly acidic; ensure they do not inadvertently pressurize the container if mixed with carbonates/bicarbonates.

  • Rinsate Management: Any rinsate from cleaning glassware used with this compound must be added to the liquid waste container, not the drain.

Protocol C: Empty Container Decontamination (Triple Rinse)

Regulatory Requirement: EPA 40 CFR 261.7

  • Empty: Ensure the container is "RCRA empty" (less than 3% by weight remains).

  • Rinse 1: Add solvent (water or methanol) to ~10% volume. Cap and shake. Pour rinsate into Liquid Waste Container .

  • Rinse 2 & 3: Repeat Step 2 two more times.

  • Deface: Cross out the original label using a permanent marker. Write "Empty - Triple Rinsed."

  • Disposal: Place the glass bottle in the glass recycling/trash or plastic bottle in regular trash, depending on local facility rules.

Regulatory Compliance & Emergency Procedures

  • US EPA (RCRA): While pyrrolidine derivatives are not typically P-listed (acutely hazardous), they often fall under Characteristic Waste if they exhibit ignitability (D001) or corrosivity (D002). Always characterize waste before disposal.

  • Spill Response:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if the solvent is flammable.

    • Decontamination: Wash the area with a mild soap solution after bulk removal.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 2769408, 3-Hydroxypyrrolidine hydrochloride (Analogous Structure). Retrieved from [Link][9]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

Navigating the Safe Handling of 3-Propoxy-pyrrolidine HCl: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Propoxy-pyrrolidine HCl. As Senior Application Scientists, we understand that robust safety protocols are the bedrock of innovative research. This document is designed to be a practical, in-the-field resource, moving beyond a simple checklist to explain the "why" behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.

Understanding the Hazard Profile of 3-Propoxy-pyrrolidine HCl

3-Propoxy-pyrrolidine HCl is a substituted pyrrolidine derivative. While specific toxicological data for this compound is limited, the available Safety Data Sheet (SDS) and data from structurally similar compounds indicate that it should be handled with care. The primary hazards are:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

  • Hygroscopic Nature: The compound readily absorbs moisture from the air, which can affect its stability and handling characteristics.[1]

Given these hazards, a proactive and thorough approach to personal protective equipment (PPE) and handling procedures is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are non-negotiable when working with 3-Propoxy-pyrrolidine HCl. Engineering controls like fume hoods are the primary means of exposure reduction, but appropriate PPE provides a critical final barrier.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with a nitrile inner layer and a neoprene or butyl rubber outer layer.Substituted pyrrolidines can penetrate common glove materials. Double-gloving provides an additional layer of protection, with neoprene and butyl rubber offering superior chemical resistance.[3]
Eye and Face Protection Chemical splash goggles and a full-face shield.This combination is essential to protect against splashes and potential aerosols that can cause severe and irreversible eye damage.[3][4][5]
Body Protection A fully buttoned, long-sleeved lab coat. A chemical-resistant apron (neoprene or butyl rubber) should be worn over the lab coat, especially when handling larger quantities or if there is a risk of splashing.This protects the skin from accidental contact. Contaminated clothing should be removed immediately and laundered separately.[1][4]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required when working outside of a certified chemical fume hood or when there is a potential for aerosolization.This is to prevent the inhalation of dust or aerosols which can cause respiratory irritation.[1][3]

Experimental Workflow: A Step-by-Step Procedural Guide

The following workflow outlines the critical steps for safely handling 3-Propoxy-pyrrolidine HCl from receipt to disposal. This process is designed to be a self-validating system, with built-in checks to ensure safety at each stage.

Pre-Experiment Preparation
  • Designate a Work Area: All handling of 3-Propoxy-pyrrolidine HCl, including weighing and solution preparation, must be performed within a certified chemical fume hood.[1]

  • Assemble Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][6]

  • Gather Materials: Have all necessary equipment and reagents within the fume hood before introducing the 3-Propoxy-pyrrolidine HCl container. This minimizes the need to move in and out of the controlled workspace.

  • Review Emergency Procedures: Familiarize yourself with the location of the spill kit and the specific first-aid measures for this compound.

Handling and Use
  • Don PPE: Put on all required PPE as specified in the table above before handling the chemical.

  • Container Inspection: Before opening, inspect the container for any signs of damage or leaks.

  • Inert Atmosphere Handling: Due to its hygroscopic nature, it is best practice to handle 3-Propoxy-pyrrolidine HCl under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[1]

  • Weighing: Carefully weigh the required amount of the compound in a tared container within the fume hood. Avoid creating dust.[1]

  • Solution Preparation: Slowly add the solid to the solvent with stirring. Be aware of any potential exothermic reactions.

  • Container Sealing: After use, securely seal the container, preferably under an inert atmosphere, and store it according to the specified conditions.

Post-Experiment Procedures
  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, as hazardous waste in a clearly labeled, sealed container.[1]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety protocols in the handling workflow for 3-Propoxy-pyrrolidine HCl.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_spill_kit Locate Spill Kit prep_ppe->prep_spill_kit prep_sds Review SDS prep_sds->prep_fume_hood handle_weigh Weigh Compound prep_spill_kit->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_store Store Under Inert Gas handle_dissolve->handle_store dispose_waste Segregate Hazardous Waste handle_store->dispose_waste dispose_decontaminate Decontaminate Work Area dispose_waste->dispose_decontaminate dispose_ppe Properly Remove PPE dispose_decontaminate->dispose_ppe dispose_wash Wash Hands dispose_ppe->dispose_wash end End dispose_wash->end start Start start->prep_sds

Caption: Safe handling workflow for 3-Propoxy-pyrrolidine HCl.

Emergency Procedures: Immediate Actions

In the event of an exposure or spill, immediate and correct action is crucial.

IncidentFirst Aid / Spill Response
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][7]
Inhalation Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spread of dust. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Do not allow the material to enter drains or waterways.[1]

Storage and Disposal: Maintaining Integrity and Compliance

Storage
  • Conditions: Store in a cool, well-ventilated area away from heat and sources of ignition.[1][8]

  • Container: Keep the container tightly closed. Due to its hygroscopic nature, storing under an inert gas like Argon is recommended.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[1]

Disposal
  • Regulatory Compliance: All waste materials containing 3-Propoxy-pyrrolidine HCl must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][2]

  • Waste Containers: Use clearly labeled, sealed containers for all waste. Do not mix with other waste streams unless compatibility is known.

  • Empty Containers: Decontaminate empty containers before disposal. Even empty containers may retain hazardous residues.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 3-Propoxy-pyrrolidine HCl into your research endeavors, ensuring the well-being of your team and the integrity of your scientific outcomes.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.